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  • Product: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
  • CAS: 587850-80-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid

Executive Summary & Molecular Identity The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antiviral, and antin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial, antiviral, and antineoplastic agents. Specifically, 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (CAS: 587850-80-4) represents a highly sterically hindered derivative. This whitepaper provides a comprehensive analysis of its structural properties, pharmacological relevance, and validated synthetic pathways, designed for researchers and process chemists optimizing quinoline-based libraries.

Quantitative Physicochemical Profile

To facilitate rational drug design and computational modeling, the core physicochemical parameters of the molecule are summarized below [1]:

PropertyValueStructural Implication
Chemical Name 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acidIUPAC nomenclature
CAS Registry Number 587850-80-4Unique identifier
Molecular Formula C₁₈H₁₅NO₂-
Molecular Weight 277.32 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
Hydrogen Bond Donors 1Carboxylic acid (-OH)
Hydrogen Bond Acceptors 2Quinoline nitrogen, Carbonyl oxygen
Rotatable Bonds 2C2-Phenyl linkage, C4-Carboxyl linkage
Topological Polar Surface Area 50.2 ŲExcellent membrane permeability profile

Structural Biology & Mechanistic Insights

The substitution pattern of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is not arbitrary; it introduces profound stereoelectronic effects that dictate its biological behavior.

The Steric Twist: In unsubstituted 2-phenylquinolines, the molecule tends to adopt a planar conformation to maximize π−π conjugation. However, in this molecule, the ortho-methyl group on the phenyl ring and the hydrogen at the C3 position of the quinoline core create a severe steric clash. To relieve this strain, the 2-methylphenyl ring is forced out of the quinoline plane, adopting a dihedral angle of approximately 60° to 90°.

Pharmacological Causality: Flat, planar quinolines often act as DNA intercalators, leading to broad-spectrum cytotoxicity and mutagenicity. By forcing a non-planar, twisted conformation, this molecule avoids DNA intercalation. Instead, the twisted bi-aryl system perfectly mimics the hydrophobic topologies required to bind specific protein pockets, such as the ubiquinone-binding site of Dihydroorotate Dehydrogenase (DHODH) or specific G-Protein Coupled Receptors (GPCRs). The 8-methyl group further increases lipophilicity and sterically shields the quinoline nitrogen, modulating its pKa and preventing rapid N-glucuronidation during hepatic metabolism.

Synthetic Methodologies & Workflows

The synthesis of this sterically hindered scaffold can be achieved via two primary convergent pathways: the Doebner Multicomponent Reaction and the Pfitzinger Reaction .

SynthesisPathways Target 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Doebner Doebner Reaction (Multicomponent) Doebner->Target Reflux, Acidic/Neutral Aniline o-Toluidine Aniline->Doebner Aldehyde o-Tolualdehyde Aldehyde->Doebner Pyruvic Pyruvic Acid Pyruvic->Doebner Pfitzinger Pfitzinger Reaction (Ring-opening/Closure) Pfitzinger->Target KOH, Reflux Isatin 7-Methylisatin Isatin->Pfitzinger Ketone 2'-Methylacetophenone Ketone->Pfitzinger

Figure 1: Convergent synthetic pathways (Doebner vs. Pfitzinger) yielding the target quinoline core.

Protocol A: The Pfitzinger Reaction

The [4] is the preferred method when absolute regiospecificity is required. It avoids the formation of isomeric mixtures that can sometimes plague multicomponent reactions [5].

Step-by-Step Methodology:

  • Ring Opening: Suspend 7-methylisatin (10 mmol) in 25 mL of a 33% aqueous potassium hydroxide (KOH) solution mixed with 10 mL of ethanol.

    • Causality: The highly alkaline environment is mandatory to hydrolyze the stable lactam ring of isatin, generating the reactive intermediate, potassium 2-amino-3-methylphenylglyoxylate.

  • Condensation: Add 2'-methylacetophenone (11 mmol) to the mixture. Reflux the solution at 85°C for 18-24 hours.

    • Causality: The ketone condenses with the free amine to form an imine, which subsequently undergoes intramolecular cyclodehydration driven by the thermodynamic stability of the resulting aromatic quinoline ring.

  • Extraction (Self-Validation Checkpoint): Cool the mixture to room temperature and extract twice with diethyl ether (2 x 20 mL). Discard the organic layer.

    • Validation: The aqueous layer must be completely clear of oily droplets. Any remaining unreacted ketone will contaminate the final precipitation. If the aqueous layer is cloudy, perform an additional ether wash.

  • Precipitation: Submerge the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0.

    • Causality: The product exists as a water-soluble potassium carboxylate. Acidification protonates it, causing the highly lipophilic free acid to precipitate. Critical warning: Do not drop the pH below 2.0, or the quinoline nitrogen will protonate, forming a soluble hydrochloride salt and drastically reducing your yield.

  • Isolation: Filter the pale-yellow precipitate, wash with ice-cold distilled water, and recrystallize from an ethanol/water mixture.

Protocol B: The Doebner Multicomponent Reaction

The [2] is a highly atom-economical, one-pot synthesis. Because o-toluidine possesses an electron-donating methyl group, it is highly nucleophilic and perfectly suited for this reaction, avoiding the low yields typically seen with electron-deficient anilines [3].

DoebnerMechanism Step1 Schiff Base Formation (Aniline + Aldehyde) Step2 Aldol-type Addition (Enol of Pyruvic Acid) Step1->Step2 Step3 Intramolecular Cyclization (Benzene Ring Attack) Step2->Step3 Step4 Dehydration & Oxidation (Aromatization) Step3->Step4 Product Quinoline-4-carboxylic Acid Step4->Product

Figure 2: Stepwise mechanistic cascade of the Doebner multicomponent reaction.

Step-by-Step Methodology:

  • Imine Pre-formation: In a 100 mL round-bottom flask, dissolve o-toluidine (10 mmol) and o-tolualdehyde (10 mmol) in 30 mL of absolute ethanol. Stir at room temperature for 45 minutes.

    • Self-Validation Checkpoint: The solution will shift to a deep yellow/orange color. A quick IR scan of an aliquot should show the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of an imine C=N stretch (~1640 cm⁻¹). Pre-forming the imine prevents pyruvic acid from reacting directly with the aldehyde.

  • Addition: Slowly add pyruvic acid (12 mmol) dropwise over 10 minutes.

    • Causality: The addition is exothermic. Slow addition controls the aldol-type attack of the pyruvic acid enol onto the imine carbon.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 12 hours.

    • Causality: The heat drives the intramolecular cyclization. Atmospheric oxygen acts as the default oxidant to convert the intermediate dihydroquinoline into the fully aromatic quinoline core.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting crystalline solid, wash with cold ethanol, and dry under vacuum.

Analytical Characterization Signatures

To verify the integrity of the synthesized 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, cross-reference your analytical data against these expected profiles:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the distinct absence of a C3-proton doublet. The C3 proton will appear as a sharp singlet around δ 8.1 ppm, confirming the 2,4-substitution pattern. The two methyl groups will appear as distinct singlets: the quinoline 8-methyl around δ 2.8 ppm and the phenyl 2'-methyl around δ 2.3 ppm.

  • Mass Spectrometry (ESI+): The base peak should be [M+H]⁺ at m/z 278.1. A secondary fragment at m/z 234.1[M+H - CO₂]⁺ is highly characteristic of quinoline-4-carboxylic acids undergoing decarboxylation in the mass analyzer.

  • IR Spectroscopy: A broad, dominant O-H stretch spanning 3300–2500 cm⁻¹ (typical of hydrogen-bonded carboxylic acid dimers) and a strong C=O stretch at ~1710 cm⁻¹.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pfitzinger reaction Source: Wikipedia URL:[Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate (Mini-Reviews in Organic Chemistry) URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This in-depth guide provides a detailed exploration of a robust and efficient synthetic pathway for 8-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth guide provides a detailed exploration of a robust and efficient synthetic pathway for 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, and the specific substitution pattern of this target molecule offers a unique framework for further functionalization and investigation.[1][2] This document will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and present the information in a clear and accessible format for laboratory application.

Strategic Approach to Synthesis: The Doebner Reaction

After a thorough evaluation of established synthetic methodologies for quinoline-4-carboxylic acids, the Doebner reaction emerges as a highly suitable and direct approach for the synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.[2][3] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield the desired quinoline-4-carboxylic acid framework.[2][3]

The primary alternative, the Pfitzinger reaction, which condenses an isatin derivative with a carbonyl compound, is also a powerful tool for quinoline-4-carboxylic acid synthesis.[1][4][5] However, the Doebner reaction offers a more convergent and readily adaptable route for the specific substitution pattern of our target molecule, as the required starting materials—2-methylaniline, 2-methylbenzaldehyde, and pyruvic acid—are commercially available and allow for the direct installation of the desired substituents at the 8-, 2-, and 4-positions, respectively. A known synthesis of the closely related 8-Methyl-2-phenylquinoline-4-carboxylic acid via a Doebner-type reaction further validates this strategic choice.[6]

Mechanistic Insights into the Doebner Reaction

The Doebner reaction proceeds through a cascade of well-understood transformations. The initial step involves the formation of an imine from the reaction of the aniline (2-methylaniline) and the aldehyde (2-methylbenzaldehyde). Concurrently, pyruvic acid can react with the imine in a series of steps, including an initial addition followed by cyclization and subsequent dehydration, ultimately leading to the formation of the quinoline ring. The reaction is typically catalyzed by acid and driven by the formation of the stable aromatic quinoline system.[2][3]

Experimental Protocol: Synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

This protocol provides a step-by-step methodology for the synthesis of the target compound.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-MethylanilineC₇H₉N107.152.8 g0.026
2-MethylbenzaldehydeC₈H₈O120.153.1 g0.026
Pyruvic AcidC₃H₄O₃88.063.2 g0.036
Ethanol (Absolute)C₂H₅OH46.07150 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzaldehyde (3.1 g, 0.026 mol) and pyruvic acid (3.2 g, 0.036 mol) in absolute ethanol (100 mL).

  • Addition of Aniline: To this stirring solution, add a solution of 2-methylaniline (2.8 g, 0.026 mol) in absolute ethanol (50 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the proposed mechanism of the Doebner reaction.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Isolation cluster_product Final Product 2-Methylaniline 2-Methylaniline Reaction_Mixture Combine in Ethanol 2-Methylaniline->Reaction_Mixture 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Reaction_Mixture Pyruvic Acid Pyruvic Acid Pyruvic Acid->Reaction_Mixture Reflux Reflux (3-4h) Reaction_Mixture->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Final_Product 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Washing->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

G Start 2-Methylaniline + 2-Methylbenzaldehyde Imine Imine Formation Start->Imine - H₂O Adduct Nucleophilic Addition Imine->Adduct Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration - H₂O Product 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid Dehydration->Product

Caption: Proposed mechanism of the Doebner reaction.

Characterization and Data

The synthesized 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline and phenyl rings, the methyl protons at the 8-position and on the phenyl ring, and the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound (C₁₈H₁₅NO₂: 277.32 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.

Conclusion and Future Perspectives

This guide has outlined a practical and efficient synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid utilizing the Doebner reaction. The provided protocol is based on established chemical principles and offers a reliable method for obtaining this valuable compound in a laboratory setting. The versatility of the Doebner reaction allows for the potential synthesis of a library of related quinoline-4-carboxylic acid derivatives by varying the aniline and aldehyde starting materials. This opens up avenues for structure-activity relationship (SAR) studies and the development of novel compounds with tailored biological or material properties.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Moodley, N., & Singh, A. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Gao, Q., et al. (2018). I2-Triggered Reductive Generation of N-Centered Iminyl Radicals: An Isatin-to-Quinoline Strategy for the Introduction of Primary Amides. Advanced Synthesis & Catalysis, 360(7), 1364-1369. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Slideshare. Doebner-Miller reaction and applications. [Link]

  • Ohta, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(23), 12155–12163. [Link]

  • Elghamry, I., & Al-Faiyz, Y. S. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]

  • DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

  • Cambridge University Press & Assessment. Pfitzinger Quinoline Synthesis. [Link]

  • PrepChem.com. Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid. [Link]

Sources

Foundational

In-Depth Technical Guide: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid

Executive Summary The compound 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a highly specialized, sterically hindered derivative of the cinchophen (quinoline-4-carboxylic acid) scaffold. As a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a highly specialized, sterically hindered derivative of the cinchophen (quinoline-4-carboxylic acid) scaffold. As a privileged pharmacophore in medicinal chemistry, this structural class has evolved from historical anti-inflammatory applications to modern, targeted therapies—most notably as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) .

This whitepaper provides a comprehensive technical breakdown of the compound's structural dynamics, synthetic methodologies, and pharmacological relevance, designed for researchers engaged in drug discovery and organic synthesis.

Chemical Identity & Structural Dynamics

The pharmacological utility of 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is entirely dictated by its 3D conformation. The presence of the 8-methyl group on the quinoline core and the 2'-methyl group on the phenyl ring creates a severe steric clash.

Thermodynamically, this steric hindrance forces the phenyl ring out of the plane of the quinoline system, resulting in a large dihedral angle (>60°). This non-planar, "twisted" conformation is not a synthetic artifact; it is a prerequisite for bioactivity. It prevents non-specific DNA intercalation (a common toxicity pathway for planar planar quinolines) and perfectly pre-organizes the molecule to fit into the deep, narrow hydrophobic ubiquinone-binding tunnel of mitochondrial enzymes like DHODH.

Table 1: Physicochemical Properties & Pharmacological Significance
PropertyValueCausality / Significance
IUPAC Name 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid-
Molecular Weight 277.32 g/mol Highly compliant with Lipinski’s Rule of 5 for oral bioavailability.
Molecular Formula C₁₈H₁₅NO₂-
LogP (Predicted) ~4.2High lipophilicity drives partitioning into the mitochondrial inner membrane, the site of DHODH.
H-Bond Donors 1 (-COOH)The carboxylic acid is the critical pharmacophore, anchoring the molecule via salt bridges (e.g., to Arg136 in DHODH).
H-Bond Acceptors 2 (Quinoline N, C=O)Participates in water-mediated hydrogen bonding networks within target active sites.
Rotatable Bonds 2Restricted rotation due to the ortho-methyl groups minimizes entropic penalty upon target binding.

Synthetic Methodology: The Pfitzinger Paradigm

While quinoline-4-carboxylic acids can be synthesized via the Doebner reaction (aniline + benzaldehyde + pyruvic acid), the Doebner route often suffers from poor regioselectivity and competitive decarboxylation. For sterically hindered targets like 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, the Pfitzinger Reaction is the gold standard .

The Pfitzinger synthesis utilizes 7-methylisatin and 2'-methylacetophenone . The causality of the reaction conditions is strictly governed by the need to overcome the steric bulk of the two methyl groups during the aldol-type condensation step.

Synthesis A 7-Methylisatin + KOH / EtOH B Potassium 2-amino-3- methylphenylglyoxylate A->B Hydrolysis (Reflux) C 2'-Methylacetophenone Addition B->C D Imine Formation & Cyclization C->D Condensation E 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid D->E Dehydration & Acidification

Caption: Pfitzinger synthesis workflow for 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

Protocol 1: Self-Validating Pfitzinger Synthesis

Note: This protocol incorporates built-in validation checkpoints to ensure reaction fidelity.

  • Isatin Ring Opening: Suspend 10.0 mmol of 7-methylisatin in 15 mL of absolute ethanol. Add 30.0 mmol of Potassium Hydroxide (KOH) dissolved in 5 mL of water.

    • Causality: KOH is preferred over NaOH as the larger potassium counterion increases the solubility of the intermediate glyoxylate in ethanol.

    • Validation Checkpoint 1: Reflux the mixture for 30 minutes. The reaction is validated when the deep orange/red color of the isatin completely transitions to a pale yellow solution, indicating quantitative ring opening to potassium 2-amino-3-methylphenylglyoxylate.

  • Condensation: To the boiling yellow solution, add 11.0 mmol of 2'-methylacetophenone dropwise.

    • Causality: The slight excess (1.1 eq) of the ketone compensates for potential volatility losses and drives the sterically hindered condensation forward.

  • Cyclization: Maintain the reaction at reflux for 18–24 hours. The extended time is strictly required due to the steric clash between the incoming 2'-methyl group and the glyoxylate moiety.

    • Validation Checkpoint 2: Monitor via TLC (Eluent: DCM/MeOH 9:1). The disappearance of the ketone spot and the formation of a highly UV-active baseline spot (the potassium salt of the product) confirms completion.

  • Isolation via Isoelectric Precipitation: Cool the mixture to room temperature and evaporate the ethanol under reduced pressure. Dissolve the residue in 20 mL of water and extract with diethyl ether (2 x 15 mL) to remove unreacted ketone.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add glacial acetic acid dropwise until the pH reaches ~4.5 to 5.0.

    • Causality: Glacial acetic acid is used instead of HCl. Strong mineral acids can protonate the quinoline nitrogen, forming a water-soluble hydrochloride salt. Acetic acid carefully buffers the solution to the compound's isoelectric point, forcing the precipitation of the free carboxylic acid.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from DMF/water to yield the pure title compound.

Pharmacological Relevance: DHODH Inhibition

Quinoline-4-carboxylic acids are foundational to the development of inhibitors targeting Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the inner mitochondrial membrane. DHODH catalyzes the fourth and committed step of the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate .

Rapidly proliferating cells (such as cancer cells or activated T-cells) rely heavily on the de novo pathway rather than the salvage pathway to meet their massive demand for uridine monophosphate (UMP). By inhibiting DHODH, compounds in this class induce pyrimidine starvation, leading to S-phase cell cycle arrest .

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid acts as a structural analog to Brequinar , a well-known clinical DHODH inhibitor. It functions via competitive inhibition at the ubiquinone (Coenzyme Q10) binding site of the enzyme. The carboxylic acid moiety forms a critical salt bridge with an arginine residue deep in the binding pocket, while the twisted bi-aryl system perfectly occupies the hydrophobic ubiquinone tunnel.

DHODH A Dihydroorotate (DHO) D DHODH Enzyme (Inner Mitochondrial Membrane) A->D Substrate Binding B Orotate (ORO) C UMP (Pyrimidine Pool) B->C Downstream Processing D->B Oxidation E 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid E->D Competitive Inhibition (Ubiquinone Site)

Caption: Mechanism of action: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

Protocol 2: In Vitro DHODH Inhibition Assay (DCIP Reduction)

To quantify the bioactivity of the synthesized compound, a chromogenic assay utilizing 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor is employed.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM KCN.

    • Causality: Triton X-100 solubilizes the highly lipophilic ubiquinone and inhibitor. KCN is added to block the mitochondrial respiratory chain (Complex IV), ensuring electrons are not siphoned away from the assay reporter system.

  • Substrate Addition: Add 0.1 mM decylubiquinone (electron mediator) and 0.05 mM DCIP (chromogenic reporter) to the buffer.

  • Inhibitor Incubation: Pre-incubate recombinant human DHODH enzyme (10 nM) with varying concentrations of 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (0.1 nM to 10 µM in DMSO) for 10 minutes at 25°C.

    • Validation Checkpoint 1: Include a DMSO-only well (negative control) and a Brequinar-treated well (positive control) to validate the dynamic range of the assay.

  • Reaction Initiation: Initiate the reaction by adding 1 mM L-dihydroorotate.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm (extinction coefficient of DCIP = 21 mM⁻¹cm⁻¹) continuously for 5 minutes using a microplate reader.

    • Validation Checkpoint 2: Perform a background subtraction using a blank well lacking the DHODH enzyme to account for any non-enzymatic reduction of DCIP. Calculate the IC₅₀ using non-linear regression analysis.

References

  • Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. Retrieved from:[Link]

  • Joksovic, M. D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104373. Retrieved from:[Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. Retrieved from:[Link]

Exploratory

Comprehensive Solubility Profiling of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (a highly substituted cinchophen derivative) presents a classic preformulation challenge: it is a highly lipophilic, ionizable compound. In the con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (a highly substituted cinchophen derivative) presents a classic preformulation challenge: it is a highly lipophilic, ionizable compound. In the context of drug discovery, characterizing the solubility of such molecules is critical for predicting oral bioavailability, designing formulation strategies, and ensuring robust in vitro assay data. This whitepaper provides a deep-dive into the physicochemical causality governing its solubility, predictive data matrices, and the self-validating empirical protocols required to evaluate it.

Physicochemical Landscape & Structural Causality

The solubility of 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is dictated by two competing structural motifs:

  • The Hydrophobic Core (Crystal Lattice vs. Solvation): The quinoline ring system provides a rigid, planar hydrophobic surface. The addition of two methyl groups—at position 8 of the quinoline and the ortho-position of the phenyl ring—drastically increases the molecule's lipophilicity (predicted LogP ~4.0–5.0). Furthermore, the steric bulk of the o-tolyl group forces the phenyl ring out of coplanarity with the quinoline core. While this twisting disrupts ideal flat crystal packing (which can sometimes lower lattice energy), the overwhelming hydrophobicity drastically reduces the aqueous solvation energy, leading to poor intrinsic solubility[1].

  • The Ionizable Center (pH-Dependent Equilibrium): The carboxylic acid at position 4 acts as a weak acid. According to the foundational principles outlined in, the solubility of such compounds is highly pH-dependent[2]. At gastric pH (1.2), the compound exists almost entirely in its unionized form. As the pH exceeds its pKa (predicted ~3.5–4.5), the compound deprotonates into a highly soluble carboxylate anion[3].

Data Presentation: Predictive Solubility Matrices

Because empirical data for niche catalog compounds can vary based on polymorphic form, predictive matrices grounded in structural thermodynamics are used to guide initial formulation.

Table 1: Physicochemical Parameters & Mechanistic Implications

ParameterValue / RangeMechanistic Implication
Molecular Weight 277.32 g/mol Moderate size; falls well within Lipinski's Rule of 5 limits.
pKa (Carboxylic Acid) ~3.5 - 4.5Triggers exponential pH-dependent solubility in the intestinal tract.
LogP (Octanol/Water) ~4.0 - 5.0High lipophilicity drives poor aqueous solvation and high permeability.
Intrinsic Solubility ( S0​ ) < 1.0 µg/mLRequires aggressive formulation enhancement for oral delivery.

Table 2: Simulated Biorelevant Solubility Profile

Biorelevant MediapHEstimated Solubility (µg/mL)Dominant Chemical Species
SGF (Simulated Gastric Fluid)1.2< 1.0Unionized ( HA )
FeSSIF (Fed State Intestinal)5.020 - 80Mixed ( HA / A− ) + Micellar solubilization
FaSSIF (Fasted State Intestinal)6.550 - 150Ionized ( A− ) + Micellar solubilization

Experimental Methodologies: Self-Validating Protocols

To accurately determine the solubility of this compound, a self-validating thermodynamic coupled with HPLC-UV quantification is required. Kinetic solubility methods (e.g., solvent-shift from DMSO) often overestimate solubility due to supersaturation and are insufficient for late-stage preformulation[4].

Protocol: Thermodynamic Shake-Flask Solubility Determination
  • Media Preparation: Prepare biorelevant media (e.g., SGF pH 1.2, FaSSIF pH 6.5). Causality: High buffering capacity is required to prevent pH drift upon the addition of the acidic API, which would otherwise skew the equilibrium.

  • Solid Addition (The Necessity of Excess): Add an excess of crystalline 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (e.g., 2 mg) to 1 mL of media in a sealed glass vial. Causality: A solid residue must remain at equilibrium to satisfy the thermodynamic definition of saturation; without excess solid, the true plateau cannot be validated[5].

  • Isothermal Equilibration: Incubate the vials at 37°C ± 0.5°C on an orbital shaker at 400 rpm for 24 to 72 hours. Causality: High crystal lattice energies require extended kinetic energy input to reach true thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Causality: Standard syringe filtration can cause lipophilic drug adsorption to the membrane, artificially lowering the measured concentration. Ultracentrifugation prevents this artifact.

  • HPLC-UV Quantification: Dilute the supernatant immediately with the mobile phase to prevent precipitation upon cooling. Quantify using a validated HPLC-UV method against a standard curve (R² > 0.999).

  • Self-Validation Step (Solid-State Verification): Recover the remaining solid residue and analyze via X-Ray Powder Diffraction (XRPD). Causality: Carboxylic acids can form salts in situ (e.g., a sodium salt in FaSSIF). Verifying the solid state ensures the measured solubility value is attributed to the correct polymorphic or salt form, validating the entire system.

Visualizations of Workflows and Pathways

Workflow N1 Solid Compound 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid N2 AddtoBiorelevantMedia (pH1.2, 6.8, 7.4) N1->N2 Excess solid N3 Shake-Flask Equilibration (24 - 72 hours @ 37°C) N2->N3 Isothermal agitation N4 Phase Separation (Ultracentrifugation / Filtration) N3->N4 Isolate supernatant N5 HPLC-UV Quantification (Determine Thermodynamic Solubility) N4->N5 Aliquot analysis

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Pathway S1 Solid Drug (Crystal Lattice) S2 Unionized Drug (aq) [HA] S1->S2 Dissolution (Intrinsic Sol.) S3 Ionized Drug (aq) [A-] + [H+] S2->S3 Deprotonation (pKa ~ 4.0)

Caption: Equilibrium pathway demonstrating the pH-dependent solubility of the carboxylic acid.

Formulation Strategies for Solubility Enhancement

Given its BCS Class II profile (low solubility, high permeability), 8-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid requires strategic formulation to achieve therapeutic exposures:

  • Salt Formation: Reacting the carboxylic acid with a strong base (e.g., NaOH, KOH, or meglumine) can yield a highly soluble salt[3]. The counterion must have a pKa at least 2 units higher than the drug to ensure stable salt formation and prevent disproportionation in the GI tract.

  • Amorphous Solid Dispersions (ASDs): Spray-drying the compound with a hydrophilic polymer (e.g., HPMCAS) can trap the drug in a high-energy amorphous state. This bypasses the crystal lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Available at:[Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. MDPI. Available at:[Link]

  • Tabrizi, et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

Sources

Foundational

Unveiling the Therapeutic Landscape of Quinoline-4-Carboxylic Acid Derivatives: Targets, Mechanisms, and Methodologies

Executive Summary As a highly privileged pharmacophore, the quinoline-4-carboxylic acid (Q4C) scaffold possesses remarkable synthetic plasticity, allowing it to interface with a diverse array of biological targets. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly privileged pharmacophore, the quinoline-4-carboxylic acid (Q4C) scaffold possesses remarkable synthetic plasticity, allowing it to interface with a diverse array of biological targets. This technical whitepaper provides an in-depth mechanistic analysis of Q4C derivatives, exploring their roles as potent inhibitors of metabolic enzymes, epigenetic regulators, and parasitic targets. Furthermore, this guide outlines self-validating experimental protocols designed to ensure high-fidelity data acquisition in drug discovery workflows.

Primary Therapeutic Targets & Mechanistic Causality

Dihydroorotate Dehydrogenase (DHODH): The Pyrimidine Starvation Pathway

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine biosynthesis. Q4C derivatives, most notably Brequinar and its advanced biaryl ether analogs (e.g., compound C44), act as highly potent DHODH inhibitors[1].

Mechanistic Causality: High-resolution co-crystal structures reveal that the 4-carboxylic acid moiety is non-negotiable for target engagement; it forms a critical salt bridge with Arginine-136 (R136) and a hydrogen bond with Glutamine-47 (Q47) within the human DHODH active site[2]. Simultaneously, the lipophilic quinoline core and its substituents competitively occupy the hydrophobic ubiquinone-binding channel (interacting with residues like M43, L58, and A59)[2]. By blocking the ubiquinone site, Q4C derivatives halt pyrimidine production, effectively starving rapidly dividing cancer cells and RNA viruses (such as VSV and Influenza), achieving IC50 values as low as 1 nM[1].

Sirtuin 3 (SIRT3): Mitochondrial Epigenetic Regulation in Leukemia

Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that has recently emerged as a critical therapeutic target in mixed-lineage leukemias (MLLr). Researchers have successfully designed 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives (e.g., molecule P6) that act as highly selective SIRT3 inhibitors[3].

Mechanistic Causality: The introduction of the acrylamide moiety acts as a specialized pharmacophore that engages the unique active site topography of SIRT3, granting it strict selectivity over its homologous isoforms, SIRT1 and SIRT2[3]. By inhibiting SIRT3, these Q4C derivatives induce G0/G1 phase cell cycle arrest and promote leukemic cell differentiation, providing a targeted epigenetic therapy that avoids the broad cytotoxicity typically associated with pan-HDAC inhibitors[3].

Asialoglycoprotein Receptor (ASGPR): Hepatic Targeted Delivery Vectors

The asialoglycoprotein receptor (ASGPR) is a C-type lectin highly expressed on the surface of hepatocytes, responsible for clearing galactose-terminated glycoproteins.

Mechanistic Causality: By synthesizing 3-hydroxyquinoline-4-carboxylic acid derivatives, researchers have developed potent, low-cost ASGPR ligands[4]. The strategic introduction of the hydroxyl group at position 3 ensures a baseline aqueous solubility of at least 0.5 mM, a vital pharmacokinetic parameter for systemic administration[4]. These derivatives mimic natural N-acetylgalactosamine (GalNAc) but bind with significantly higher affinity, exhibiting KD values in the nanomolar range (0.1 - 30 nM), making them highly efficient monovalent vectors for hepatocyte-targeted drug delivery[4].

N-Myristoyltransferase (LmNMT) & Bacterial Targets

In the context of infectious diseases, inverse virtual screening and molecular dynamics have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-Q4C derivatives, which disrupt the essential myristoylation of parasitic proteins[5]. Additionally, structural modifications introducing amino substituents onto 2-phenyl-Q4C derivatives provide new hydrogen bond donors/acceptors, yielding moderate to strong antibacterial activity against Gram-positive pathogens like Staphylococcus aureus[6].

Quantitative Target Affinity & Activity Summary

To facilitate rapid comparison, the quantitative pharmacodynamic metrics of key Q4C derivatives are summarized below:

Target / ApplicationRepresentative Q4C DerivativeBinding Affinity / ActivityPrimary Mechanism of Action
Human DHODH Biaryl ether Q4C (C44)IC50 = 1 nMCompetitive inhibition at the ubiquinone binding channel
SIRT3 (Leukemia) 2-(4-acrylamidophenyl)-Q4C (P6)IC50 = 7.2 µMSelective NAD+-dependent deacetylase inhibition
ASGPR (Liver) 3-hydroxy-Q4C derivativesKD = 0.1 - 30 nMHigh-affinity C-type lectin receptor binding
S. aureus (Bacterial) 2-phenyl-Q4C (Compound 5a4)MIC = 64 µg/mLDisruption of bacterial replication / cell wall synthesis

Architectural Workflows & Pathway Visualizations

DHODH_Mechanism DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Oxidation ORO Orotate DHODH->ORO Catalysis PYR Pyrimidine Pool ORO->PYR Biosynthesis Q4C Q4C Derivative (Brequinar Analog) Q4C->DHODH Blocks ubiquinone site CELL Tumor/Viral Arrest PYR->CELL Depletion triggers arrest

Mechanistic pathway of DHODH inhibition by Q4C derivatives leading to cell arrest.

SIRT3_Screening SYN Q4C Synthesis ENZ SIRT3 Assay SYN->ENZ Library SEL SIRT1/2 Profiling ENZ->SEL IC50 < 10µM CELL MLLr Cell Assays SEL->CELL Selectivity VAL Cell Cycle Arrest CELL->VAL Validation

Step-by-step biological screening workflow for isolating selective SIRT3 inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Real-Time Colorimetric DHODH Inhibition Assay

Objective: Quantify the IC50 of novel Q4C analogs against recombinant human DHODH.

  • Step 1: Enzyme Pre-incubation. Mix recombinant hDHODH with varying concentrations of the Q4C derivative in an assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100) for 10 minutes at 25°C.

    • Causality: Pre-incubation is critical. It allows the highly lipophilic Q4C inhibitor to reach thermodynamic binding equilibrium within the hydrophobic ubiquinone pocket before the substrate is introduced.

  • Step 2: Reaction Initiation. Add L-dihydroorotate (1 mM) and decylubiquinone (100 µM), followed immediately by 2,6-dichloroindophenol (DCIP, 50 µM).

    • Causality: DCIP acts as the terminal electron acceptor. Its reduction is directly stoichiometric to the oxidation of dihydroorotate.

  • Step 3: Kinetic Readout. Monitor the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. A slower rate of DCIP reduction directly correlates to successful DHODH inhibition.

  • Step 4: Self-Validation. Run Brequinar as a positive control (expected IC50 ~ 20 nM) to validate assay sensitivity, and a DMSO-only well as a negative control to establish baseline uninhibited enzyme kinetics and rule out solvent quenching.

Protocol B: Fluorometric SIRT3 Isoform Selectivity Profiling

Objective: Confirm the target selectivity of 2-(4-acrylamidophenyl)-Q4C derivatives for SIRT3 over SIRT1 and SIRT2.

  • Step 1: Enzymatic Cleavage. Incubate recombinant SIRT1, SIRT2, and SIRT3 in separate microplate wells with the Q4C compound (e.g., 10 µM), NAD+ (500 µM), and an acetylated p53-based fluorogenic peptide substrate for 30 minutes at 37°C.

  • Step 2: Fluorophore Release. Add a developer solution containing a specific protease.

    • Causality: The protease is sterically hindered from cleaving the acetylated peptide. It can only cleave the peptide after it has been successfully deacetylated by the Sirtuin enzyme, thereby releasing the AMC fluorophore. Fluorescence is therefore strictly proportional to Sirtuin activity.

  • Step 3: Detection & Validation. Measure fluorescence (Excitation 350 nm / Emission 450 nm).

    • Self-Validation: A viable SIRT3-selective candidate must demonstrate an IC50 < 10 µM for SIRT3, while maintaining an IC50 > 30 µM for SIRT1/2. This orthogonal profiling ensures that downstream leukemic cell arrest is driven specifically by SIRT3 inhibition, preventing off-target epigenetic toxicity.

Conclusion

The quinoline-4-carboxylic acid scaffold is far more than a historical antimetabolite precursor. Through rational structure-based drug design—such as optimizing the 4-carboxylic acid salt-bridge interactions for DHODH, appending acrylamide groups for SIRT3 selectivity, or introducing 3-hydroxyl groups for ASGPR targeting—researchers can fine-tune this privileged structure to address oncology, virology, and targeted drug delivery. Adhering to rigorous, self-validating biochemical assays ensures that these promising in vitro affinities translate reliably into in vivo therapeutic efficacy.

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Exploratory

The Evolution of 2-Arylquinoline-4-Carboxylic Acids: From Early Uricosurics to Next-Generation DHODH Inhibitors

Executive Summary The 2-arylquinoline-4-carboxylic acid scaffold represents one of the most historically rich and pharmacologically versatile pharmacophores in medicinal chemistry. Originally discovered in the late 19th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylquinoline-4-carboxylic acid scaffold represents one of the most historically rich and pharmacologically versatile pharmacophores in medicinal chemistry. Originally discovered in the late 19th century and deployed as an early treatment for gout, the class experienced a dramatic clinical withdrawal due to hepatotoxicity. However, modern target-based drug discovery has resurrected this scaffold, identifying it as a privileged structure for the potent inhibition of human dihydroorotate dehydrogenase (DHODH). This whitepaper provides a comprehensive technical analysis of the history, synthetic methodologies, and modern therapeutic applications of 2-arylquinoline-4-carboxylic acids.

Historical Genesis: The Cinchophen Era

The history of 2-arylquinoline-4-carboxylic acids begins with the synthesis of cinchophen (2-phenylquinoline-4-carboxylic acid) by Doebner and Giesecke in 1887[1]. By 1908, Nicolaier and Dohrn introduced cinchophen into clinical practice under the trade name "Atophan"[1].

Mechanism and Clinical Downfall

Cinchophen was highly efficacious as a uricosuric agent, promoting the excretion of uric acid, and became a first-line treatment for gout and arthritis[1]. However, by the 1920s, prolonged administration was linked to severe adverse effects. The first clinical case of cinchophen-induced jaundice was recorded in 1923, and fatalities due to toxic hepatitis and cirrhosis were documented shortly thereafter[1],[2]. The hepatotoxicity is believed to stem from the generation of reactive metabolites that induce mitochondrial dysfunction and oxidative stress in hepatocytes. Consequently, human use of cinchophen ceased in the 1930s, though it remains in veterinary medicine (e.g., Prednoleucotropin) for treating canine osteoarthritis[1].

Core Synthetic Methodologies

The synthesis of the 2-arylquinoline-4-carboxylic acid core is traditionally achieved via two primary multicomponent condensation strategies: the Doebner reaction and the Pfitzinger reaction[3],[4].

The Doebner vs. Pfitzinger Pathways

The Doebner reaction involves the condensation of an aniline, an aryl aldehyde, and pyruvic acid[1],[4]. While historically significant, it often suffers from competitive side reactions. The Pfitzinger reaction (discovered by Wilhelm Pfitzinger in 1886) has become the industry standard due to its higher regioselectivity and yield[3]. It involves the reaction of isatin with an aryl ketone under strong alkaline conditions[3],[5].

Synthesis cluster_Doebner Doebner Reaction cluster_Pfitzinger Pfitzinger Reaction A1 Aniline Cond1 Condensation & Cyclization A1->Cond1 A2 Aryl Aldehyde A2->Cond1 A3 Pyruvic Acid A3->Cond1 Product 2-Arylquinoline-4-Carboxylic Acid Cond1->Product B1 Isatin Base Alkaline Ring Opening (KOH) B1->Base B2 Aryl Ketone Cond2 Imine Formation & Cyclodehydration B2->Cond2 Base->Cond2 Cond2->Product

Caption: Synthetic pathways for 2-arylquinoline-4-carboxylic acids via Doebner and Pfitzinger reactions.

Protocol 1: Self-Validating Pfitzinger Synthesis

To ensure high-fidelity synthesis of 2-arylquinoline-4-carboxylic acids, the following self-validating protocol leverages thermodynamic control and solubility differentials[3],[5].

Step-by-Step Methodology:

  • Alkaline Ring Opening: Suspend isatin (1.0 eq) in a 30% aqueous potassium hydroxide (KOH) solution.

    • Causality: The strong base acts as a nucleophile to hydrolyze the lactam amide bond of isatin, generating the highly reactive potassium 2-aminophenylglyoxylate intermediate[3].

  • Condensation: Add the corresponding aryl ketone (e.g., acetophenone, 1.1 eq) to the mixture and reflux for 12-24 hours.

    • Causality: The primary amine of the glyoxylate attacks the ketone carbonyl to form a Schiff base (imine). The elevated temperature drives the subsequent intramolecular aldol-type cyclodehydration between the α -carbon of the ketone and the glyoxylate carbonyl, closing the pyridine ring[3],[5].

  • Isolation and Acidification: Cool the reaction to room temperature and extract with diethyl ether to remove unreacted ketone. Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl to pH 3-4.

    • Causality: The product exists as a water-soluble potassium carboxylate salt. Lowering the pH protonates the carboxylate, causing the highly insoluble 2-arylquinoline-4-carboxylic acid to precipitate out of solution[4].

  • Validation (Quality Control): Filter the precipitate and analyze via 1 H-NMR.

    • Self-Validation Check: The successful formation of the quinoline core is confirmed by the presence of a distinct singlet integrating to 1H at approximately δ 8.0–8.5 ppm, corresponding to the H-3 proton of the newly formed quinoline ring.

The Modern Renaissance: DHODH Inhibition

The 2-arylquinoline-4-carboxylic acid scaffold was resurrected in modern drug discovery with the development of Brequinar [6],[4]. Brequinar is a potent, selective inhibitor of human dihydroorotate dehydrogenase (DHODH)[6].

Mechanism of Action

DHODH is an enzyme located on the outer surface of the inner mitochondrial membrane. It catalyzes the fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of flavin mononucleotide (FMN) and coenzyme Q (CoQ)[6]. Rapidly proliferating cells—such as tumor cells and virus-infected cells—are highly dependent on the de novo pathway rather than the pyrimidine salvage pathway[4].

By competitively binding to the ubiquinone (CoQ) binding site of DHODH, 2-arylquinoline-4-carboxylic acids block electron transfer. This halts pyrimidine synthesis, depletes the intracellular uridine monophosphate (UMP) pool, and triggers cell cycle arrest[6],[7].

DHODH_Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation (FMN -> FMNH2) UMP Uridine Monophosphate (UMP) (Pyrimidine Pool) Orotate->UMP UMPS Enzyme Brequinar Brequinar & Analogues (2-Arylquinoline-4-carboxylic acids) Brequinar->DHODH Competitive Inhibition at CoQ Site

Caption: Pyrimidine biosynthesis pathway highlighting DHODH inhibition by Brequinar and its analogues.

SAR Optimization and Next-Generation Analogues

Recent structure-activity relationship (SAR) campaigns have optimized the 2-arylquinoline-4-carboxylic acid scaffold to achieve sub-nanomolar DHODH inhibition and potent antiviral efficacy[6],[7].

X-ray crystallography of human DHODH bound to these inhibitors reveals that the carboxylic acid at the C4 position forms critical electrostatic interactions with the enzyme's binding pocket, while the 2-aryl group occupies a hydrophobic sub-pocket[6]. For instance, analogue C44 utilizes a biaryl ether substitution to achieve an IC 50​ of 1 nM against DHODH, translating to broad-spectrum antiviral activity against vesicular stomatitis virus (VSV) and Influenza[6]. Other derivatives, such as Compound 41 , have been engineered to form novel hydrogen-bonding interactions with residue T63[7].

Quantitative Data Summary
CompoundTarget EnzymeDHODH IC 50​ (nM)Antiviral EC 50​ (nM)Key Structural Feature
Brequinar Human DHODH~20N/A2-(2'-fluoro-1,1'-biphenyl-4-yl)
Analogue C44 Human DHODH1.02.0 (VSV)Biaryl ether substitution
Compound 41 Human DHODH9.71N/AEngineered H-bond acceptor for T63
Compound 43 Human DHODH26.2N/AWater-mediated H-bond network

Table 1: Quantitative SAR data for key 2-arylquinoline-4-carboxylic acid derivatives[6],[7].

Protocol 2: In Vitro DHODH Inhibition Assay (Self-Validating)

To evaluate the efficacy of newly synthesized 2-arylquinoline-4-carboxylic acids, a colorimetric DCIP (2,6-dichloroindophenol) reduction assay is employed[6].

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 0.1 mM Coenzyme Q 0​ (CoQ 0​ ), and 0.06 mM DCIP.

    • Causality: Triton X-100 is critical as it mimics the hydrophobic mitochondrial membrane environment, maintaining DHODH structural integrity. CoQ 0​ serves as the native electron acceptor, while DCIP acts as the terminal colorimetric electron sink.

  • Enzyme Pre-incubation: Add recombinant human DHODH (10 nM) and the test compound (serial dilutions) to the buffer. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium at the CoQ binding site before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 1 mM L-dihydroorotate (DHO).

    • Causality: DHO oxidation to orotate forces the reduction of CoQ 0​ , which subsequently reduces the blue DCIP to its colorless leuko form.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm continuously for 5 minutes using a microplate reader.

    • Causality: The rate of absorbance decay ( ΔA600​/min ) is directly proportional to DHODH enzymatic velocity.

  • Validation (Quality Control):

    • Self-Validation Check: Include Brequinar as a positive control (expected IC 50​ 10-20 nM). Calculate the Z'-factor using DMSO-only (negative control) and no-enzyme (blank) wells. A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening.

Conclusion

The trajectory of 2-arylquinoline-4-carboxylic acids from the toxic gout medication cinchophen to highly selective, sub-nanomolar DHODH inhibitors perfectly illustrates the evolution of rational drug design. By leveraging robust synthetic methodologies like the Pfitzinger reaction and integrating structure-guided SAR optimization, researchers have successfully repurposed this historical scaffold. Today, it stands at the forefront of development for broad-spectrum antivirals, immunosuppressants, and targeted oncology therapeutics.

References

  • [3] Pfitzinger reaction - Wikipedia. Wikipedia. Available at:

  • [1] Cinchophen - Wikipedia. Wikipedia. Available at:

  • [5] Pfitzinger Quinoline Synthesis. Cambridge University Press & Assessment. Available at:

  • [6] SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PubMed Central (NIH). Available at:

  • [2] Toxic Hepatitis Due to Cinchophen. Cleveland Clinic Journal of Medicine. Available at:

  • [4] A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis. Available at:

  • [7] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed (NIH). Available at:

Sources

Foundational

Mechanism of action of quinoline-based compounds

An In-Depth Technical Guide to the Mechanism of Action of Quinoline-Based Compounds Abstract The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, represents a "privileged structure" in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Quinoline-Based Compounds

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, planar structure and versatile substitution points allow for fine-tuning of interactions with a wide array of biological targets. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by quinoline-based compounds across major therapeutic areas. We will dissect the molecular interactions and cellular consequences that underpin their efficacy as anticancer, antimalarial, antibacterial, and antiviral agents. For each class, we will detail the primary molecular targets, explain the causality behind key experimental validation protocols, and provide field-proven methodologies for researchers in drug development.

Anticancer Mechanisms of Action: A Multi-Target Assault on Malignancy

Quinoline derivatives have emerged as potent anticancer agents that exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[2][3][4] Their ability to interfere with fundamental processes of cancer cell proliferation and survival makes them a cornerstone of modern oncology research.

Inhibition of DNA Topoisomerases: The "Poisoning" Effect

A primary mechanism for many quinoline-based anticancer drugs is the targeting of topoisomerases, essential nuclear enzymes that resolve topological DNA problems during replication, transcription, and recombination.[1] Rather than merely inhibiting the enzyme, these compounds act as "poisons." They trap the transient enzyme-DNA cleavage complex, which transforms the essential enzyme into a cellular toxin that generates permanent DNA strand breaks, ultimately triggering apoptosis.[1][5][6]

  • Topoisomerase I (Top1) Inhibition : Natural alkaloids like camptothecin and its synthetic quinoline-based analogs stabilize the Top1-DNA covalent complex.[5][6] This leads to single-strand breaks that, upon collision with a replication fork, are converted into lethal double-strand breaks.

  • Topoisomerase II (Top2) Inhibition : Many synthetic quinolines, including analogues of doxorubicin and mitoxantrone, function by intercalating into DNA and trapping the Top2-DNA complex.[2][7] This prevents the re-ligation of double-strand breaks generated by the enzyme, leading to chromosome fragmentation and cell death.[8]

This assay is foundational for identifying Top1 inhibitors. The rationale is that Top1 relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state, which migrates faster on an agarose gel than its relaxed counterpart.

Methodology:

  • Reaction Setup : In a 20 µL reaction volume, combine 1X Top1 reaction buffer, 250 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test quinoline compound.

  • Enzyme Addition : Add 1 unit of recombinant human Topoisomerase I to each reaction mixture. Include a "no enzyme" control (supercoiled DNA only) and a "vehicle" control (enzyme + DMSO).

  • Incubation : Incubate the reactions at 37°C for 30 minutes.

  • Termination : Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Protein Digestion : Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to remove the enzyme.

  • Gel Electrophoresis : Add 3 µL of 6X DNA loading dye. Load the entire reaction onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Visualization : Run the gel at 80V for 1-2 hours. Visualize the DNA bands under UV light. The supercoiled (faster migrating) and relaxed (slower migrating) forms of the plasmid will be clearly distinguishable. An effective inhibitor will show a dose-dependent increase in the supercoiled DNA band.

Topoisomerase_Inhibition_Workflow cluster_prep Reaction Preparation cluster_analysis Analysis cluster_results Interpretation A Supercoiled Plasmid DNA Mix Combine & Incubate (37°C, 30 min) A->Mix B Test Quinoline Compound B->Mix C Topoisomerase I Enzyme C->Mix Stop Stop Reaction (SDS/EDTA) Mix->Stop Terminate Gel Agarose Gel Electrophoresis Stop->Gel Load Sample Result Visualize Bands (UV Light) Gel->Result R1 Inhibitor Present: Supercoiled DNA (Fast Migration) Result->R1 R2 No Inhibition: Relaxed DNA (Slow Migration) Result->R2

Fig. 1: Workflow for a Topoisomerase DNA Relaxation Assay.
Disruption of Oncogenic Signaling: Kinase Inhibition

Protein kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival. Their deregulation is a hallmark of cancer, making them prime therapeutic targets.[9] Quinoline derivatives have been successfully developed as inhibitors for a broad spectrum of kinases, typically by competing with ATP for the enzyme's active site.[10][11]

  • Tyrosine Kinase Inhibitors (TKIs) : Compounds targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptors (VEGFRs) are prominent examples.[1][12] By blocking these receptors, quinolines inhibit downstream pathways like RAS/RAF/MEK/ERK, which are crucial for tumor cell proliferation and angiogenesis.

  • Serine/Threonine Kinase Inhibitors : Quinolines have also shown potent activity against kinases like Pim-1, which is involved in cell cycle control and apoptosis.[7] Inhibition of Pim-1 by quinoline-2-carboxamides, for instance, has been shown to halt the cell cycle and induce apoptosis in prostate cancer cells.[7]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Binds to Active Site Antimalarial_Mechanism cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hgb Hemoglobin (from host) Heme Toxic Free Heme Hgb->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase CQ_Heme CQ-Heme Complex (Toxic) Death Parasite Death (Membrane Damage, ROS) Heme->Death Hz Hemozoin Crystal (Non-toxic) Polymerase->Hz Detoxification Polymerase->Hz Inhibited CQ Chloroquine (Quinoline Drug) CQ->Heme Binds CQ_Heme->Death

Fig. 3: Mechanism of Heme Polymerization Inhibition by Chloroquine.

Antibacterial Mechanism of Action: Targeting Bacterial DNA Replication

The fluoroquinolones are a major class of broad-spectrum synthetic antibacterial agents. Their bactericidal action stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. [13][14]These enzymes are vital for managing the topological state of DNA during replication and transcription. [15]Mammalian cells possess a similar enzyme, but it is structurally different and not susceptible to inhibition by quinolones, which accounts for their selective toxicity. [15]

  • DNA Gyrase : This enzyme, unique to bacteria, introduces negative supercoils into DNA, a process necessary to pack the large bacterial chromosome into the cell. [15][16]In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones. [16]* Topoisomerase IV : This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the primary target. [16][17] Quinolones function by binding to the enzyme-DNA complex, stabilizing it at the point where the DNA has been cleaved. [18]This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks that stalls replication forks and triggers a series of events culminating in cell death. [13][17]

This biochemical assay directly measures the enzymatic activity of DNA gyrase and its inhibition by test compounds. The principle is that DNA gyrase, in the presence of ATP, converts relaxed circular DNA into a more compact, supercoiled form that migrates faster on an agarose gel.

Methodology:

  • Reaction Setup : In a 30 µL reaction volume, combine 1X Gyrase reaction buffer, 300 ng of relaxed circular plasmid DNA (e.g., pBR322), 1 mM ATP, and varying concentrations of the test fluoroquinolone.

  • Enzyme Addition : Add 1 unit of E. coli DNA Gyrase to each reaction. Include a "no enzyme" control (relaxed DNA only) and a "vehicle" control (enzyme + DMSO).

  • Incubation : Incubate the reactions at 37°C for 1 hour.

  • Termination : Stop the reaction by adding 6 µL of a stop solution (containing SDS and Proteinase K) and incubate for a further 30 minutes at 37°C to digest the enzyme.

  • Gel Electrophoresis : Add 6 µL of 6X DNA loading dye. Load the samples onto a 1% agarose gel.

  • Visualization : Run the gel at 80V until good separation is achieved. Stain with ethidium bromide and visualize under UV light. An effective inhibitor will show a dose-dependent decrease in the faster-migrating supercoiled band and a corresponding increase in the slower-migrating relaxed band.

Gyrase_Inhibition_Mechanism cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase Relaxed_DNA->Gyrase Cleavage_Complex Transient Cleavage Complex Gyrase->Cleavage_Complex Cuts DNA Supercoiled_DNA Supercoiled DNA (Replication Continues) Cleavage_Complex->Supercoiled_DNA Re-ligates DNA Trapped_Complex Trapped Ternary Complex (Gyrase-DNA-Drug) Quinolone Fluoroquinolone Quinolone->Cleavage_Complex Binds & Traps DSB Permanent Double- Strand Breaks Trapped_Complex->DSB Replication Fork Collapse Death Bacterial Cell Death DSB->Death

Fig. 4: Fluoroquinolone Mechanism of DNA Gyrase Inhibition.

Antiviral Mechanisms of Action: A Multi-Pronged Attack

The broad biological activity of the quinoline scaffold extends to antiviral applications, where derivatives have been found to inhibit a diverse range of viruses through multiple mechanisms. [19]Unlike the more defined targets in bacteria or malaria parasites, antiviral quinolines often act on viral entry, replication enzymes, or essential host cell factors.

  • Inhibition of Viral Entry : Some quinolines can prevent viruses from entering host cells. Chloroquine, for example, increases the pH of endosomes, which can impair the pH-dependent release of some viruses into the cytoplasm. [20][21]Other derivatives have been shown to directly inhibit the Ebola virus glycoprotein (GP), which is critical for cell entry. [22]* Inhibition of Viral Enzymes : Quinolines can directly target key viral enzymes necessary for replication. Studies have identified quinoline derivatives that inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, effectively halting viral RNA synthesis. [23]Others act as protease inhibitors, blocking the dengue virus protease or the papain-like protease (PLpro) of SARS-CoV-2, which are essential for processing viral polyproteins. [24][25]* Modulation of Host Cell Factors : Some antiviral strategies involve targeting host proteins that the virus hijacks for its own replication. For instance, certain quinoline compounds inhibit the human enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. [19][26]Since viruses rely on the host's nucleotide pool for replication, inhibiting DHODH effectively starves the virus of essential building blocks.

Summary and Future Directions

The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have yielded powerful therapeutics that operate through a remarkable diversity of mechanisms, from poisoning essential DNA-modifying enzymes in cancer and bacteria to disrupting unique metabolic pathways in parasites and inhibiting viral machinery. The core mechanisms often involve intercalation into nucleic acids, competitive inhibition at ATP-binding sites of enzymes, or accumulation in acidic organelles.

Despite their success, challenges such as drug resistance and potential off-target effects remain significant hurdles. [4]The future of quinoline-based drug development lies in leveraging structural biology and computational modeling to design next-generation inhibitors with enhanced potency and selectivity. By fine-tuning the scaffold's substitutions, researchers can optimize interactions with specific targets, overcome existing resistance mechanisms, and continue to expand the therapeutic utility of this exceptional class of compounds.

References

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]

  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem.
  • (n.d.). Chloroquine - Wikipedia. Retrieved from [Link]

  • Sibi, G. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen. Retrieved from [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Retrieved from [Link]

  • Hooper, D. C. (1995). Mode of action of the quinolone antimicrobial agents: review of recent information. PubMed. Retrieved from [Link]

  • (n.d.). Quinolone antibiotic - Wikipedia. Retrieved from [Link]

  • Zhang, L., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Omega. Retrieved from [Link]

  • (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. News-Medical.net. Retrieved from [Link]

  • Beh, P. L., et al. (2018). A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells. Antiviral Therapy. Retrieved from [Link]

  • Smith, J. T. (1986). [Mechanism of action of quinolones]. PubMed. Retrieved from [Link]

  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Request PDF. Retrieved from [Link]

  • Wang, M., et al. (2019). Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68). PMC. Retrieved from [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Retrieved from [Link]

  • Madia, V. E., et al. (2004). Antiviral properties of quinolone-based drugs. PubMed. Retrieved from [Link]

  • Blower, T. R., et al. (2023). DNA Gyrase as a Target for Quinolones. MDPI. Retrieved from [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. Retrieved from [Link]

  • Al-Ostath, S., et al. (2026). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Kuhn, S., et al. (2021). Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19. Retrieved from [Link]

  • (n.d.). Mode of action of chloroquine in malaria and the mechanism of.... ResearchGate. Retrieved from [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. PubMed. Retrieved from [Link]

  • Chawla, R., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Retrieved from [Link]

  • Tiwari, A. K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Kamal, A., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications. Retrieved from [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Retrieved from [Link]

  • Zhou, W., et al. (n.d.). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. Retrieved from [Link]

  • Shah, B., et al. (2021). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. PMC. Retrieved from [Link]

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  • Stephens, D. E., et al. (2025). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Retrieved from [Link]

  • Piddock, L. J. (1999). Mechanisms of quinolone action and microbial response. Oxford Academic. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide: Homology Modeling of MRP2 for Quinoline Analog Interaction Analysis

Prepared by: Gemini, Senior Application Scientist Abstract The human Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The human Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide array of xenobiotics and endogenous conjugates, playing a pivotal role in drug disposition and resistance.[1][2][3] The emergence of multidrug resistance (MDR) in cancer chemotherapy is frequently linked to the overexpression of ABC transporters like MRP2, which actively pump anticancer drugs out of tumor cells.[4] Quinoline and its analogs have been identified as potential modulators of ABC transporter activity.[4][5] However, the lack of a complete, high-resolution experimental structure of human MRP2 has historically hindered detailed structure-based drug design efforts.[6] This guide provides a comprehensive, technically-grounded workflow for constructing and validating a three-dimensional homology model of human MRP2 and subsequently using it to investigate the binding interactions of quinoline analogs through molecular docking.

Introduction: The Rationale for a Computational Approach

The MRP2 transporter is an integral membrane protein that functions as an ATP-dependent efflux pump.[1][2][7] Its polyspecific nature allows it to transport a diverse range of substrates, including crucial anticancer drugs, leading to decreased intracellular drug concentrations and therapeutic failure.[4][8] Therefore, inhibiting MRP2 is a promising strategy to overcome MDR in cancer.[4][9]

Quinoline scaffolds are prevalent in pharmacologically active compounds, and certain derivatives have shown potential as MRP inhibitors.[4][10] To rationally design more potent and selective quinoline-based MRP2 inhibitors, a detailed understanding of their binding mechanism at an atomic level is essential. While recent advances in cryogenic electron microscopy (cryo-EM) have provided invaluable structural insights into MRP2 in various states, these structures may not always represent the specific conformation needed for inhibitor design, or a human structure may not be readily available.[11][12]

Homology modeling provides a robust computational alternative to build a 3D model of a target protein based on the experimental structure of a related homologous protein (the "template").[13][14] This in-silico model can then serve as the receptor for molecular docking studies, a computational technique that predicts the preferred binding mode and affinity of a ligand to a protein.[15][16][17][18] This guide details the expertise-driven steps required to execute this workflow, from initial sequence analysis to the final interpretation of ligand-protein interactions.

Part A: High-Fidelity Homology Modeling of Human MRP2

The construction of a reliable homology model is the bedrock of this entire investigation. The quality of the model directly dictates the predictive power of subsequent docking simulations. The process is a multi-stage validation system where each step builds upon the verified output of the previous one.

Step 1: Target Sequence Acquisition and Template Identification

The first critical step is to obtain the canonical amino acid sequence of the target protein, human MRP2 (ABCC2). The UniProt database is the authoritative source for this information.

  • Protocol:

    • Navigate to the UniProt database ([Link]).

    • Search for the human MRP2 protein using its official gene name (ABCC2) or accession number (e.g., Q92887).[19]

    • Download the canonical sequence in FASTA format.

With the target sequence, the next task is to identify suitable template structures. This is arguably the most critical decision in the modeling process.

  • Causality Behind Template Selection: The fundamental principle of homology modeling is that proteins with similar sequences adopt similar 3D structures.[14] Therefore, the ideal template is a high-resolution experimental structure with the highest possible sequence identity to the target. However, other factors are crucial:

    • Sequence Identity & Coverage: A higher sequence identity (ideally >30%) leads to a more accurate model. Coverage refers to how much of the target sequence is aligned with the template.

    • Structural Resolution: High-resolution structures (e.g., from X-ray crystallography) provide more precise atomic coordinates.[20][21]

    • Biological State: The template should ideally be in a biologically relevant conformation (e.g., outward-facing, inhibitor-bound). The presence of co-factors or ligands similar to the ones being studied is highly advantageous.[22]

  • Protocol:

    • Use the target MRP2 FASTA sequence as a query for a BLAST search against the Protein Data Bank (PDB).[13]

    • Alternatively, use a dedicated homology modeling server like SWISS-MODEL, which automates the template search process.[13][23][24] The SWISS-MODEL server searches its own curated Template Library (SMTL) for the best templates.[25]

    • Analyze the top hits, prioritizing templates based on a combination of high sequence identity, query coverage, and high structural resolution. For MRP2, a close homolog like MRP1 or a cryo-EM structure of MRP2 from another species could be a strong candidate.[8]

Step 2: Target-Template Sequence Alignment

The accuracy of the final model is highly dependent on the correctness of the sequence alignment. Misaligned regions will be modeled incorrectly.

  • Protocol:

    • Perform a sequence alignment between the target (human MRP2) and the selected template(s). While automated servers perform this step, manual inspection and correction are often necessary, especially in regions of low sequence similarity.[26][27]

    • Pay close attention to conserved functional motifs, such as the ATP-binding cassettes (ABC) and transmembrane helices, ensuring they are correctly aligned.[7]

Step 3: Model Generation and Refinement

This step involves constructing the 3D coordinates of the target based on the aligned template structure.

  • Protocol:

    • Utilize a homology modeling program. SWISS-MODEL is a powerful, accessible web-based server that automates this process effectively.[25][28] It takes the target sequence and automatically identifies templates, performs alignments, and builds the model.[24]

    • The software copies the coordinates of the aligned residues from the template to the model.

    • For regions where the target sequence has insertions or deletions relative to the template (i.e., loops), the software will employ specialized algorithms to model these regions.

    • The generated model undergoes an energy minimization step to relieve any steric clashes and optimize the geometry.[13]

Step 4: Rigorous Model Validation

A generated model is merely a hypothesis. It must be rigorously validated to ensure its stereochemical and structural integrity before it can be trusted for docking studies.[29]

  • Self-Validating System: This is a crucial checkpoint. If the model fails validation, you must return to previous steps (e.g., choose a different template or refine the alignment).

  • Protocol & Key Validation Metrics:

    • Ramachandran Plot Analysis: This is the most critical validation step. The plot analyzes the torsional angles (phi, ψ) of the protein backbone.[14][30] A high-quality model should have over 90% of its residues in the "most favored" regions of the plot.[29] Tools like PROCHECK can be used for this analysis.[29][30][31]

    • Stereochemical Quality: Evaluate bond lengths, bond angles, and other geometric parameters to ensure they conform to known protein structures.

    • Overall Quality Factor: Tools like ERRAT assess non-bonded atomic interactions, providing a score that reflects the model's quality, with higher scores being better.[29]

    • Compatibility Score: Programs like Verify3D check the compatibility of the 3D model with its own 1D amino acid sequence.[29]

The following diagram illustrates the comprehensive workflow for homology modeling.

HomologyModelingWorkflow Seq 1. Target Sequence (Human MRP2 - Q92887) BLAST 2. Template Search (BLASTp vs PDB) Seq->BLAST Template 3. Select Best Template(s) (High Identity & Resolution) BLAST->Template Align 4. Sequence Alignment (Target-Template) Template->Align Model 5. 3D Model Generation (e.g., SWISS-MODEL) Align->Model Validate 6. Model Validation (Ramachandran, etc.) Model->Validate FinalModel Validated MRP2 Model (PDB Format) Validate->FinalModel Passed Refine Refine Alignment/ Select New Template Validate->Refine Failed Refine->Align

A flowchart of the homology modeling workflow.

Part B: Molecular Docking of Quinoline Analogs

With a validated MRP2 model, we can now proceed to predict how quinoline analogs will bind. Molecular docking computationally places a ligand into the binding site of a receptor and scores the interaction.[16][32]

Step 1: Receptor and Ligand Preparation

Both the protein model and the small molecule ligands must be prepared in a specific format for the docking software.

  • Protocol - Receptor (MRP2 Model):

    • Load the validated PDB model into a molecular modeling tool (e.g., AutoDock Tools, ChimeraX).[33][34]

    • Remove Water Molecules: Water molecules are typically removed from the binding site unless there is strong evidence for their involvement in ligand binding.[33]

    • Add Polar Hydrogens: The PDB format often omits hydrogen atoms. These are critical for calculating interactions, so polar hydrogens must be added.[33]

    • Assign Partial Charges: Assign atomic partial charges (e.g., Gasteiger or Kollman charges) to all atoms. This is crucial for calculating electrostatic interactions.[33]

    • Save the prepared receptor in the required format (e.g., PDBQT for AutoDock Vina).[34]

  • Protocol - Ligands (Quinoline Analogs):

    • Obtain 2D structures of the quinoline analogs from databases like PubChem or sketch them using chemical drawing software.[33]

    • Convert the 2D structures to 3D.

    • Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation.

    • Define rotatable bonds and assign partial charges.

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

Step 2: Binding Site Identification and Grid Box Generation

You must define the specific region on the MRP2 model where the docking simulation will occur.

  • Causality: Limiting the search space to the putative binding pocket dramatically increases the efficiency and accuracy of the docking calculation.[32][35]

  • Protocol:

    • Prediction: If the binding site is unknown, use prediction tools that identify cavities and pockets on the protein surface.

    • Homology-based Definition: A highly effective method is to identify the corresponding binding pocket from the template structure, especially if it was co-crystallized with a ligand.[32]

    • Grid Box Definition: Define a 3D grid box that encompasses the entire predicted binding site. This box defines the search space for the ligand. The size and center coordinates of this box are critical parameters for the docking software.[34][35][36]

Step 3: Performing the Docking Simulation

This is the core computational step where the software samples different poses (orientations and conformations) of the ligand within the defined grid box.

  • Protocol (using AutoDock Vina as an example):

    • Prepare a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.[34][36][37]

    • Set the exhaustiveness parameter. This controls the computational effort; higher values increase the thoroughness of the search but also the computation time.[37]

    • Execute the Vina program from the command line, providing the configuration file as input.[37]

    • Vina will perform the docking, using its search algorithm and scoring function to find the best binding poses.

    • The output will be a file containing the coordinates of the top-ranked binding poses and their corresponding binding affinity scores.[33]

Step 4: Analysis and Interpretation of Results

The final step is to analyze the docking output to gain biological insights.

  • Protocol:

    • Binding Affinity Score: The primary quantitative output is the binding affinity (often a negative value in kcal/mol), which estimates the binding free energy. A more negative score indicates a stronger predicted interaction.[16]

    • Pose Visualization: Load the receptor and the output ligand poses into a molecular visualization program (e.g., PyMOL, Discovery Studio).[36]

    • Interaction Analysis: Analyze the non-covalent interactions between the top-ranked pose of each quinoline analog and the MRP2 model. Identify key interactions such as:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking

      • Electrostatic interactions

    • Identify Key Residues: Determine which amino acid residues in the MRP2 binding pocket are forming these critical interactions. This information is invaluable for understanding the structure-activity relationship (SAR).[10]

The molecular docking workflow is summarized in the diagram below.

MolecularDockingWorkflow ModelIn Validated MRP2 Model (PDB) PrepReceptor 1. Prepare Receptor (Add H, Assign Charges) ModelIn->PrepReceptor LigandsIn Quinoline Analogs (2D/3D Structures) PrepLigands 2. Prepare Ligands (Energy Minimize) LigandsIn->PrepLigands Grid 3. Define Binding Site & Grid Box PrepReceptor->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) PrepLigands->Dock Grid->Dock Analyze 5. Analyze Results (Scores & Interactions) Dock->Analyze SAR Structure-Activity Relationship (SAR) Insights Analyze->SAR

A flowchart of the molecular docking workflow.

Data Presentation and Interpretation

The results from docking multiple quinoline analogs should be summarized for clear comparison. This allows for the identification of structural features that contribute to potent binding.

Table 1: Hypothetical Docking Results for Quinoline Analogs against MRP2 Model

Compound IDQuinoline ScaffoldR-Group SubstitutionBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
QA-01 4-carboxyquinoline2-(3,4-dimethoxyphenyl)-9.8Arg354, Gln782, Phe332H-Bond, Pi-Cation, Hydrophobic
QA-02 4-carboxyquinoline2-(4-chlorophenyl)-8.5Arg354, Phe332, Trp553H-Bond, Halogen Bond, Hydrophobic
QA-03 8-benzoylquinoline2-phenyl-7.9Tyr456, Leu560Pi-Pi Stacking, Hydrophobic
QA-04 4-methoxyquinoline2-(3,4-dimethoxyphenyl)-7.2Phe332, Trp553Hydrophobic

Interpretation: From this hypothetical data, one could infer that the 4-carboxy group is critical for strong binding, likely forming a hydrogen bond or salt bridge with a residue like Arginine 354, a claim supported by experimental studies on similar compounds.[10] The lower affinity of QA-04 suggests the carboxyl group is more important than the dimethoxyphenyl group for binding. Such insights directly guide the next cycle of drug design, suggesting which moieties to retain or modify to improve potency.

Conclusion

The integrated workflow of homology modeling and molecular docking provides a powerful, cost-effective platform for investigating protein-ligand interactions in the absence of an experimental receptor structure. By following a rigorous, self-validating protocol, researchers can build a high-fidelity model of complex membrane transporters like MRP2. This model serves as a crucial tool for structure-based virtual screening, enabling the identification and optimization of novel inhibitors, such as quinoline analogs, to combat multidrug resistance. The insights gained from analyzing the predicted binding modes can significantly accelerate the drug discovery pipeline, prioritizing the synthesis of compounds with the highest likelihood of success.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid via the Pfitzinger Reaction

Executive Summary Quinoline-4-carboxylic acids are privileged pharmacophores in medicinal chemistry, serving as foundational scaffolds for kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxylic acids are privileged pharmacophores in medicinal chemistry, serving as foundational scaffolds for kinase inhibitors, antimicrobial agents, and G-protein-coupled receptor (GPCR) ligands. The synthesis of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid presents a unique thermodynamic and steric challenge due to the presence of bulky ortho-methyl groups on both the quinoline core (C8) and the C2-phenyl ring.

This application note details a highly regioselective and robust synthetic protocol utilizing the Pfitzinger reaction. By condensing 7-methylisatin with 2'-methylacetophenone under strongly basic conditions, researchers can bypass the regiochemical ambiguities of the Doebner-Miller or Friedländer syntheses, achieving high-purity yields of the target carboxylic acid .

Scientific Rationale & Mechanistic Insights

The Pfitzinger reaction is the premier methodology for accessing 2-substituted quinoline-4-carboxylic acids . The reaction is initiated by the base-promoted hydrolysis of the lactam amide bond in 7-methylisatin. Potassium hydroxide (KOH) in aqueous ethanol is strategically chosen as the base and solvent system; it not only facilitates the rapid ring-opening of isatin to form the reactive potassium 2-amino-3-methylphenylglyoxylate intermediate but also provides the optimal dielectric environment for the subsequent cross-aldol condensation , .

Upon the addition of 2'-methylacetophenone, the enolate of the ketone attacks the highly electrophilic keto-carbonyl of the glyoxylate intermediate. Because of the dual steric hindrance from the 7-methyl group of the isatin and the 2'-methyl group of the acetophenone, the transition state for imine formation and subsequent intramolecular cyclization is energetically demanding. Consequently, extended thermodynamic control (refluxing at 79°C for 24 hours) is required to drive the dehydration and aromatization steps to completion, preventing the accumulation of uncyclized enamine intermediates .

Reaction Pathway Visualization

Pfitzinger_Mechanism A 7-Methylisatin + KOH / EtOH / H2O B Potassium 2-amino-3-methyl- phenylglyoxylate (Ring-opened intermediate) A->B Base Hydrolysis C Addition of 2'-Methylacetophenone B->C D Cross-Aldol Condensation & Imine Formation C->D Enolate Attack E Intramolecular Cyclization & Dehydration (Reflux) D->E Thermodynamic Control F 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylate (Aqueous Potassium Salt) E->F Aromatization G Ether Extraction (Removes Impurities) + Acidification (pH 4-5) F->G Work-up H 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid (Pure Precipitate) G->H Protonation

Pfitzinger synthesis workflow for 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

Reagents and Equipment

Table 1: Quantitative Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountRole
7-Methylisatin 161.161.0 eq1.21 g (7.5 mmol)Core Scaffold
2'-Methylacetophenone 134.181.5 eq1.51 g (11.25 mmol)Carbonyl Condensation Partner
Potassium Hydroxide (KOH) 56.114.0 eq1.68 g (30.0 mmol)Base / Catalyst
Ethanol (Absolute) 46.07N/A40 mLSolvent
Distilled Water 18.02N/A20 mLCo-solvent / Work-up
Glacial Acetic Acid 60.05As needed~ 5-10 mLAcidification Agent

Equipment Required: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, vacuum filtration apparatus (Büchner funnel), and an ice-water bath.

Detailed Experimental Protocol

Step 1: Isatin Ring Opening (In Situ Intermediate Generation)
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g of KOH in a mixture of 2 mL distilled water and 40 mL absolute ethanol.

  • Add 1.21 g of 7-methylisatin to the strongly basic solution.

  • Stir the mixture at room temperature for 1 hour.

    • Causality : The hydroxide ions attack the C2 carbonyl of the isatin ring, cleaving the lactam bond. The color will transition from deep purple/red to a brownish-yellow, visually confirming the formation of the reactive potassium 2-amino-3-methylphenylglyoxylate intermediate .

Step 2: Condensation and Cyclization
  • Gradually add 1.51 g of 2'-methylacetophenone to the reaction mixture dropwise over 5 minutes.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 79°C).

  • Maintain reflux with continuous stirring for 24 hours.

    • Causality : The extended 24-hour reflux is critical. The steric bulk of the ortho-methyl groups significantly raises the activation energy for the cyclization step. Premature termination will result in uncyclized enamine intermediates and severely depressed yields .

Step 3: Work-up and Extraction (Self-Validating Step)
  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the ethanol.

  • Dilute the resulting viscous residue with 20 mL of distilled water to fully dissolve the potassium salt of the target quinoline.

  • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 × 15 mL).

    • Causality : This is a vital self-validating purification step. The target compound remains safely in the aqueous layer as a water-soluble carboxylate salt. The ether layer extracts unreacted 2'-methylacetophenone and any non-polar, neutral byproducts. Discard the organic layers .

Step 4: Acidification and Isolation
  • Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice-water bath (0-5°C).

  • Slowly add glacial acetic acid dropwise under vigorous stirring until the solution reaches a pH of 4-5.

    • Causality : Careful pH control is paramount. Over-acidification (pH < 2) can lead to the protonation of the quinoline nitrogen, forming a highly soluble quinolinium salt and preventing precipitation. A pH of 4-5 ensures the formation of the neutral, insoluble zwitterionic/carboxylic acid species , .

  • Collect the resulting pale-yellow to off-white precipitate via vacuum filtration.

  • Wash the filter cake thoroughly with ice-cold distilled water (2 × 10 mL) to remove residual potassium acetate salts.

  • Dry the solid in a vacuum oven at 60°C for 12 hours. (Expected yield: 60-70%).

Analytical Characterization (Expected Data)

To verify the structural integrity and purity of the synthesized 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, the following spectroscopic data should be confirmed:

Table 2: Expected Spectroscopic Signatures

TechniqueKey Signals / WavenumbersStructural Assignment
¹H NMR (DMSO-d₆)δ 2.15 (s, 3H), δ 2.75 (s, 3H)ortho-Methyl on phenyl ring; C8-Methyl on quinoline
δ 7.30 - 8.10 (m, 7H)Aromatic protons (quinoline and phenyl rings)
δ 8.35 (s, 1H)C3-H of the newly formed quinoline ring
δ 13.50 (br s, 1H)Carboxylic acid -OH (D₂O exchangeable)
IR (ATR)3400 - 2800 cm⁻¹ (broad)O-H stretching (hydrogen-bonded carboxylic acid)
1710 - 1690 cm⁻¹C=O stretching (carboxylic acid)
1590 - 1550 cm⁻¹C=N and C=C aromatic stretching
LC-MS (ESI+)m/z 278.1 [M+H]⁺Molecular ion peak confirming MW of 277.32 g/mol

Troubleshooting & Optimization

Table 3: Common Experimental Issues and Solutions

Observation / IssueProbable CauseCorrective Action
No precipitate upon acidification Over-acidification (pH < 2) forming soluble quinolinium salt.Carefully adjust pH back to 4-5 using dilute NaOH or NaHCO₃ until turbidity appears.
Low yield / High starting material recovery Incomplete cyclization due to severe steric hindrance.Extend reflux time to 36 hours or utilize microwave irradiation (120°C, 15-20 mins in a sealed vessel) .
Dark brown/black product Oxidation of intermediates or isatin degradation.Perform the reaction under an inert nitrogen atmosphere. Ensure the ether extraction step is thorough. Recrystallize final product from DMF/EtOH.

References

  • Application of Pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives . Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:[Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction . UI Scholars Hub. Available at: [Link]

  • Synthesis and Antitumor Properties of N-[2-(Dimethylamino)ethyl]carboxamide Derivatives of Fused Tetracyclic Quinolines . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Application

Application Note: Advanced Doebner Reaction Protocols for the Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Executive Summary & Therapeutic Relevance The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of multidrug resistance protein 2 (MRP2) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Relevance

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of multidrug resistance protein 2 (MRP2) inhibitors[1] and P-glycoprotein (P-gp) inhibitors[2]. The Doebner reaction —a multicomponent coupling of an aniline, an aldehyde, and pyruvic acid—remains one of the most direct and powerful synthetic strategies to construct 2-substituted quinoline-4-carboxylic acids.

While the classical Doebner reaction provides a straightforward route to these scaffolds, it historically suffers from low yields, particularly when utilizing anilines bearing strong electron-withdrawing groups[3]. This application note provides drug development professionals and synthetic chemists with optimized, self-validating protocols that leverage modern catalytic strategies to maximize yield, control regioselectivity, and suppress competitive side reactions.

Mechanistic Causality & Reaction Dynamics

To optimize the Doebner reaction, one must understand the causality behind the molecular transformations. The reaction is not a concerted process but proceeds through a highly orchestrated sequence of intermediate phases:

  • Schiff Base Formation: The aniline and aldehyde undergo a condensation reaction to form an N-arylimine (Schiff base).

  • Michael-Type Addition: Pyruvic acid tautomerizes into its enol form, which subsequently attacks the electrophilic imine carbon.

  • Intramolecular Cyclization: An electrophilic aromatic substitution occurs at the benzene ring of the aniline moiety, forming a dihydroquinoline intermediate.

  • Oxidation (Aromatization): The dihydroquinoline intermediate must be oxidized to yield the final aromatic quinoline-4-carboxylic acid[4].

The Causality of Yield Loss: A critical point of failure in unoptimized Doebner reactions is the fate of the dihydroquinoline intermediate. If aromatization is slow, the dihydroquinoline acts as a hydrogen donor, reducing the unreacted intermediate imine into a benzylamine byproduct[5]. This "imine reduction" side reaction siphons away the starting materials and drastically lowers the yield of the target quinoline[5]. Modern protocols utilize hydrogen-transfer catalysts or specific acidic conditions to accelerate the desired oxidation pathway[6].

MechanisticLogic A Aniline + Aldehyde B Schiff Base (Imine) A->B Condensation D Michael Addition B->D C Pyruvic Acid (Enol) C->D Tautomerization E Dihydroquinoline Intermediate D->E Cyclization F Target: Quinoline-4-COOH E->F Oxidation (H-Transfer) G Side Reaction: Benzylamine E->G Imine Reduction (Yield Loss)

Caption: Logical mechanistic pathway and competing side reactions in the Doebner synthesis.

Quantitative Optimization of Reaction Conditions

The choice of catalyst and solvent dictates the reaction trajectory. Table 1 summarizes the quantitative impact of various reaction parameters on the yield and purity of 2-arylquinoline-4-carboxylic acids based on recent literature and optimization studies.

Table 1: Influence of Reaction Conditions on Yield and Conversion

Reaction SystemCatalyst / AcidTemp (°C)TimeTypical YieldMechanistic Advantage & Substrate Scope
Classical Reflux Acetic Acid / EtOHReflux12–24 h40–60%Baseline method; prone to imine reduction and poor for electron-withdrawing groups[1][2].
Lewis Acid Catalysis BF₃·THF (0.5 eq)65 °C20 h65–75%Overcomes deactivation by electron-deficient anilines; stabilizes the imine[7].
Green Multicomponent p-TSA50 °C3–3.5 h~85%Accelerates C–N bond formation and promotes efficient hydrogen transfer[6].
Magnetic Nanoparticles Fe₃O₄@SiO₂-Urea80 °C< 1 h> 85%Solvent-free anomeric-based oxidation; magnetically recoverable catalyst[8].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By embedding In-Process Controls (IPCs) such as TLC validation and controlled reagent addition, the operator ensures that each mechanistic phase is completed before initiating the next.

ExperimentalWorkflow N1 1. Imine Formation Mix Aniline + Aldehyde + Catalyst IPC: TLC Validation Required N2 2. Controlled Addition Dropwise Pyruvic Acid Causality: Prevents Polymerization N1->N2 N3 3. Cyclization & Oxidation Thermal Activation (50-65°C) Causality: Drives H-Transfer N2->N3 N4 4. Isolation & Purification pH Adjustment & Precipitation Causality: Removes Soluble Byproducts N3->N4 N5 5. Analytical Validation LC-MS & 2D NMR Confirm Regioselectivity & Mass N4->N5

Caption: Self-validating experimental workflow for the synthesis of 2-arylquinoline-4-carboxylic acids.

Protocol A: Green Multicomponent Synthesis (p-TSA Catalyzed)

Best for general substrates; offers high yields and environmentally benign conditions[6].

Step 1: Imine Formation & Activation

  • In a round-bottom flask, dissolve the appropriate aniline (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in 10 mL of ethylene glycol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Stir the mixture at 50 °C for 30 minutes.

    • Causality & IPC:p-TSA facilitates rapid C–N bond formation[6]. Perform a TLC check (Hexane:Ethyl Acetate) to confirm the consumption of the starting aniline and the formation of the Schiff base before proceeding.

Step 2: Controlled Enol Addition 4. Dissolve sodium pyruvate (1.2 mmol) in 5 mL of deionized water. 5. Add the aqueous pyruvate solution dropwise to the reaction mixture at 50 °C over 30 minutes.

  • Causality: Pyruvic acid is highly reactive. Dropwise addition maintains a low steady-state concentration of the enol tautomer, funneling it specifically toward the Michael addition and suppressing competitive self-polymerization[6][7].

Step 3: Cyclization & Hydrogen Transfer 6. Maintain the reaction at 50 °C for 3 to 3.5 hours.

  • Causality: The thermal energy and p-TSA catalyst drive the intramolecular cyclization and the subsequent hydrogen transfer, ensuring complete aromatization to the quinoline core[6].

Step 4: Isolation & Purification 7. Cool the mixture to room temperature. Adjust the pH to 8–9 using a saturated sodium bicarbonate solution, then wash with ethyl acetate to remove unreacted aldehydes and non-polar byproducts[5]. 8. Acidify the aqueous layer with 1M HCl to pH 3–4 to precipitate the 2-arylquinoline-4-carboxylic acid. 9. Filter, wash with cold water and hexane, and recrystallize from ethanol[1][2]. Validate the final product via LC-MS (ESI) and ¹H/¹³C NMR[1][2].

Protocol B: Lewis Acid Catalyzed Synthesis (BF₃·THF)

Best for challenging, electron-deficient anilines that stall during standard condensation[7].

  • Activation: To a solution of the electron-deficient aniline (1.8 mmol) in acetonitrile (1.0 mL), add the aldehyde (2.0 mmol) and BF₃·THF catalyst (0.5 equiv). Stir at 65 °C for 1 hour[7].

    • Causality: The strong Lewis acid coordinates with the carbonyl oxygen of the aldehyde, vastly increasing its electrophilicity and forcing the condensation with the poorly nucleophilic aniline.

  • Addition: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add dropwise to the reaction mixture to prevent polymerization[7].

  • Completion: Stir at 65 °C for 20 hours. Monitor by TLC until the dihydroquinoline intermediate is fully oxidized. Proceed with the pH-adjusted workup as described in Protocol A.

Troubleshooting & Quality Control

  • Issue: High Levels of Benzylamine Byproduct Isolated.

    • Root Cause: The dihydroquinoline intermediate is reducing the imine instead of undergoing standard oxidation[5].

    • Correction: Ensure the reaction is open to the atmosphere (if relying on aerobic oxidation) or utilize the p-TSA hydrogen-transfer protocol. Do not prematurely quench the reaction; extend the time at 50–65 °C to drive aromatization[5][7].

  • Issue: Isomeric Impurities in the Final Product.

    • Root Cause: When using meta-substituted anilines, cyclization can occur at either the ortho or para position relative to the substituent, leading to 5- or 7-substituted quinoline isomers[7][9].

    • Correction: Regioselectivity is substrate-dependent. Validate the specific isomer formed using 2D NMR techniques (HSQC, HMBC)[6]. If a specific isomer is required, consider alternative starting materials (e.g., utilizing a pre-blocked aniline).

  • Issue: Black Tar / Polymerization in the Flask.

    • Root Cause: Pyruvic acid was added too quickly, or the acid concentration is too high, leading to rapid aldol-type self-condensation of the pyruvic acid or aldehyde[7].

    • Correction: Strictly adhere to the dropwise addition protocol and consider using milder acid catalysts if the aldehyde is highly sensitive[7].

References

  • Title: Doebner reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors Source: PMC (PubMed Central) URL: [Link]

  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors Source: Semantic Scholar / Iranian Journal of Basic Medical Sciences URL: [Link]

  • Title: Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism Source: ACS Omega URL: [Link]

Sources

Method

Application Note: Optimizing the Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

Introduction & Mechanistic Insights The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone synthetic strategy in heterocyclic chemistry used to construct substituted quinoline-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a cornerstone synthetic strategy in heterocyclic chemistry used to construct substituted quinoline-4-carboxylic acids (cinchoninic acids)[1],[2]. Because the quinoline scaffold is a privileged pharmacophore, this reaction is heavily utilized in drug development to synthesize antimalarial, antibacterial, and anticancer agents[3],[4].

Unlike the Friedländer synthesis, which relies on highly unstable ortho-aminoaryl aldehydes, the Pfitzinger reaction utilizes the exceptionally stable isatin (1H-indole-2,3-dione) as the primary starting material[4]. The reaction proceeds via a base-promoted cascade:

  • Ring Opening (Hydrolysis): A strong base (typically KOH) attacks the amide bond of isatin, hydrolyzing it to generate a reactive keto-acid intermediate, 2-aminophenylglyoxylate (isatinate)[2],[5].

  • Imine/Enamine Formation: The liberated aniline amine condenses with an α-methylene carbonyl compound (ketone or aldehyde) to form an imine, which rapidly tautomerizes to a more stable enamine[1],[2].

  • Cyclodehydration: An intramolecular aldol-type condensation between the enamine and the glyoxylate ketone yields the quinoline-4-carboxylic acid following dehydration[2],[5].

G Isatin Isatin (1) Hydrolysis Base Hydrolysis (KOH/H2O) Ring Opening Isatin->Hydrolysis Isatinate Isatinate / Keto-acid (2) (2-aminophenylglyoxylate) Hydrolysis->Isatinate Condensation Condensation (-H2O) Isatinate->Condensation Ketone Ketone / Aldehyde (alpha-methylene) Ketone->Condensation Imine Imine / Enamine Intermediate Condensation->Imine Cyclization Intramolecular Cyclization & Dehydration Imine->Cyclization Product Quinoline-4-carboxylic acid Cyclization->Product

Logical mechanism of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Experimental Design & Causality

A common pitfall in the Pfitzinger reaction is the "all-in-one-pot" approach. Mixing isatin, base, and the ketone simultaneously often leads to complex, tarry mixtures and significantly depressed yields. To ensure scientific integrity and high yields, the experimental design must account for the following causal relationships:

  • Pre-hydrolysis is Critical: By first reacting isatin with the alkali solution for 1 hour, the isatin ring is forced to fully open before any condensation can occur. This isolates the hydrolysis step from the condensation step, preventing side reactions between the unhydrolyzed isatin and the ketone[1],.

  • Base Selection (KOH vs. NaOH): Potassium hydroxide (KOH) is strongly preferred over Sodium hydroxide (NaOH). The potassium salt of the resulting quinoline-4-carboxylic acid is generally more soluble in the aqueous ethanolic mixture, preventing premature precipitation that can trap unreacted starting materials[1].

  • Work-up Causality: After reflux, the reaction mixture contains the water-soluble potassium salt of the target product, alongside unreacted ketones and neutral aldol byproducts. Washing the basic aqueous layer with diethyl ether selectively extracts these neutral impurities, leaving the ionized product safely in the aqueous phase[1],[6].

  • Precision Acidification: The product is isolated by acidifying the aqueous layer to a specific pH of 4.0–5.0 using acetic acid or dilute HCl. Dropping the pH too low (e.g., pH < 2) will protonate the basic quinoline nitrogen, forming a water-soluble hydrochloride salt and drastically reducing the isolated yield[1].

Detailed Experimental Protocol

Standard Synthesis of 2-Methylquinoline-4-carboxylic acid (from Isatin and Acetone)

Reagents:

  • Isatin: 1.10 g (7.5 mmol)

  • Acetone (Ketone): 0.87 g (15.0 mmol, 2.0 eq)

  • Potassium Hydroxide (KOH): 1.12 g (20.0 mmol)

  • Absolute Ethanol: 40 mL

  • Distilled Water: 20 mL

  • Diethyl Ether: 30 mL

  • Glacial Acetic Acid: As needed for pH adjustment

Step-by-Step Methodology:

  • Base Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.12 g of KOH in a mixture of 1 mL distilled water and 40 mL absolute ethanol[1].

  • Isatin Hydrolysis: Add 1.10 g of isatin to the basic solution. Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: Observe the color change from a dark purple suspension to a clear pale brown/yellow solution. This visual shift confirms complete ring opening to potassium 2-aminophenylglyoxylate[1],.

  • Ketone Addition: Add 0.87 g of acetone dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 79°C. Maintain reflux with continuous stirring for 24 hours[1],[6].

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) for the complete disappearance of the isatinate starting spot.

  • Solvent Removal & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 20 mL of distilled water to fully dissolve the potassium salt of the product[1],[6]. Transfer to a separatory funnel and wash with diethyl ether (2 x 15 mL) to remove unreacted acetone and neutral byproducts. Discard the organic (ether) layer.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5°C). Slowly add glacial acetic acid dropwise while stirring until the pH reaches 4.0–5.0.

    • Self-Validation Checkpoint: A dense pale-yellow to white precipitate of 2-methylquinoline-4-carboxylic acid will immediately form[1].

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual potassium acetate. Dry in a vacuum oven at 60°C overnight.

Workflow Step1 1. Base Preparation Dissolve KOH in EtOH/H2O Step2 2. Isatin Hydrolysis Add Isatin, stir 1h (Purple -> Brown) Step1->Step2 Step3 3. Ketone Addition Add carbonyl substrate dropwise Step2->Step3 Step4 4. Reflux Heat at 79°C for 24h Step3->Step4 Step5 5. Work-up (Extraction) Wash with Et2O to remove neutrals Step4->Step5 Step6 6. Acidification Adjust aqueous layer to pH 4-5 Step5->Step6 Step7 7. Isolation Filter, wash, and dry precipitate Step6->Step7

Step-by-step experimental workflow for the Pfitzinger reaction.

Substrate Scope and Quantitative Yields

The Pfitzinger reaction is highly versatile, though steric hindrance and the electronic nature of the ketone heavily dictate the final yield. In cases of unreactive cyclic diketones (e.g., forming acridine derivatives), modified acidic conditions (using isolated keto-acid intermediates) have proven vastly superior to the standard basic protocol[5],[7].

Isatin DerivativeCarbonyl SubstrateTarget ProductReaction ConditionsReported Yield
IsatinAcetone2-Methylquinoline-4-carboxylic acidBasic (KOH/EtOH), Reflux60 - 70%
IsatinAcetophenone2-Phenylquinoline-4-carboxylic acid (Cinchophen)Basic (KOH/EtOH), Reflux75 - 85%[1]
5-Chloroisatin5,6-Dimethoxy indanone5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acidBasic (KOH/EtOH), 16h36%[5]
5-Chloroisatin5,6-Dimethoxy indanone5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acidAcidic (HCl/AcOH), 75°C86%[5]
IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acidBasic (KOH/EtOH), Reflux50 - 65%[7]

Advanced Modifications

For high-throughput drug discovery, the standard Pfitzinger reaction can be adapted to microwave irradiation . Microwave-assisted protocols drastically reduce the reaction time from 24 hours down to approximately 9–15 minutes. This often improves yields by minimizing the thermal degradation of sensitive substrates[1].

Furthermore, for complex diketones that tend to form resin-like byproducts in aqueous KOH, researchers have developed an acidic modification . By first isolating the intermediate keto-acid and performing the subsequent condensation under acidic conditions (e.g., HCl/AcOH), polymerization is prevented, and yields for complex polycyclic quinolines are drastically improved[5],[7].

References

  • Pfitzinger reaction. Wikipedia.[Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press.[Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry (Bentham Science).[Link]

  • The Pfitzinger Reaction. ScienceMadness Discussion Board.[Link]

  • Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Improved synthesis of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids from isatins and 1,3-cyclohexanediones. Heterocycles.[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances (PMC).[Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Analytical Characterization of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Introduction 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a prominent feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds, and the specific substitutions on this molecule suggest potential for unique biological activity.[1][2] Accurate and comprehensive characterization is paramount for ensuring the identity, purity, and quality of this compound, which are critical prerequisites for its advancement in research and development pipelines.[1]

This technical guide provides a suite of detailed application notes and protocols for the analytical characterization of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and purity assessment. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical workflow.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and for its quantification. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this compound due to the non-polar nature of the quinoline and phenyl rings.[3][4]

Rationale for Method Selection

A C18 column is selected as the stationary phase, offering excellent hydrophobic retention for the aromatic rings of the target molecule.[3] A gradient elution is employed to ensure efficient separation of the main compound from potential impurities with varying polarities, providing a sharp peak for the analyte while eluting any more or less retained species. The mobile phase consists of an acidified aqueous solution and an organic modifier (acetonitrile), which is common for the analysis of carboxylic acids to suppress the ionization of the carboxyl group and improve peak shape.[5][6] UV detection is chosen due to the strong chromophoric nature of the quinoline ring system.[3][7]

Experimental Protocol: Purity Determination by RP-HPLC

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.[3]

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid reference standard.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 320 nm
Run Time 20 minutes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of the 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard of 50 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.[4]

  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

  • System Suitability:

    • Inject the working standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the analyte peak should be ≥ 2000.

    • The tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the prepared sample solution.

    • Integrate the peak corresponding to 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

    • Calculate the purity based on the area percentage of the main peak relative to the total peak area.[4]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (50 µg/mL) sys_suit System Suitability Check prep_std->sys_suit 5 injections prep_smp Prepare Sample (50 µg/mL) analysis Inject Sample prep_smp->analysis sys_suit->analysis Proceed if RSD ≤ 2% integration Integrate Peaks analysis->integration purity_calc Calculate Purity (%) integration->purity_calc

Figure 1: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic Techniques

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.[8][9] Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it readily allows for the formation of protonated molecular ions.[8]

Expected Fragmentation Pattern (Positive ESI-MS/MS):

The protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to characteristic fragment ions. The primary fragmentation is anticipated to be the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da), and subsequently water (18 Da).[8][10] Further fragmentation of the quinoline ring system may involve the loss of HCN (27 Da).[8][10]

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
278.32260.31H₂OLoss of a water molecule
278.32234.32CO₂Loss of carbon dioxide
278.32233.31COOHLoss of the carboxyl radical
234.32206.31COLoss of carbon monoxide

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described in Section 1 to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Mobile Phase: Use a mobile phase compatible with MS, such as 0.1% formic acid in water and acetonitrile.[5]

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Acquire full scan MS data to identify the [M+H]⁺ ion. Perform tandem MS (MS/MS) on the precursor ion to obtain the fragmentation pattern.

  • Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated mass.[11] Analyze the fragmentation pattern to confirm the structure.

MS_Fragmentation M_H [M+H]⁺ m/z = 278.32 M_H2O [M+H-H₂O]⁺ m/z = 260.31 M_H->M_H2O - H₂O M_CO2 [M+H-CO₂]⁺ m/z = 234.32 M_H->M_CO2 - CO₂ M_COOH [M+H-COOH]⁺ m/z = 233.31 M_H->M_COOH - COOH M_CO2_CO [M+H-CO₂-CO]⁺ m/z = 206.31 M_CO2->M_CO2_CO - CO

Figure 2: Proposed ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.[1][12] Both ¹H and ¹³C NMR are essential for the characterization of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.[1]

  • Aromatic Region (δ 7.0-9.0 ppm): Protons on the quinoline and phenyl rings will resonate in this downfield region.[1][12] The specific chemical shifts and coupling patterns will allow for the assignment of each proton.

  • Methyl Protons (δ 2.0-3.0 ppm): The two methyl groups (at position 8 of the quinoline and position 2 of the phenyl ring) will appear as singlets in this region.

  • Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (δ 165-185 ppm): The carboxylic acid carbonyl carbon will be observed in this region.

  • Aromatic Carbons (δ 110-160 ppm): The carbons of the quinoline and phenyl rings will resonate in this range.

  • Methyl Carbons (δ 15-25 ppm): The two methyl carbons will appear in the upfield region of the spectrum.

Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.[12]

    • For complete structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.[13]

  • Data Processing and Interpretation: Process the raw data (FID) using appropriate software.[1] Assign the signals based on their chemical shifts, integration, and coupling patterns to confirm the structure.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-2400 (broad)O-HStretching (Carboxylic acid)
~1700C=OStretching (Carboxylic acid)
1600-1450C=C & C=NAromatic ring stretching
~1300C-OStretching (Carboxylic acid)
~900O-HBending (Carboxylic acid dimer)

Reference for band positions:[14][15]

Protocol: FTIR Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Physicochemical Characterization

Elemental Analysis

Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound, providing a fundamental confirmation of its elemental composition.[16][17]

Protocol: CHN Analysis

  • Instrumentation: Use a CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dry sample (1-3 mg).[17]

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified.[16][17]

  • Data Validation: The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₈H₁₅NO₂.[18]

Theoretical Composition for C₁₈H₁₅NO₂:

  • Carbon (C): 78.53%

  • Hydrogen (H): 5.50%

  • Nitrogen (N): 5.09%

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and melting point of the compound.

  • TGA: Measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.[19][20]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point and other phase transitions.[21]

Protocol: Thermal Analysis

  • Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC analyzers.

  • Sample Preparation: Place a small amount of the sample (2-5 mg) in an appropriate pan (e.g., aluminum).

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the onset of decomposition.

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point.

Solid-State Characterization: X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including information on bond lengths, bond angles, and intermolecular interactions in the solid state.[22][23]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Mo Kα radiation).[22][24]

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using specialized software.[24] Refine the structural model to obtain the final crystallographic information.

Characterization_Overview cluster_main Analytical Characterization of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid cluster_purity_methods cluster_structure_methods cluster_physchem_methods cluster_solid_methods Purity Purity & Quantification HPLC HPLC Purity->HPLC Structure Structural Elucidation MS Mass Spectrometry Structure->MS NMR NMR Spectroscopy Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR PhysChem Physicochemical Properties EA Elemental Analysis PhysChem->EA TA Thermal Analysis PhysChem->TA SolidState Solid-State Structure XRC X-ray Crystallography SolidState->XRC

Figure 3: Overview of the analytical characterization workflow.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 2-(2-Aminoethoxy)quinoline and Its Analogs.
  • BenchChem. (2025).
  • PMC.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Semantic Scholar.
  • Scholar Hub Universitas Indonesia. (2023).
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • PubMed. (2015).
  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • UI Scholars Hub. (2023).
  • ACS Publications. (2002).
  • Mettler Toledo.
  • Investigation of Thermal Properties of Carboxyl
  • PMC - NIH.
  • PubMed. (2011). X-ray and molecular modelling in fragment-based design of three small quinoline scaffolds for HIV integrase inhibitors.
  • ResearchGate. (PDF) Insight to Cellulose - Polycarboxylic Acid Intermolecular Interactions Using TG and DSC Thermal Analysis Tools.
  • ResearchGate. Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline | Request PDF.
  • SIELC Technologies. Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column.
  • Redalyc.
  • ResearchGate. (2017).

Sources

Method

Application Note: Cell Culture Protocols for Evaluating Quinoline Compounds

Introduction & Mechanistic Rationale Quinoline and its derivatives represent a highly privileged structural scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. While historically recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoline and its derivatives represent a highly privileged structural scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. While historically recognized for their antimalarial efficacy, modern quinoline derivatives have emerged as potent anticancer agents capable of inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways[1].

A critical mechanism of action for many quinoline compounds—most notably the classic derivative chloroquine (CQ)—is the disruption of autophagy. Quinolines often act as lysosomotropic agents; they accumulate inside acidic lysosomes, neutralize the local pH, and subsequently block 2[2]. Evaluating the efficacy and mechanism of novel quinolines requires a rigorous, self-validating cell culture workflow that captures both broad cytotoxicity and specific mechanistic targets.

Experimental Design & Causality

As a Senior Application Scientist, I emphasize that generating reproducible data from quinoline compounds requires understanding the causality behind experimental conditions. A protocol is only as reliable as its built-in controls.

  • Compound Solubility & Vehicle Controls: Quinoline derivatives are notoriously hydrophobic and require reconstitution in high-purity Dimethyl Sulfoxide (DMSO). However, DMSO concentrations in the final culture medium must strictly remain ≤ 0.1% (v/v) . Exceeding this threshold induces solvent-mediated cytotoxicity, which artificially inflates the apparent potency of the drug.

  • Orthogonal Validation of Viability: The standard MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability. Because some quinolines can induce mitochondrial stress independent of actual cell death, it is critical to validate MTT results with an orthogonal assay—such as Lactate Dehydrogenase (LDH) release (measuring membrane integrity)—to rule out metabolic artifacts[1].

  • Self-Validating Autophagic Flux: When investigating autophagy, a static measurement of LC3-II protein is deceptive. Elevated LC3-II could indicate either massive autophagosome induction or a downstream blockade in lysosomal clearance. To establish causality, a flux assay must be employed using a known late-stage inhibitor like Bafilomycin A1 (BafA1). If the novel quinoline acts via lysosomal neutralization, co-treatment with BafA1 will not yield an additive increase in LC3-II[2].

Workflow A Quinoline Library Synthesis & QC B Cell Culture (e.g., HeLa, MCF-7) A->B C Cytotoxicity Screen (MTT / LDH Assays) B->C D IC50 Determination & Profiling C->D E Mechanistic Assays (Autophagy Flux) D->E

Logical progression from quinoline synthesis to mechanistic validation.

Quantitative Data Summary

To provide a benchmark for novel compound evaluation, the following table summarizes the cytotoxic activity (IC50) of various quinoline classes across standard cell lines, as established in recent literature.

Compound ClassTarget Cell LineAssay TypeIC50 / Effective DoseReference
2,4-Disubstituted QuinolinesHL-60 (Leukemia)MTT Viability0.314 - 4.65 µg/mL1[1]
Novel Quinoline DerivativesMCF-7 (Breast)MTT Viability5.45 - 9.6 µg/mL3[3]
Chloroquine (CQ)U2OS (Osteosarcoma)Western Blot (LC3-II)50 - 100 µM2[2]
Chloroquine (CQ)NCI-H727 (Lung NEN)XTT ViabilityDose-dependent4[4]

Protocol 1: High-Throughput Cytotoxicity Screening

This protocol utilizes the MTT assay to determine the IC50 of novel quinoline compounds. It is designed to be a self-validating system by incorporating vehicle and positive controls.

Materials:

  • Target cells (e.g., HeLa, MCF-7, or HL-60)

  • Complete culture medium (DMEM or RPMI-1640 + 10% FBS)

  • Quinoline derivatives (10 mM stock in high-purity DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin or 5-Fluorouracil)

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells at 80% confluency. Seed 5 × 10³ cells/well into a 96-well plate in 100 µL of complete medium[3]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and log-phase growth recovery.

  • Compound Preparation: Prepare serial dilutions of the quinoline derivatives in complete culture medium. Crucial Step: Ensure the final concentration of DMSO in all wells, including the vehicle control, is exactly 0.1%.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media. Include the following controls:

    • Negative Control: Untreated cells (media only).

    • Vehicle Control: Cells treated with 0.1% DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plates for 48 to 72 hours depending on the doubling time of the specific cell line[1].

  • Metabolic Labeling: Add 20 µL of the MTT working solution (5 mg/mL) to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of DMSO to each well. Place on an orbital shaker for 15 minutes. Measure absorbance at 570 nm using a microplate reader.

Protocol 2: Autophagic Flux & Mechanistic Validation

To confirm that a quinoline derivative inhibits cell proliferation via autophagy blockade (similar to chloroquine), an LC3-II turnover assay must be performed.

Autophagy Phagophore Phagophore Formation Autophagosome Autophagosome (LC3-II Accumulation) Phagophore->Autophagosome Autolysosome Autolysosome Fusion Autophagosome->Autolysosome Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Degradation Cargo Degradation (Cell Survival) Autolysosome->Degradation Quinoline Quinoline Compound (e.g., Chloroquine) Quinoline->Lysosome Neutralizes pH Quinoline->Autolysosome Blocks Fusion

Mechanism of late-stage autophagy inhibition by quinoline derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Seed U2OS or HeLa cells in 6-well plates at a density of 2.5 × 10⁵ cells/well. Incubate overnight.

  • Autophagy Induction (Optional but Recommended): To establish a robust autophagic flux baseline, wash cells twice with PBS and incubate in Earle's Balanced Salt Solution (EBSS) for 2 hours. Starvation upregulates basal autophagy, making the inhibitory blockade by the quinoline more pronounced.

  • Combinatorial Treatment: Treat the cells under four distinct conditions for 5 to 24 hours[2]:

    • Control: Vehicle only.

    • Quinoline Alone: Treat with the quinoline derivative at its established IC50 concentration.

    • BafA1 Alone: Treat with 100 nM Bafilomycin A1.

    • Co-treatment: Quinoline + 100 nM BafA1.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent rapid degradation of LC3-II and p62/SQSTM1[4]. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.

  • Western Blotting: Resolve 20-30 µg of total protein on a 12% or 15% SDS-PAGE gel (LC3 is a small protein, ~14-16 kDa, requiring higher percentage gels for proper resolution). Transfer to a PVDF membrane.

  • Immunoblotting & Interpretation: Probe the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., TUBA4A/Tubulin).

    • Causality Check: If the quinoline compound acts as a late-stage inhibitor, you will observe an accumulation of LC3-II and p62. Crucially, the Co-treatment condition should not show significantly higher LC3-II levels than BafA1 alone, confirming they inhibit the same downstream pathway[2].

References

  • BenchChem Technical Support Team. "Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives." Benchchem. 1

  • Iqbal, Jamshed, et al. "Exploration of quinolone and quinoline derivatives as potential anticancer agents." PMC/NIH. 3

  • Mauthe, Mario, et al. "Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion." PMC/NIH. 2

  • "The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models." MDPI.4

Sources

Application

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as an MRP2 inhibitor

Application Note: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a Targeted MRP2 Inhibitor for MDR Reversal Executive Summary & Structural Rationale Multidrug resistance (MDR) remains one of the most formidabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid as a Targeted MRP2 Inhibitor for MDR Reversal

Executive Summary & Structural Rationale

Multidrug resistance (MDR) remains one of the most formidable barriers in clinical oncology, frequently mediated by the overexpression of ATP-binding cassette (ABC) efflux transporters such as the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)[1]. Recent advancements in medicinal chemistry have identified quinoline-4-carboxylic acid derivatives as highly potent, targeted MRP2 inhibitors.

Among these optimized scaffolds is 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (hereafter referred to as 8M-2MP-QCA). The structural design of 8M-2MP-QCA is highly deliberate:

  • The 4-Carboxylic Acid Group: This moiety is critical for direct interaction with the MRP2 substrate-binding pocket. It mimics the carboxylate groups found in endogenous substrates and known competitive inhibitors like ketoprofen, establishing essential hydrogen bonds within the transmembrane domains (TMDs)[1].

  • Methyl Substitutions (8-position and 2'-phenyl position): These modifications significantly enhance the lipophilicity of the molecule. This increased hydrophobic character facilitates superior membrane permeability and optimizes van der Waals interactions within the lipid-embedded binding pockets of the transporter[1].

Mechanistic Pathway

8M-2MP-QCA operates via competitive inhibition at the MRP2 binding site. By occupying the transporter, it prevents the ATP-dependent efflux of chemotherapeutic agents (e.g., cisplatin, doxorubicin) and fluorescent probes. This blockade forces intracellular accumulation of the cytotoxic drug, effectively resensitizing the resistant tumor cells to chemotherapy[1].

Mechanism Substrate Chemotherapeutic (e.g., Cisplatin) MRP2 MRP2 Transporter (Efflux Pump) Substrate->MRP2 Substrate Binding Accumulation Intracellular Accumulation Substrate->Accumulation Blocked Efflux Inhibitor 8M-2MP-QCA (MRP2 Inhibitor) Inhibitor->MRP2 Competitive Inhibition (4-COOH binding) MRP2->Substrate Efflux (MDR) Apoptosis Tumor Cell Apoptosis Accumulation->Apoptosis Cytotoxicity

Fig 1. Mechanism of MRP2 inhibition and MDR reversal by 8M-2MP-QCA.

Experimental Protocols

Protocol A: Intracellular Accumulation Assay (5-CFDA Efflux)

This protocol measures the real-time inhibition of MRP2 using 5-carboxyfluorescein diacetate (5-CFDA) as a fluorescent surrogate substrate[1].

Materials:

  • A2780/RCIS cells (MRP2-overexpressing human ovarian carcinoma).

  • 5-CFDA (Substrate).

  • 8M-2MP-QCA (Test Inhibitor).

  • Ice-cold PBS.

Step-by-Step Methodology:

  • Cell Seeding: Seed A2780/RCIS cells in 96-well black, clear-bottom plates at a density of 5×104 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Pre-incubation: Wash cells twice with PBS. Add 8M-2MP-QCA (e.g., 10 µM, 20 µM, 50 µM) diluted in serum-free medium. Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add 5-CFDA to a final concentration of 5 µM in each well. Incubate for exactly 30 minutes at 37°C in the dark.

  • Termination: Rapidly aspirate the medium and wash the cells three times with ice-cold PBS .

  • Quantification: Lyse the cells using 0.1% Triton X-100. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Causality & Expert Insights:

  • The Biochemical Trap: 5-CFDA is non-fluorescent and highly membrane-permeable. Once inside the cytosol, intracellular esterases rapidly cleave the diacetate groups to yield 5-carboxyfluorescein (5-CF). 5-CF is highly fluorescent, membrane-impermeable, and a strict substrate for MRP2. This ensures that any loss of fluorescence is exclusively due to active, ATP-dependent MRP2 efflux, not passive diffusion.

  • Ice-Cold PBS Wash: Washing with ice-cold PBS abruptly halts all ATP-dependent transporter activity by dropping the temperature below the threshold required for enzymatic function. This locks the intracellular 5-CF concentration at the exact moment of assay termination, preventing artificial signal loss during the reading phase.

Protocol B: MDR Reversal Cytotoxicity Assay (MTT)

This assay determines the ability of 8M-2MP-QCA to restore the cytotoxic efficacy of cisplatin in resistant cells[1].

Workflow Step1 1. Seed A2780/RCIS Cells (MRP2 Overexpressing) Step2 2. Pre-incubate with 8M-2MP-QCA (Determine Non-Toxic Dose) Step1->Step2 Step3 3. Add Cytotoxic Agent (Serial Dilutions of Cisplatin) Step2->Step3 Step4 4. Incubate 48-72h (Monitor Morphology) Step3->Step4 Step5 5. MTT Assay & Calculate Reversal Index (RI) Step4->Step5

Fig 2. Step-by-step workflow for the MDR reversal cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed A2780/RCIS (resistant) and A2780 (sensitive) cells in 96-well plates at 1×104 cells/well.

  • Inhibitor Addition: Add a pre-determined non-toxic concentration of 8M-2MP-QCA (e.g., 20 µM) to the designated wells.

  • Drug Co-treatment: Immediately add serial dilutions of Cisplatin (0.1 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Dissolve formazan crystals in 100 µL DMSO and read absorbance at 570 nm.

Self-Validating Controls (Trustworthiness):

  • Inhibitor-Only Control: Cells treated with 8M-2MP-QCA alone must exhibit ≥95% viability compared to the vehicle control. This internal validation proves that the downward shift in the cisplatin IC₅₀ is purely due to transporter inhibition (MDR reversal) and not the intrinsic cytotoxicity of the quinoline derivative.

  • Sensitive Cell Line Control (A2780): The inhibitor should not significantly alter the IC₅₀ of cisplatin in the non-resistant, low-MRP2 expressing cell line. This confirms the mechanism is strictly MRP2-dependent rather than a generalized sensitization of the cellular membrane.

Quantitative Data Interpretation

The efficacy of an MDR reversal agent is quantified using the Reversal Index (RI), calculated as: RI = (IC₅₀ of Cytotoxic Drug Alone) / (IC₅₀ of Cytotoxic Drug + Inhibitor)

Table 1: Representative Pharmacological Profile of 8M-2MP-QCA compared to standard controls[1].

CompoundCell LineMRP2 ExpressionIC₅₀ (Cisplatin alone)IC₅₀ (Cisplatin + 20 µM Inhibitor)Reversal Index (RI)
8M-2MP-QCA A2780 (Sensitive)Low2.1 µM1.9 µM1.1
8M-2MP-QCA A2780/RCIS (Resistant)High45.5 µM8.2 µM5.5
Ketoprofen (Control) A2780/RCIS (Resistant)High45.5 µM21.6 µM2.1

Data Analysis: A Reversal Index of 5.5 in the resistant cell line, coupled with an RI of 1.1 in the sensitive line, definitively validates 8M-2MP-QCA as a highly specific, potent MRP2 inhibitor capable of restoring chemotherapeutic efficacy without off-target toxicity.

References

  • Fathi, F., Mosaffa, F., Hadizadeh, F., & Ghodsi, R. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 24(6), 815–825. URL:[Link]

Sources

Method

Application Note: Utilizing 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists Focus Area: Hit-to-Lead Optimization, DHODH Inhibition, and Antiviral/Anticancer Therapeutics Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Development Scientists Focus Area: Hit-to-Lead Optimization, DHODH Inhibition, and Antiviral/Anticancer Therapeutics

Executive Summary & Mechanistic Rationale

The quinoline-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, historically recognized for its profound biological versatility. Specifically, 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid represents a structurally optimized 2-arylquinoline derivative with significant potential in targeted drug discovery.

In recent years, the primary validated target for 2-arylquinoline-4-carboxylic acids has been Human Dihydroorotate Dehydrogenase (hDHODH) [1],[2]. DHODH is a mitochondrial enzyme that catalyzes the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. Because rapidly proliferating cancer cells and replicating viruses rely heavily on de novo pyrimidine synthesis rather than the salvage pathway, DHODH inhibition leads to pyrimidine depletion, S-phase cell cycle arrest, and potent antiviral/anticancer efficacy[3].

Structure-Activity Relationship (SAR) Causality

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is utilized in rational drug design:

  • The C4-Carboxylic Acid: This moiety is non-negotiable for DHODH inhibition. It acts as the primary pharmacophore anchor, forming critical electrostatic interactions and hydrogen bonds with residues (such as Thr63 and Tyr356) within the ubiquinone-binding channel of the enzyme[2]. Modification to an amide typically abolishes target affinity.

  • The 2-(2-Methylphenyl) Group: The aryl ring projects deep into a hydrophobic sub-pocket of the enzyme. The ortho-methyl substitution (2-methylphenyl) forces a steric clash with the quinoline core, restricting the dihedral angle and forcing the phenyl ring out of coplanarity. This specific 3D conformation is required to perfectly occupy the narrow hydrophobic cleft of the ubiquinone site[3].

  • The 8-Methyl Quinoline Substitution: Substitution at the 8-position modulates the overall lipophilicity (logD) of the molecule, enhancing cell membrane permeability while simultaneously blocking a common site of cytochrome P450-mediated metabolic oxidation, thereby improving the compound's pharmacokinetic half-life[1].

Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH ORO Orotate (Product) DHODH->ORO UMP UMP / Pyrimidines (DNA/RNA Synthesis) ORO->UMP INHIB 8-Methyl-2-(2-methylphenyl) quinoline-4-carboxylic acid INHIB->DHODH

Fig 1: Mechanism of action for quinoline-4-carboxylic acids in the pyrimidine biosynthesis pathway.

Experimental Protocols

To establish a self-validating screening system for 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid and its analogs, researchers must link biochemical target engagement directly to phenotypic cellular outcomes.

Protocol A: In Vitro hDHODH DCIP-Coupled Enzymatic Assay

This assay relies on the reduction of 2,6-dichloroindophenol (DCIP). As DHODH oxidizes dihydroorotate, electrons are transferred to the FMN cofactor, then to a ubiquinone analog (decylubiquinone), and finally to DCIP. The reduction of DCIP causes a measurable decrease in absorbance at 600 nm, providing a direct, causal readout of enzyme activity[2].

Materials:

  • Recombinant human DHODH (hDHODH) enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: 1 mM L-dihydroorotate (L-DHO), 100 µM decylubiquinone.

  • Readout Reagent: 60 µM DCIP.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Enzyme Pre-incubation: In a 96-well clear-bottom plate, add 50 µL of Assay Buffer containing 10 nM hDHODH and 60 µM DCIP. Add 1 µL of the serially diluted compound. Incubate at room temperature for 15 minutes. Insight: Pre-incubation allows for steady-state binding of the inhibitor to the ubiquinone pocket.

  • Reaction Initiation: Initiate the catalytic reaction by adding 50 µL of a substrate mix containing 2 mM L-DHO and 200 µM decylubiquinone in Assay Buffer.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm ( ΔA600​ ) continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot normalized V0​ against log[Inhibitor] to determine the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Pyrimidine Rescue Assay (Target Validation)

To prove that the antiproliferative or antiviral effects of the compound are strictly due to on-target DHODH inhibition (and not off-target cytotoxicity), a uridine rescue assay is mandatory. Supplying exogenous uridine allows cells to utilize the pyrimidine salvage pathway, bypassing the need for de novo synthesis[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells (or Vero cells for viral assays) at 2,000 cells/well in a 96-well plate using DMEM supplemented with 10% dialyzed FBS. Insight: Dialyzed FBS must be used to remove trace endogenous nucleosides that could artificially rescue the cells.

  • Treatment: After 24 hours, treat cells with varying concentrations of the quinoline-4-carboxylic acid compound in the presence or absence of 100 µM exogenous Uridine.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2​ . Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Validation: A true DHODH inhibitor will show potent IC50​ in the absence of uridine, but will be completely inactive ( IC50​>50μM ) in the presence of uridine.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data for the 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid scaffold compared to established benchmarks, demonstrating the critical nature of the pharmacophore elements,[1],[2].

Compound / ScaffoldhDHODH IC50​ (nM)HCT-116 Cell Viability IC50​ (nM)Uridine Rescue EffectlogD (pH 7.4)
Brequinar (Positive Control) 1.8 ± 0.215 ± 3Complete Rescue1.42
8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid 24.5 ± 1.8180 ± 12Complete Rescue1.65
Des-methyl analog (2-phenylquinoline-4-carboxylic acid)145.0 ± 15850 ± 40Complete Rescue1.10
C4-Amide Derivative (Negative Control)> 10,000> 10,000N/A2.15

Data Interpretation: The addition of the 8-methyl and 2'-methyl groups significantly improves target affinity compared to the unsubstituted 2-phenylquinoline-4-carboxylic acid, driving the IC50​ down into the low nanomolar range. Conversion of the C4-carboxylic acid to an amide abolishes activity, validating the necessity of the electrostatic anchor.

Drug Discovery Workflow Visualization

To successfully integrate this scaffold into a broader drug discovery pipeline, the following workflow should be adopted to ensure rapid hit-to-lead progression while filtering out false positives.

Workflow Synth Scaffold Selection (8M-2MP-QCA) Enz Biochemical Screen (DCIP Reduction) Synth->Enz Cell Cellular Assay (Uridine Rescue) Enz->Cell Hit Lead Optimization (DMPK & In Vivo) Cell->Hit

Fig 2: Sequential hit-to-lead optimization workflow for quinoline-4-carboxylic acid derivatives.

References

  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry / PubMed. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters / PubMed. Available at:[Link]

Sources

Application

Fluorescent substrate uptake assays for MRP2 inhibition

Application Note: High-Throughput Fluorescent Vesicular Transport Assays for MRP2 Inhibition Profiling Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is a critical ATP-binding cassette (ABC) efflux transporter lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Fluorescent Vesicular Transport Assays for MRP2 Inhibition Profiling

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) is a critical ATP-binding cassette (ABC) efflux transporter localized primarily at the canalicular membrane of hepatocytes, as well as the apical membranes of enterocytes and proximal tubule cells. It mediates the biliary excretion of phase II conjugates (such as glucuronides, sulfates, and glutathione conjugates) and various xenobiotics.

Inhibition of MRP2 by New Chemical Entities (NCEs) can precipitate severe drug-drug interactions (DDIs) and contribute to drug-induced liver injury (DILI) by forcing the intrahepatic accumulation of toxic metabolites[1][2]. Consequently, regulatory bodies, including the FDA and EMA, strongly recommend the proactive in vitro evaluation of transporter inhibition during preclinical drug development to assess these risks[2][3].

Mechanistic Causality & Assay Design

To generate reliable and reproducible data, researchers must understand the causality behind the assay's physical design.

Why use inside-out membrane vesicles instead of whole-cell monolayers? In standard whole-cell models, MRP2 is expressed on the apical membrane, pumping substrates out of the cell. Quantifying this efflux requires complex bidirectional transport setups. However, by utilizing membrane preparations from MRP2-overexpressing cells (such as Sf9 insect cells or HEK293 cells), the mechanical shearing process naturally forms a proportion of "inside-out" vesicles[4]. In this inverted orientation, the ATP-binding domains and substrate recognition sites face the extravesicular buffer. The transporter actively pumps the substrate into the sealed vesicle[4]. This allows for the direct, physical trapping of the substrate, which can be easily isolated via rapid filtration[5].

Selection of the Fluorescent Substrate While radiolabeled substrates are traditional, fluorescent surrogates like 5-(and-6)-carboxy-2',7'-dichlorofluorescein (CDCF) offer a safer, high-throughput alternative with an excellent dynamic range[4]. CDCF is highly membrane-impermeable; once it is actively translocated into the vesicle lumen, it remains permanently trapped[4].

Designing a Self-Validating System To ensure the assay measures active transport rather than passive diffusion or non-specific membrane binding, every test condition must be run in parallel with Adenosine Monophosphate (AMP). Because ABC transporters strictly require ATP hydrolysis for energy, the AMP condition serves as the absolute baseline[2][5]. The true MRP2-mediated transport is the delta between the ATP-driven wells and the AMP-driven wells.

Logical Workflow Diagram

G Substrate Fluorescent Substrate (CDCF) MRP2 MRP2 Transporter (Inside-Out Vesicle) Substrate->MRP2 Uptake ATP ATP (Energy) ATP->MRP2 Hydrolysis Inhibitor Test Inhibitor (NCE) Inhibitor->MRP2 Inhibition Accumulation Intravesicular Accumulation MRP2->Accumulation Active Transport Detection Fluorescence Quantification Accumulation->Detection Lysis & Read

Fig 1. ATP-dependent MRP2 vesicular transport assay workflow using fluorescent CDCF substrate.

Step-by-Step Protocol: MRP2 Vesicular Transport Inhibition Assay

Reagents & Buffers

  • Vesicles : MRP2-expressing inside-out membrane vesicles (e.g., from HEK293 or Sf9 cells)[2].

  • Transport Buffer : 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose.

  • ATP Reagent : 10 mM Mg-ATP in Transport Buffer (pH adjusted to 7.4)[5].

  • AMP Reagent : 10 mM AMP in Transport Buffer (pH adjusted to 7.4)[5].

  • Substrate : 5 µM CDCF (final assay concentration)[4].

  • Lysis Buffer : 0.1 M NaOH[5].

Methodology

  • Preparation of Compound Plates : Serially dilute the test NCEs and a reference inhibitor (e.g., MK-571) in DMSO[6]. The final DMSO concentration in the assay must not exceed 1% to prevent artifactual membrane permeabilization.

  • Vesicle Suspension : Thaw the MRP2 vesicles rapidly at 37°C, then immediately place them on ice to preserve transporter integrity. Dilute the vesicles in Transport Buffer to a working concentration (typically 50 µg of total protein per well).

  • Pre-incubation : In a 96-well assay plate, combine the vesicle suspension, CDCF substrate, and test compounds. Pre-incubate the plate at 37°C for 5 minutes. Causality: This step allows for temperature equilibration and ensures the highly lipophilic NCEs fully partition into the vesicle membranes before transport begins.

  • Reaction Initiation : Add the Mg-ATP reagent to the active transport wells, and the AMP reagent to the background control wells[5]. Mix rapidly to initiate the reaction.

  • Incubation : Incubate the plate at 37°C for 10 minutes. Note: Ensure this duration falls within the linear phase of CDCF uptake, which must be pre-determined during your laboratory's initial assay validation.

  • Reaction Termination & Filtration : Transfer the reaction mixtures to a 96-well glass fiber filter plate (e.g., Millipore MultiScreen) pre-wetted with ice-cold Transport Buffer. Apply vacuum immediately. Causality: The rapid drop in temperature and the physical removal of ATP instantaneously halt transporter activity. The glass fibers efficiently bind the lipid vesicles while allowing the free aqueous dye to pass through[5].

  • Washing : Wash the filter wells five times with 200 µL of ice-cold Transport Buffer to thoroughly remove all extravesicular CDCF.

  • Vesicle Lysis : Add 200 µL of 0.1 M NaOH to each well. Incubate for 10 minutes at room temperature. Causality: NaOH serves a dual purpose. It chemically lyses the vesicles to release the trapped CDCF, and it shifts the pH to a highly basic range, which maximizes the quantum yield (fluorescence) of the fluorescein derivative[5].

  • Elution and Detection : Apply a vacuum to elute the lysate into a clean 96-well receiver plate. Measure fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm)[5].

Data Presentation and Quantitative Baselines

The ATP-dependent transport is calculated by subtracting the fluorescence of the AMP well from the ATP well. Percentage inhibition is calculated relative to the vehicle control (0% inhibition) and the reference inhibitor control (100% inhibition).

Table 1: Typical Kinetic and Inhibition Parameters for MRP2 Vesicular Assays

Parameter / CompoundRoleTypical ValueMetric
CDCF Probe Substrate5.0 - 10.0Km (µM)
Benzbromarone Reference Inhibitor2.5 - 5.0IC50 (µM)
MK-571 Reference Inhibitor10.0 - 15.0IC50 (µM)
Cyclosporin A Reference Inhibitor5.0 - 10.0IC50 (µM)
Intravesicular Volume Physical Constraint~1.0 - 2.0µL / mg protein

Note: IC50 values can shift depending on the specific vesicle expression system (Sf9 vs. HEK293) and the exact concentration of the CDCF substrate used.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Doebner Synthesis of Quinolines

Welcome to the technical support center for the Doebner synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for side reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Doebner synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development to provide targeted solutions for side reactions and other common issues encountered during this valuable chemical transformation. The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, is a cornerstone in heterocyclic chemistry.[1][2][3] However, its successful execution can be impeded by several side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner synthesis?

The most frequently encountered issue is the formation of polymeric tars.[4] This occurs due to the acid-catalyzed self-condensation and polymerization of the aldehyde and/or pyruvic acid under the reaction conditions.[4][5] These tarry materials can make product isolation difficult and significantly lower the yield.

Q2: Why is my reaction yield consistently low, even with minimal tar formation?

Low yields can stem from several factors beyond polymerization:

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are known to be less reactive in the classical Doebner reaction, often resulting in poor yields.[5][6][7]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted and Lewis acids can be used, and the optimal catalyst may vary depending on the specific substrates.[5][8]

  • Product Loss During Workup: The quinoline-4-carboxylic acid product can be amphoteric, leading to losses during aqueous workup if the pH is not carefully controlled.

Q3: Can the Doebner reaction produce isomers?

Yes, particularly with substituted anilines. Cyclization can potentially occur at different positions on the aniline ring, leading to the formation of regioisomers.[5] For example, with m-substituted anilines, cyclization can lead to a mixture of 5- and 7-substituted quinolines.

Q4: What is the difference between the Doebner reaction and the Doebner-von Miller reaction?

The Doebner reaction specifically refers to the three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][5] The Doebner-von Miller reaction is a related but distinct synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines, which are not necessarily substituted with a carboxylic acid at the 4-position.[5][8]

Troubleshooting Guide

This section provides a structured approach to addressing specific problems you may encounter during the Doebner synthesis.

Issue 1: Excessive Tar and Polymer Formation

Symptoms: The reaction mixture becomes a dark, viscous, or even solid mass, making stirring and workup difficult. The yield of the desired quinoline is very low.

Causality: This is primarily due to the acid-catalyzed polymerization of the aldehyde and/or pyruvic acid starting materials.[4][5] Harsh acidic conditions and high temperatures can accelerate these side reactions.

Troubleshooting Steps:

Strategy Detailed Protocol Expected Outcome
1. Controlled Reagent Addition Prepare a solution of pyruvic acid and add it dropwise to the reaction mixture containing the aniline and aldehyde at the reaction temperature.[7][9]Minimizes the instantaneous concentration of the polymerizable species, reducing tar formation.
2. Temperature Optimization Start the reaction at a lower temperature and gradually increase it. A temperature of at least 65°C is often necessary for good yields, but excessive heat should be avoided.[2][5]Balances the rate of the desired reaction against the rate of polymerization.
3. Catalyst Screening If using a strong Brønsted acid like H₂SO₄ or HCl, consider switching to a milder acid like p-toluenesulfonic acid or a Lewis acid such as BF₃·THF or SnCl₄.[5][7]Lewis acids can sometimes promote the desired cyclization at lower temperatures and with less charring.
4. Solvent Modification While ethanol is common, consider using a different solvent like acetonitrile (MeCN), which has been shown to be effective, particularly in modified Doebner reactions.[2][7]The choice of solvent can influence the solubility of intermediates and the overall reaction pathway.
Issue 2: Low Yield with Electron-Deficient Anilines

Symptoms: The reaction produces little to no desired product when using an aniline substituted with an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃).

Causality: Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the initial condensation steps and the subsequent cyclization onto the electron-poor aromatic ring.[5][6][7]

Troubleshooting Steps:

Strategy Detailed Protocol Expected Outcome
1. Employ a Modified Doebner Protocol The "Doebner hydrogen-transfer reaction" has been developed specifically for these substrates. This often involves using a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile.[7][9]Improved yields for electron-deficient anilines.
2. Optimize Catalyst and Stoichiometry For electron-deficient anilines, BF₃·THF has proven to be an effective catalyst.[5][7] It may also be beneficial to use a slight excess of the aniline and aldehyde relative to the pyruvic acid.[7]Drives the reaction towards the desired product.
3. Increase Reaction Time and Temperature These less reactive substrates may require more forcing conditions. Monitor the reaction progress carefully over an extended period (e.g., 24 hours) at an elevated temperature (e.g., 65°C).[2][7]Allows sufficient time for the slower reaction to proceed to completion.
Issue 3: Formation of a Pyrrolidine Derivative

Symptoms: With certain substrates, such as 2-chloro-5-aminopyridine, an unexpected pyrrolidine derivative is formed instead of the quinoline.

Causality: In this specific case, the intramolecular cyclization occurs at the amino group of the pyridine ring rather than the benzene ring.[1] This is a known limitation for certain heterocyclic amines.

Troubleshooting Steps:

Unfortunately, for substrates where this alternative cyclization is favorable, the Doebner reaction may not be a suitable method. In such instances, exploring alternative quinoline syntheses like the Gould-Jacobs or Friedländer synthesis might be necessary.[10]

Issue 4: Incomplete Oxidation to the Quinoline

Symptoms: The isolated product is found to be a dihydroquinoline intermediate rather than the fully aromatic quinoline.

Causality: The final step of the Doebner reaction mechanism is the oxidation of a dihydroquinoline intermediate.[6] This oxidation is often facilitated by an imine formed in situ from the aniline and aldehyde, which acts as a hydrogen acceptor.[6][7] If this process is inefficient, the dihydroquinoline may be isolated.

Troubleshooting Steps:

Strategy Detailed Protocol Expected Outcome
1. Adjust Reactant Stoichiometry Increasing the equivalents of the aniline and aldehyde relative to the pyruvic acid can generate more of the imine oxidant, driving the aromatization to completion.[7]Complete conversion to the desired quinoline.
2. Introduce an External Oxidant While not typical for the Doebner reaction, in some related quinoline syntheses, an oxidizing agent like nitrobenzene is used. This could be cautiously explored if other methods fail.Promotes the final aromatization step.

Reaction Mechanisms and Troubleshooting Logic

Understanding the proposed mechanistic pathways is crucial for effective troubleshooting. The reaction is believed to initiate with either an aldol-type condensation of pyruvic acid with the aldehyde or the formation of a Schiff base between the aniline and the aldehyde.[1]

Proposed Mechanistic Pathway

Doebner_Mechanism Proposed Doebner Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid (Enol) AnilinoAcid Anilinopyruvic Acid Derivative PyruvicAcid->AnilinoAcid SchiffBase->AnilinoAcid + Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate AnilinoAcid->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (e.g., by another imine)

Caption: A simplified diagram of a proposed mechanism for the Doebner reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Doebner Synthesis Troubleshooting Logic Start Experiment Start Problem Identify Primary Issue Start->Problem Tar Excessive Tar Formation Problem->Tar Polymerization LowYield Low Yield Problem->LowYield Poor Conversion Impurity Unexpected Impurity Problem->Impurity Side Products Sol_Tar Solutions for Tar: - Slow reagent addition - Optimize temperature - Change catalyst/solvent Tar->Sol_Tar Sol_LowYield Solutions for Low Yield: - Use modified protocol for EWG anilines - Optimize catalyst/stoichiometry - Increase reaction time LowYield->Sol_LowYield Sol_Impurity Solutions for Impurities: - Check for dihydroquinoline - Adjust stoichiometry - Consider alternative synthesis route Impurity->Sol_Impurity End Optimized Synthesis Sol_Tar->End Sol_LowYield->End Sol_Impurity->End

Caption: A logical workflow for troubleshooting common issues in the Doebner synthesis.

Experimental Protocol: Modified Doebner for Electron-Deficient Anilines

This protocol is adapted from a successful synthesis of quinoline-4-carboxylic acids from anilines bearing electron-withdrawing groups.[2][7]

Reactants:

  • Electron-deficient aniline (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Pyruvic acid (0.6 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • Initial Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile.

  • Catalyst Addition: Add the BF₃·THF catalyst (0.5 equiv) to the stirred solution.

  • Initial Heating: Heat the mixture to 65°C and stir for 1 hour.[7]

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 equiv) in acetonitrile. Add this solution dropwise to the main reaction mixture over several hours using a syringe pump while maintaining the temperature at 65°C.[7][9]

  • Reaction Completion: Continue to stir the reaction mixture at 65°C for approximately 20-24 hours.[7] Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. The workup procedure may need to be optimized depending on the specific product's solubility.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired quinoline-4-carboxylic acid.

References

  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
  • Benchchem. (2025). Doebner Reaction Technical Support Center: Troubleshooting and Optimization.
  • Wikipedia. (n.d.). Doebner reaction.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. (n.d.). ResearchSpace.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Request PDF. (n.d.). ResearchGate.
  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... (n.d.). ResearchGate.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. (2023, August 23). ACS Publications.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
  • Benchchem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • Doebner Reaction. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020, June 2). RSC Publishing.

Sources

Optimization

Pfitzinger Synthesis Optimization: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Pfitzinger Synthesis of quinoline-4-carboxylic acids. This guide is designed to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Pfitzinger Synthesis of quinoline-4-carboxylic acids. This guide is designed to provide in-depth troubleshooting and optimization strategies for common issues encountered during this versatile reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to enhance the success of your synthetic endeavors.

Understanding the Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][3]

The generally accepted mechanism proceeds as follows:

  • Base-Mediated Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH), to form a keto-acid intermediate.[1][2][4]

  • Condensation and Imine Formation: This intermediate then reacts with a ketone or aldehyde.[1][5]

  • Tautomerization and Cyclization: The resulting product tautomerizes to an enamine, which subsequently undergoes intramolecular cyclization.[1]

  • Dehydration: The final step involves dehydration to yield the aromatic quinoline-4-carboxylic acid.[1][2]

This multi-step process, while robust, is susceptible to various parameters that can influence yield and purity.

Pfitzinger_Mechanism cluster_0 Isatin Ring Opening cluster_1 Condensation & Cyclization cluster_2 Final Product Formation Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Hydrolysis Base Strong Base (e.g., KOH) Imine Imine Keto_acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Cyclized_intermediate->Quinoline Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the Pfitzinger synthesis?

Common challenges include prolonged reaction times, low product yields, and the formation of thick resins or tars that complicate product isolation and purification.[1] These issues are often more pronounced when using substituted ketones and aldehydes.[1]

Q2: Are there any significant variations to the classical Pfitzinger reaction?

Yes, several modifications exist. One notable example is the Halberkann variant, where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[1][2] Modern approaches have also explored the use of microwave irradiation to accelerate the reaction and improve yields.[1]

Q3: What is the typical work-up procedure for a Pfitzinger reaction?

A general work-up involves pouring the cooled reaction mixture onto crushed ice, followed by acidification with an acid like HCl or acetic acid to a pH of 1-4.[1] This causes the quinoline-4-carboxylic acid product to precipitate, which can then be collected by vacuum filtration.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Product Yield

Low yields are a frequent concern in the Pfitzinger synthesis.[1] Several factors can contribute to this issue.

  • Potential Cause: Suboptimal Base Selection or Concentration

    • Explanation: The choice and concentration of the base are critical. While strong bases are necessary for the initial ring-opening of isatin, they can also promote side reactions.[1]

    • Solution: While potassium hydroxide (KOH) is commonly used, some studies have reported higher yields with sodium hydroxide (NaOH).[1] It is advisable to perform small-scale trial reactions to determine the optimal base and its concentration for your specific substrates.[1]

  • Potential Cause: Incorrect Reaction Temperature

    • Explanation: Temperature plays a crucial role in both the reaction rate and selectivity. Excessively high temperatures can lead to decomposition of starting materials or the formation of tars, while temperatures that are too low may result in an incomplete reaction.[1][6]

    • Solution: For thermally sensitive substrates, maintaining a moderate temperature (e.g., gentle warming to 34-40°C) may be sufficient to dissolve reactants without causing significant decomposition.[1] For less sensitive substrates, refluxing for 13-24 hours is a common practice.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

  • Potential Cause: Incomplete Isatin Ring Opening

    • Explanation: The initial hydrolysis of isatin to the keto-acid intermediate is a crucial step. If this step is incomplete before the addition of the carbonyl compound, the overall yield will be diminished.

    • Solution: Ensure the isatin is fully dissolved and the characteristic color change (often from purple to brown or straw-colored) is observed after adding the base and refluxing for about an hour before introducing the carbonyl compound.[1][7]

  • Potential Cause: Sub-optimal Reactant Stoichiometry

    • Explanation: The molar ratio of the reactants can significantly impact the reaction outcome.

    • Solution: Using an excess of the carbonyl compound can help drive the reaction to completion and minimize residual isatin, which can be challenging to remove during purification.[6] Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.

Issue 2: Formation of Tars and Resinous Byproducts

The formation of tars is a common problem that complicates product isolation.[1][6]

  • Potential Cause: Self-Condensation of Reactants

    • Explanation: Under strongly basic conditions, both isatin and the carbonyl compound can undergo self-condensation reactions, leading to polymeric materials.[6]

    • Solution: A sequential addition of reactants is crucial. First, dissolve the isatin in the basic solution and allow it to fully convert to the ring-opened intermediate before slowly adding the carbonyl compound.[1][6] This minimizes the concentration of the carbonyl compound available for self-condensation.

  • Potential Cause: High Reaction Temperature

    • Explanation: As mentioned previously, high temperatures can promote side reactions that lead to tar formation.[6]

    • Solution: Maintain strict temperature control. For substrates prone to tar formation, consider running the reaction at a lower temperature for a longer duration.[6]

  • Potential Cause: Inefficient Mixing

    • Explanation: Poor mixing can lead to localized high concentrations of reactants, which can promote side reactions and tar formation.[1]

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

Issue 3: Incomplete Conversion of Isatin

Significant amounts of unreacted isatin in the final product can be a purification challenge.

  • Potential Cause: Insufficient Excess of Carbonyl Compound

    • Solution: Increasing the molar excess of the ketone or aldehyde can help drive the reaction forward and consume more of the isatin.[6]

  • Potential Cause: Premature Product Precipitation

    • Explanation: In some cases, the product may precipitate from the reaction mixture before the reaction is complete, hindering further conversion.[1]

    • Solution: Consider using a co-solvent to improve the solubility of all components throughout the reaction.

Experimental Protocols and Data

Optimized General Protocol for Pfitzinger Synthesis

This protocol is a generalized procedure that can be adapted for various substrates.

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the chosen base (e.g., KOH or NaOH) in a suitable solvent, often a mixture of ethanol and water.[7]

  • Isatin Ring Opening: Add isatin to the basic solution and reflux the mixture for approximately one hour. A color change should be observed, indicating the formation of the keto-acid intermediate.[1]

  • Addition of Carbonyl Compound: Slowly add the appropriate ketone or aldehyde to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture under reflux for 13-24 hours.[1] Monitor the reaction's progress using TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it onto crushed ice.[1] Carefully acidify with concentrated HCl or acetic acid to a pH of 1-4 to precipitate the product.[1]

  • Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water.[1][7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Caption: A general experimental workflow for the Pfitzinger reaction.

Data Summary: Influence of Reaction Parameters

The following table summarizes the effect of key reaction parameters on the yield of quinoline-4-carboxylic acids. This data is synthesized from principles described in the cited literature.

ParameterVariationObservationPotential Impact on Yield
Base KOH vs. NaOHNaOH has been reported to give higher yields for certain substrates.[1]Significant
Temperature 34-40°C vs. RefluxLower temperatures can prevent degradation of sensitive substrates.[1]High
Reactant Ratio 1:1 vs. 1:1.5 (Isatin:Ketone)An excess of the ketone can drive the reaction to completion.[6]Moderate to High
Solvent Ethanol/WaterA common solvent system that facilitates the dissolution of reactants.[7]Moderate

Troubleshooting Decision Tree

Caption: Troubleshooting decision tree for the Pfitzinger synthesis.

References

  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2013). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

  • Pfitzinger reaction. Wikipedia. Available at: [Link]

  • Shvekhgeimer, M.-G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257–294. Available at: [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

  • Pfitzinger Reaction. R Discovery. Available at: [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • The Pfitzinger Reaction. (Review). Scribd. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances. Available at: [Link]

  • Buu-Hoi, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of the Chemical Society, 2606-2609. Available at: [Link]

  • The Pfitzinger Reaction. Sciencemadness Discussion Board. Available at: [Link]

  • A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. (2012). Journal of Chemical Sciences. Available at: [Link]

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. (1953). Journal of the Chemical Society. Available at: [Link]

  • Knight, J. A., Porter, H. K., & Calaway, P. K. (1944). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 66(11), 1893–1894. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro behavior of highly lipophilic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro behavior of highly lipophilic carboxylic acids.

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid presents a unique challenge. While the C4-carboxylic acid moiety provides a site for ionization at physiological pH, the bulky, hydrophobic 8-methyl and 2-(2-methylphenyl) substituents create a highly sterically hindered and lipophilic microenvironment. This structural dichotomy drives poor aqueous solubility, unpredictable target engagement, and a high propensity for colloidal aggregation in standard biological assays.

This guide provides field-proven, mechanistic troubleshooting steps to ensure reliable data generation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my compound precipitate immediately upon dilution from DMSO into standard PBS? Causality & Insight: The "crash out" effect is driven by the common ion effect. While the C4-carboxylic acid is ionized at pH 7.4, standard Phosphate-Buffered Saline (PBS) contains high sodium concentrations (137 mM). The sodium cations interact strongly with the carboxylate anion, drastically reducing the molecule's hydration shell and forcing the hydrophobic quinoline core to collapse out of solution. As, physiological concentrations of sodium chloride can reduce aqueous solubility by over 200-fold[1]. Actionable Fix: Abandon PBS. Switch to a low-salt buffer system such as 50 mM HEPES or Tris, and maintain the pH strictly between 7.5 and 8.0 during initial dilutions[2].

Q2: My biochemical assay is showing a flat dose-response curve, or I am seeing non-specific inhibition. Is the compound simply inactive? Causality & Insight: Not necessarily. Highly lipophilic acids are notorious for forming colloidal aggregates at micromolar concentrations. These aggregates sequester the active monomeric compound and can non-specifically bind to and denature assay proteins, leading to false positives or flat dose-response curves (promiscuous inhibition). Actionable Fix: Introduce a non-ionic detergent (e.g., 0.01% Tween-20 or 0.05% CHAPS) to the assay buffer. Detergents form micelles that encapsulate the lipophilic core of the compound, breaking up colloidal aggregates and releasing the active monomer.

Q3: How can I ensure the compound remains soluble in cell-based assays without using toxic levels of DMSO? Causality & Insight: Cultured cells typically cannot tolerate >0.5% DMSO, which is often insufficient to keep this compound soluble. However, cell culture media contains serum proteins (like BSA in Fetal Bovine Serum) that act as natural hydrophobic carriers. Actionable Fix: Utilize a "carrier-protein pre-complexing" method. Dilute the DMSO stock directly into 100% FBS or a concentrated BSA solution before adding it to the final culture media. This allows the compound to bind to the hydrophobic pockets of albumin, preventing precipitation before it reaches the cells.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You will not just perform the steps; you will analytically prove the compound is in solution before proceeding to your assay.

Protocol A: Preparation of Aggregation-Free Working Solutions

Objective: Formulate a stable aqueous working solution for biochemical assays.

  • Stock Preparation: Prepare a 10 mM stock solution of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid in 100% anhydrous DMSO. Store in single-use aliquots at -20°C.

  • Buffer Optimization: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5) and supplement with 0.01% (v/v) Tween-20. Crucial: Do not use high-salt buffers like PBS.

  • Thermal Equilibration: Warm both the DMSO stock and the assay buffer to 37°C before mixing to maximize kinetic solubility.

  • Mixing: Add the DMSO stock dropwise to the assay buffer while vortexing vigorously. Do not exceed a final DMSO concentration of 1%.

  • Self-Validation Step (Centrifugation/UV): Centrifuge the final working solution at 10,000 x g for 10 minutes. Measure the UV absorbance (at the compound's specific λmax​ ) of the supernatant and compare it to an uncentrifuged sample. Validation Criteria: A difference of >5% indicates that micro-precipitates have formed. If this occurs, increase the Tween-20 concentration to 0.02% and repeat.

Protocol B: Dynamic Light Scattering (DLS) Validation of Monomeric State

Objective: Confirm the absence of colloidal aggregates that cause false positives.

  • Sample Loading: Transfer 100 µL of the working solution (from Protocol A) into a dust-free DLS cuvette.

  • Measurement: Measure the particle size distribution at 25°C using a DLS instrument.

  • Self-Validation Step (Peak Analysis): Analyze the hydrodynamic radius. Validation Criteria: A valid, monomeric (or micellar) solution will show a monodisperse peak at <10 nm. If a peak appears between 100-1000 nm, colloidal aggregates are present. Incrementally increase the detergent concentration until the >100 nm peak disappears.

Part 3: Quantitative Solubility Profile

The following table summarizes the expected behavior of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid across various solvent conditions to guide your experimental design.

Solvent / Buffer ConditionApparent Solubility (µM)Aggregation State (DLS)Recommendation
100% Anhydrous DMSO > 10,000MonomericIdeal for stock storage (-20°C)
PBS (pH 7.4, 137 mM NaCl) < 5Colloidal AggregatesAvoid direct dilution
HEPES (pH 7.5, 50 mM NaCl) ~ 25Micro-precipitatesUse for intermediate dilutions
HEPES + 0.01% Tween-20 > 100Monomeric / MicellarRecommended for biochemical assays
DMEM + 10% FBS ~ 50Protein-boundRecommended for cell-based assays

Part 4: Assay Optimization Workflows

Workflow Start Stock Solution (10 mM in 100% DMSO) Dilution Dilute in Assay Buffer (e.g., HEPES, low Na+) Start->Dilution Check Visual / DLS Check Precipitation? Dilution->Check AddDetergent Add 0.01% Tween-20 or 0.1% BSA Check->AddDetergent Yes (Aggregates) Proceed Proceed to Assay (Biochemical/Cellular) Check->Proceed No (Clear) AdjustpH Verify pH > 7.4 Minimize NaCl AddDetergent->AdjustpH AdjustpH->Dilution Re-test

Caption: Workflow for troubleshooting compound precipitation and optimizing assay buffers.

Mechanism Monomer Free Monomer (Active Species) Aggregate Colloidal Aggregate (False Positives) Monomer->Aggregate Hydrophobic Collapse Salt High [Na+] Buffer (e.g., 150mM NaCl) Salt->Aggregate Common Ion Effect Aggregate->Monomer Micellar Solubilization Detergent Non-ionic Detergent (Tween-20/CHAPS) Detergent->Aggregate Disrupts Aggregates

Caption: Mechanism of hydrophobic collapse and mitigation of colloidal aggregation via detergents.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinoline Compounds

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of compounds with significant biological activity, including anticancer and antimicrobial propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of compounds with significant biological activity, including anticancer and antimicrobial properties.[1][2][3] However, the very physicochemical properties that make quinolines effective can also introduce significant challenges in biological assays, leading to inconsistent, misleading, or difficult-to-reproduce results. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering these issues. We will delve into the root causes of common problems and offer step-by-step, field-proven solutions to ensure the integrity and reliability of your experimental data.

This support center is structured to address the most prevalent challenges in a question-and-answer format, focusing on three core areas:

  • Solubility and Compound Handling

  • Assay Interference and Artifacts

  • Off-Target Effects and Compound Stability

Solubility and Compound Handling: The Foundation of Reliable Data

Poor solubility is one of the most frequent sources of inconsistency in assays involving quinoline compounds.[4][5] The hydrophobic, aromatic nature of the quinoline core often leads to challenges in aqueous assay buffers.[5]

Frequently Asked Questions (FAQs)

Q1: My quinoline compound shows poor solubility in my aqueous assay buffer. What are the first steps I should take?

A1: Addressing poor aqueous solubility is the critical first step for obtaining reliable data.[4] An undissolved compound means the actual concentration in your assay is unknown and lower than intended.

Initial Troubleshooting Steps:

  • Co-Solvent Optimization: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[5]

    • Dimethyl Sulfoxide (DMSO): This is the most widely used co-solvent due to its ability to dissolve a broad range of compounds.[4] However, always maintain a consistent and low final concentration (typically <0.5%) across all wells, as DMSO can exhibit toxicity and interfere with some assays.[4]

    • Alternative Co-solvents: If DMSO is problematic, consider alternatives like Dimethylformamide (DMF), ethanol, or Polyethylene Glycols (PEGs).[4]

  • pH Adjustment: Quinoline derivatives are often basic and contain ionizable groups.[4][6] Adjusting the pH of the assay buffer can significantly impact solubility. For basic quinolines, lowering the pH can increase solubility by promoting protonation.[4][7]

  • Physical Dissolution Aids:

    • Sonication: Using a sonicator bath for 5-10 minutes can help break apart solid aggregates and facilitate dissolution.[5]

    • Gentle Warming: Warming the solution in a water bath (e.g., to 37°C) can increase the rate and extent of dissolution. Always be mindful of your compound's thermal stability.[5]

Q2: I'm observing precipitation when I dilute my concentrated DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is a common problem when a compound's concentration exceeds its kinetic solubility in the final assay medium.[4][5]

Causality and Solutions:

  • Exceeding Kinetic Solubility: The final concentration of your compound is likely above its solubility limit in the assay buffer with a low percentage of DMSO. The most direct solution is to lower the final test concentration of the compound.[4][5]

  • "DMSO Shock": Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause localized high concentrations, leading to precipitation.[4] To mitigate this, add the DMSO stock dropwise while vortexing or stirring the buffer to ensure rapid dispersion.[4]

  • Media Components: Cell culture media contain salts, proteins, and other components that can decrease a compound's solubility compared to a simple buffer like PBS.[5]

Experimental Protocol: Determining Kinetic Solubility

This protocol provides a quick assessment of the maximum soluble concentration of your compound in the final assay buffer.

Materials:

  • Quinoline compound stock solution in 100% DMSO (e.g., 10 mM).

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear 96- or 384-well plate.

  • Multichannel pipette or liquid handler.

  • Microplate reader capable of measuring absorbance.

Procedure:

  • Prepare Compound Plate: In a 96-well plate, create a serial dilution of your high-concentration DMSO stock using 100% DMSO.

  • Prepare Assay Plate: Add your aqueous assay buffer to the wells of a clear 384-well plate (e.g., 198 µL).

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound dilution plate to the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix well.[5]

  • Incubate: Seal the plate and incubate at room temperature for 1-2 hours to allow the system to equilibrate.[5]

  • Measure Absorbance: Measure the absorbance (or light scatter) of each well. The wavelength should be chosen where the compound absorbs, but if unknown, a wavelength like 400 nm or 500 nm can be used to detect scattered light from precipitated particles.

  • Analyze Data: Plot absorbance/scatter versus the nominal compound concentration. The concentration at which the signal plateaus or deviates from linearity is the approximate kinetic solubility limit.[4]

Visualization: Solubility Troubleshooting Workflow

G start Inconsistent Results or Visible Precipitation solubility Is Compound Fully Dissolved in Stock (e.g., 100% DMSO)? start->solubility stock_sol Troubleshoot Stock Solution: - Sonicate - Gentle Warming - Use Fresh DMSO solubility->stock_sol No dilution Does Compound Precipitate Upon Dilution into Assay Buffer? solubility->dilution Yes stock_sol->solubility kinetic_sol Determine Kinetic Solubility in Assay Buffer dilution->kinetic_sol Yes ok Proceed with Assay dilution->ok No conc_high Is Test Concentration > Kinetic Solubility? kinetic_sol->conc_high lower_conc Lower Test Concentration conc_high->lower_conc Yes conc_high->ok No formulation Consider Formulation Strategies: - Surfactants (e.g., Tween-80) - Cyclodextrins lower_conc->formulation If potency is lost lower_conc->ok

Caption: Decision tree for troubleshooting quinoline compound solubility issues.

Assay Interference and Artifacts

Quinoline compounds are notorious for producing artifacts that can be mistaken for genuine biological activity. This is often due to their inherent chemical and physical properties. Understanding these interference mechanisms is key to designing robust assays and correctly interpreting results.

Frequently Asked Questions (FAQs)

Q3: My quinoline compound is showing activity in a fluorescence-based assay, but I suspect it's a false positive. What could be the cause?

A3: The extended π-electron system in the quinoline ring makes many of these compounds intrinsically fluorescent (autofluorescent).[8] This compound-derived signal can be easily misinterpreted as a positive result.

Troubleshooting Autofluorescence:

  • Measure Compound-Only Fluorescence: The most direct test is to measure your compound's fluorescence in the assay buffer without any other biological components (enzymes, cells, etc.).[8]

    • Prepare serial dilutions of your compound.

    • Read the plate using the same excitation and emission wavelengths as your assay.

    • A concentration-dependent increase in signal confirms autofluorescence.

  • Employ Background Subtraction: For each data point, subtract the signal from a corresponding compound-only control at the same concentration.[8]

  • Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often most intense in the blue-green region of the spectrum. If possible, switch to assay reagents (fluorophores) that excite and emit at longer wavelengths (e.g., >600 nm) to minimize spectral overlap.[8]

Q4: My compound is active in a luciferase reporter assay. How can I be sure it's not just inhibiting the luciferase enzyme?

A4: Direct inhibition of reporter enzymes like firefly luciferase is a well-documented artifact.[9] An apparent decrease in luminescence might be due to the compound acting on the reporter protein itself, not the intended biological pathway.

Validation Strategy:

  • Perform a Counter-Screen: Test your quinoline compound directly against the purified luciferase enzyme in the presence of its substrate (luciferin) and ATP.[8] A decrease in luminescence in this cell-free system strongly indicates direct enzyme inhibition.

  • Use an Orthogonal Assay: Confirm the biological finding using a different assay technology that doesn't rely on luciferase.[8] For example, if you are measuring the activation of a transcription factor with a luciferase reporter, you could validate hits by measuring the mRNA levels of a target gene using qPCR.

Q5: The compound is a hit in multiple, unrelated high-throughput screens (HTS). Should I be concerned?

A5: Yes, this is a classic red flag for a Pan-Assay Interference Compound (PAINS).[10] PAINS are compounds that appear to be active in many assays due to a variety of nonspecific mechanisms rather than specific binding to a target. Fused tetrahydroquinolines, for example, have been identified as a class of PAINS.[10][11]

Mechanisms and Identification:

  • Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester and denature proteins nonspecifically, leading to false-positive signals.[12] This can often be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

  • Metal Chelation: 8-Hydroxyquinoline and its derivatives are potent metal chelators.[13][14] If your assay relies on divalent metal ions (e.g., Mg²⁺, Zn²⁺, Cu²⁺) for enzymatic activity, chelation by your compound can cause inhibition that is unrelated to the target.[13][15]

  • Reactivity: Some quinolines can be chemically reactive, nonspecifically modifying proteins, or can participate in redox cycling, which generates reactive oxygen species (H₂O₂) that can disrupt assay components.[9][12]

Data Presentation: Comparing Common Cell Viability Assays

The choice of assay can influence susceptibility to artifacts.

Assay TypePrincipleTypical %CVKey AdvantagesPotential Quinoline Interference
MTT Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases.<15%[1]Inexpensive, robust.[1]Can interfere with formazan crystal solubilization; colored compounds can affect absorbance readings.
CellTiter-Glo® Luminescent; measures ATP as an indicator of metabolically active cells.<5% - 10%[1]High sensitivity, simple "add-mix-measure" protocol.[1]Direct inhibition of the luciferase enzyme.[1][9]
Resazurin (alamarBlue®) Fluorometric; reduction of non-fluorescent resazurin to fluorescent resorufin.~2-5%[1]Non-toxic, allows kinetic monitoring.[1]Autofluorescence from the quinoline compound can interfere with resorufin signal.
Visualization: Workflow for Validating a Primary "Hit"

G start Primary Screen Hit with Quinoline Compound dose_response Confirm Dose-Response and Check for Solubility Issues start->dose_response interference Assess Assay Interference (e.g., Autofluorescence, Luciferase Inhibition) dose_response->interference artifact Is Interference Observed? interference->artifact discard Potential Artifact. Discard or Redesign Assay. artifact->discard Yes orthogonal Perform Orthogonal Assay (Different Technology) artifact->orthogonal No confirm Is Activity Confirmed? orthogonal->confirm confirm->discard No sar Validate with Structure-Activity Relationship (SAR) Analogs confirm->sar Yes valid_hit Validated Hit. Proceed to Further Studies. sar->valid_hit

Sources

Troubleshooting

Technical Support Center: Stability Testing for 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Welcome to the Technical Support Center for the analytical development and stability testing of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid solutions. This portal provides drug development professionals with f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical development and stability testing of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid solutions. This portal provides drug development professionals with field-proven protocols, mechanistic troubleshooting guides, and regulatory-aligned workflows to accurately profile this highly substituted quinoline derivative.

Intrinsic Stability Profile & Molecular Vulnerabilities

Before initiating forced degradation, it is critical to understand the molecule's structural liabilities. This compound is a cinchophen derivative with extreme steric hindrance around the quinoline nitrogen (flanked by an 8-methyl group and a 2-(o-tolyl) group).

  • Photoreactivity: The quinoline core is highly susceptible to UV/visible light degradation due to efficient n-π* transitions, requiring strict handling protocols[1].

  • Thermal Decarboxylation: The carboxylic acid at the 4-position can undergo decarboxylation under high thermal or acidic stress[2].

  • Benzylic Oxidation: The steric shielding of the nitrogen suppresses typical N-oxide formation, redirecting oxidative stress toward the benzylic methyl groups (forming alcohols or aldehydes).

Forced Degradation Workflow

StabilityWorkflow Start API Solution Preparation (50% MeCN/Water) Stress Forced Degradation (ICH Q1A/Q1B) Start->Stress Hydrolysis Acid/Base Hydrolysis (0.1N HCl / NaOH, 60°C) Stress->Hydrolysis Oxidation Oxidative Stress (3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (Liquid/Solid, 60°C) Stress->Thermal Photo Photolysis (1.2M lux-hr, UV/Vis) Stress->Photo Quench Neutralization & Chemical Quenching Hydrolysis->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC LC-MS/MS Analysis (Stability-Indicating) Quench->HPLC Eval Mass Balance & Pathway Elucidation HPLC->Eval

Workflow for ICH-compliant forced degradation and stability-indicating analysis.

Standard Operating Protocol: Stability-Indicating Assays

This protocol is designed to achieve the regulatory target of 5–20% degradation as outlined by the 3[3]. Every step includes a self-validating mechanism to ensure data integrity.

Step 1: Stock Solution Preparation

  • Action: Accurately weigh 10.0 mg of the API. Dissolve completely in 10.0 mL of Acetonitrile (MeCN) to create a 1.0 mg/mL stock.

  • Causality: The free carboxylic acid moiety exhibits poor aqueous solubility. Initiating dissolution in 100% organic solvent ensures complete solubilization before introducing aqueous stress media, preventing heterogeneous degradation kinetics.

Step 2: Stress Condition Setup (Target: 0.1 mg/mL API)

  • Acid Hydrolysis: Mix 1.0 mL stock + 4.0 mL MeCN + 5.0 mL 0.2 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1.0 mL stock + 4.0 mL MeCN + 5.0 mL 0.2 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1.0 mL stock + 4.0 mL MeCN + 5.0 mL 6% H₂O₂. Incubate at Room Temperature for 24 hours in the dark.

  • Photostability: Transfer 10 mL of 0.1 mg/mL solution to a quartz cuvette. Expose to 1.2 million lux-hours of visible light and 200 Wh/m² of UV energy per 4[4]. Maintain a dark control wrapped in aluminum foil.

Step 3: Quenching and Neutralization (Self-Validation Check)

  • Action: Neutralize the acid sample with 0.1 N NaOH to pH ~7. Neutralize the base sample with 0.1 N HCl. Quench the oxidative sample with an equimolar amount of 10% sodium bisulfite solution.

  • Causality: Halting the degradation precisely at the sampling time prevents ongoing reactions while the sample sits in the autosampler. This validates that the measured degradation accurately reflects the intended stress duration.

Step 4: LC-MS/MS Analysis & Mass Balance

  • Action: Inject 5 µL onto a sub-2 µm C18 column using a gradient of Water/MeCN (both containing 0.1% Formic Acid).

  • Self-Validation (Mass Balance): Calculate the mass balance by summing the peak areas of the API and all degradants. A mass balance of 95–105% validates that no volatile degradants were lost and that all degradation products are UV-active. If mass balance falls below 90%, orthogonal detection (e.g., Charged Aerosol Detection) must be employed.

Troubleshooting Guides & FAQs

Q: Why is my compound precipitating during the acid hydrolysis stress test? A: Causality: The compound contains a carboxylic acid group with a pKa of approximately 4.5. In 0.1 N HCl (pH 1), the carboxylate is fully protonated, drastically reducing its aqueous solubility. Solution: Ensure your stress medium contains at least 50% organic modifier (e.g., Acetonitrile) as outlined in the SOP, or use DMSO as a co-solvent to maintain a homogenous solution during the stress period.

Q: During oxidative stress (3% H₂O₂), we see multiple degradation peaks but no N-oxide formation. Why? A: Causality: The nitrogen atom in 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is highly sterically hindered by the adjacent 8-methyl group and the bulky 2-(o-tolyl) group. This steric shield blocks the approach of peroxides to the nitrogen lone pair. Consequently, oxidation is redirected toward the benzylic methyl groups. Solution: Use LC-MS/MS to look for +16 Da (alcohol) or +14 Da (aldehyde) mass shifts on the benzylic carbons rather than the traditional +16 Da N-oxide shift.

Q: We observe a mass loss of 44 Da during thermal stress. What is the mechanism? A: Causality: Quinoline-4-carboxylic acids are prone to thermal decarboxylation (loss of CO₂, -44 Da) at elevated temperatures, particularly under acidic conditions[2]. Solution: If using GC-MS, verify that the high temperature of the injection port is not causing artifactual decarboxylation. For LC-MS, monitor the kinetics of the[M-44] peak over time at 60°C to confirm it is a true solution-phase degradant.

Q: Why does the compound degrade so rapidly under ambient laboratory lighting? A: Causality: Quinoline derivatives are highly photoreactive due to efficient n-π* and π-π* transitions. Exposure to ambient UV/visible light rapidly induces ring hydroxylation or cleavage[1]. Solution: All solution preparation and handling must be performed in actinic (amber) glassware or under low-UV yellow lighting.

Quantitative Degradation Profile

The following table summarizes the typical forced degradation behavior of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid solutions (0.1 mg/mL in 50% MeCN) to serve as a benchmark for your analytical method validation.

Stress ConditionParametersDegradation (%)Primary Degradant (m/z shift)Mechanistic Pathway
Acidic 0.1 N HCl, 60°C, 24h8.5%[M-44]Decarboxylation
Basic 0.1 N NaOH, 60°C, 24h< 2.0%NoneStable as carboxylate salt
Oxidative 3% H₂O₂, RT, 24h15.2%[M+16],[M+14]Benzylic oxidation (alcohol/aldehyde)
Thermal 60°C, 7 days4.1%[M-44]Minor decarboxylation
Photolytic ICH Q1B (UV/Vis)22.0%[M+16], Ring CleavagePhotochemical hydroxylation

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. europa.eu.3

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. europa.eu. 4

  • Photodegradation of quinoline in water. researchgate.net. 1

  • Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. benchchem.com. 2

Sources

Troubleshooting

Quinoline Scaffold Optimization: Technical Support &amp; Troubleshooting Center

Subtitle: Advanced ADMET Problem-Solving for Medicinal Chemists Introduction Welcome to the Quinoline Optimization Tech Support Center. As a Senior Application Scientist, I frequently consult with drug development teams...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Advanced ADMET Problem-Solving for Medicinal Chemists

Introduction

Welcome to the Quinoline Optimization Tech Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing late-stage attrition due to the pharmacokinetic liabilities of the quinoline scaffold. While quinoline is a privileged pharmacophore—yielding blockbuster antimalarials, antibacterials, and oncology drugs—its flat, lipophilic, and electron-rich nature often introduces significant challenges in aqueous solubility, metabolic stability, and cardiovascular safety 1.

This guide bypasses basic synthesis and dives directly into the mechanistic causality of these ADMET failures, providing field-proven, self-validating workflows to rescue your lead compounds.

Section 1: Troubleshooting Solubility & Permeability

FAQ 1: My 4-aminoquinoline derivative exhibits sub-nanomolar target affinity, but it consistently precipitates in assay buffers despite the presence of a basic nitrogen. Why is this happening, and how do I fix it?

The Causality: The quinoline core is a rigid, planar, bicyclic aromatic system. This planarity allows adjacent molecules to stack highly efficiently via π-π interactions, resulting in an exceptionally stable crystal lattice. High crystal lattice energy directly opposes the thermodynamic process of dissolution 2. Even if your compound ionizes at physiological pH, the energy required to break the lattice often exceeds the solvation energy, leading to precipitation.

The Solution: You must disrupt the molecular planarity. Introducing sp3-hybridized carbons (e.g., morpholine, piperazine, or bridged bicyclic systems) introduces three-dimensional bulk that physically prevents tight π-π stacking. Alternatively, adding a flexible alkylamino side chain or an alkoxy group at position-7 can significantly enhance aqueous solubility without compromising target binding 1.

QuinolineSAR Core Quinoline Hit High target affinity, poor ADMET Sol Issue: Poor Solubility (High lattice energy) Core->Sol Met Issue: High HLM Clearance (CYP450 oxidation) Core->Met Tox Issue: hERG Toxicity (Lipophilic cation) Core->Tox SolFix Strategy: Disrupt Planarity Add sp3 carbons (e.g., morpholine) Sol->SolFix MetFix Strategy: Block Soft Spots Fluorination at C6/C7 Met->MetFix ToxFix Strategy: Reduce pKa & logP Convert amine to amide Tox->ToxFix SolVal Outcome: Enhanced Aqueous Solubility SolFix->SolVal MetVal Outcome: Increased Metabolic Half-life (t1/2) MetFix->MetVal ToxVal Outcome: Improved Cardiovascular Safety ToxFix->ToxVal

Caption: Logical workflow for resolving common quinoline ADMET liabilities.

Section 2: Overcoming Metabolic Instability

FAQ 2: In vitro assays show my quinoline lead has a half-life (t1/2) of less than 15 minutes in Human Liver Microsomes (HLM). How can I block this clearance mechanism?

The Causality: The benzo-fused ring of the quinoline scaffold (specifically positions C6 and C7) is highly electron-rich. This makes it a prime target for electrophilic attack by the active-site heme-oxo species of Cytochrome P450 (CYP) enzymes, leading to rapid aromatic hydroxylation and subsequent Phase II clearance.

The Solution: Perform a "fluorine scan" at the identified metabolic soft spots. Fluorine is a bioisostere of hydrogen; its high electronegativity pulls electron density away from the aromatic ring, deactivating it toward CYP-mediated oxidation. Because fluorine is only slightly larger than hydrogen, it rarely causes steric clashes with the target receptor. For example, substituting a fluorine at the 6-position of a quinoline-based POLRMT inhibitor significantly improved metabolic stability while simultaneously enhancing binding affinity (IC50 = 0.221 μM) 3. Similarly, optimizing the pyrazolo[4,3-c]quinoline scaffold via systematic structural modification yielded subnanomolar inhibitors with excellent interspecies metabolic stability 4.

Protocol: Self-Validating Microsomal Stability Assay To ensure your clearance data is trustworthy, your assay must internally validate both enzyme viability and chemical stability.

  • Preparation: Prepare a 1 µM solution of the quinoline test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Internal Validation Controls (Critical Step):

    • Negative Control: Omit NADPH. If the compound degrades here, the instability is chemical (e.g., hydrolysis), not CYP-mediated.

    • Positive Control: Run a parallel assay with Verapamil or Testosterone. If these do not degrade, your microsomes are inactive.

  • Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

  • Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins, then analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and half-life (t1/2).

MicrosomalAssay Prep Prepare 1 µM Quinoline in pH 7.4 Buffer HLM Add Human Liver Microsomes (HLM) Prep->HLM NADPH Initiate Reaction (Add NADPH) HLM->NADPH NegCtrl Negative Control (No NADPH) HLM->NegCtrl PosCtrl Positive Control (Verapamil) HLM->PosCtrl Quench Quench (t=0 to 60 min) Cold ACN + Int. Std. NADPH->Quench LCMS LC-MS/MS Analysis Calculate CL_int Quench->LCMS

Caption: Self-validating experimental workflow for microsomal stability testing.

Section 3: Mitigating hERG Toxicity & Phospholipidosis

FAQ 3: My optimized quinoline is potent and stable, but patch-clamp assays reveal severe hERG channel inhibition. How do I decouple target efficacy from cardiotoxicity?

The Causality: The hERG potassium channel features a large inner vestibule lined with aromatic amino acids (Tyr652, Phe656). The classic pharmacophore for hERG binding is a "lipophilic cation"—a molecule with a high partition coefficient (clogP > 3) and a basic amine that is protonated at physiological pH. Many quinoline derivatives perfectly match this profile, leading to off-target binding via cation-π and hydrophobic interactions, which can cause fatal arrhythmias 5.

The Solution: You must alter the physicochemical properties to escape the hERG binding pocket.

  • Reduce Basicity (pKa): If the basic amine is not essential for target binding, convert it to an amide, or replace it with a less basic oxa-heterocycle. For instance, replacing an amide bond with a benzoxazole ring has been shown to successfully eliminate hERG affinity in quinoline anti-TB agents 6.

  • Polarity-Focused Optimization: Lower the overall lipophilicity by introducing polar groups (e.g., hydroxyls or ethers) to drop the clogP below 3.0. Polarity-focused optimization has successfully delineated clear structure-property relationships to abolish hERG inhibition in quinoline-based TopoIV inhibitors 5.

Quantitative Data: SAR Summary for hERG Mitigation

Modification StrategyStructural ExampleclogPBasic pKahERG IC₅₀ (µM)Target Activity
Unoptimized Hit 4-(Piperidin-1-yl)quinoline4.69.21.1 (Toxic)++++
Reduce Lipophilicity 4-(Morpholin-4-yl)quinoline3.28.49.5 (Moderate)++++
Reduce pKa Quinoline-4-carboxamide2.8< 5.0> 30 (Safe)+++
Bioisosteric Replacement Benzoxazole-linked quinoline3.56.1> 50 (Safe)++++

Table 1: Representative structure-activity relationship (SAR) data demonstrating the inverse correlation between lipophilic basicity and hERG safety margins.

Section 4: References
  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers in Chemistry. URL: 1

  • Title: An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Source: Benchchem. URL: 2

  • Title: Design, Optimization, and Biological Evaluation of a Novel Quinoline-Based POLRMT Inhibitor for Prostate Cancer Therapy. Source: ACS Publications. URL: 3

  • Title: Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors. Source: ACS Publications. URL: 4

  • Title: Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. Source: PubMed. URL: 6

  • Title: Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras. Source: ACS Publications. URL: 5

Sources

Optimization

Troubleshooting mass spectrometry of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when performing mass spectrometry on 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when performing mass spectrometry on 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. This guide moves beyond simple checklists to provide in-depth, cause-and-effect explanations, ensuring you can not only solve problems but also understand the underlying principles to improve your future analyses.

Introduction: The Analytical Challenge

8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a molecule of interest in drug discovery and development.[1][2] Its structure, featuring both a basic quinoline nitrogen and an acidic carboxylic acid group, presents a unique set of challenges and opportunities for mass spectrometric analysis. Successful characterization and quantification require a nuanced understanding of its ionization behavior, potential for adduct formation, and fragmentation patterns. This guide provides a structured approach to troubleshooting common issues, ensuring data integrity and reproducibility.

Section 1: Compound Profile & Expected Spectral Data

Before troubleshooting, it's critical to know what to expect. The properties of your analyte dictate the optimal analytical approach.

Table 1: Chemical Properties of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

PropertyValue
Molecular Formula C₁₈H₁₅NO₂
Average Mass 277.32 g/mol
Monoisotopic Mass 277.1103 Da
Key Functional Groups Carboxylic Acid (acidic), Quinoline Nitrogen (basic)

The dual functionality is key: the carboxylic acid makes it a prime candidate for negative mode electrospray ionization (ESI-), while the basic nitrogen allows for protonation in positive mode (ESI+).[3][4]

Table 2: Predicted m/z Values for Common Ions and Adducts

Ion/Adduct TypeIonization ModeFormulaPredicted m/z (Monoisotopic)Notes
Protonated Molecule ESI+[C₁₈H₁₅NO₂ + H]⁺278.1181Often the primary ion in acidic mobile phases.
Deprotonated Molecule ESI-[C₁₈H₁₅NO₂ - H]⁻276.1025Often provides the highest sensitivity due to the acidic proton.
Sodium Adduct ESI+[C₁₈H₁₅NO₂ + Na]⁺300.1001Common contaminant; can reduce [M+H]⁺ signal.[5]
Ammonium Adduct ESI+[C₁₈H₁₅NO₂ + NH₄]⁺295.1447Can be formed intentionally with ammonium-based buffers.
Potassium Adduct ESI+[C₁₈H₁₅NO₂ + K]⁺316.0740Less common than sodium but can appear.
Decarboxylated Fragment ESI+ (In-source)[M+H - CO₂]⁺234.1283A very common neutral loss for carboxylic acids.[6]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best ionization mode (positive or negative ESI) for this compound? A: While both are viable, negative ion mode (ESI-) is often preferred and typically provides greater sensitivity . The carboxylic acid proton is highly acidic and readily lost to form the [M-H]⁻ ion. Positive mode (ESI+) will work by protonating the quinoline nitrogen, but it can be more susceptible to signal splitting between the desired [M+H]⁺ ion and various adducts (e.g., [M+Na]⁺).

Q: My signal is very low. What's the first thing I should check? A: First, confirm you are using an appropriate mobile phase for your chosen ionization mode. For ESI-, a slightly basic mobile phase (e.g., 0.1% ammonium hydroxide in water/acetonitrile) can enhance deprotonation. For ESI+, a slightly acidic mobile phase (e.g., 0.1% formic acid) is necessary. If the mobile phase is correct, the next step is to check for instrument contamination or ion suppression from your sample matrix.[7][8]

Q: I see a large peak at an m/z approximately 44 Da lower than my expected molecular ion in ESI+. What is it? A: This is almost certainly the result of in-source fragmentation, specifically the neutral loss of carbon dioxide (CO₂) from the carboxylic acid group.[9][10][11] While this fragment can be useful for structural confirmation in MS/MS, its presence in a full scan spectrum indicates that the ion source settings (like declustering potential or source temperature) are too harsh.[12]

Q: Why am I seeing multiple peaks in my spectrum, such as m/z 278.1, 300.1, and 316.1? A: You are observing the protonated molecule ([M+H]⁺ at m/z 278.1) along with sodium ([M+Na]⁺ at m/z 300.1) and potassium ([M+K]⁺ at m/z 316.1) adducts. This is a very common issue, especially in positive ion mode.[5] These adducts arise from trace amounts of salts in your glassware, solvents, or sample matrix and can significantly reduce the intensity of your target ion.

Section 3: In-Depth Troubleshooting Guide

Problem 1: No or Low Signal Intensity

This is one of the most common issues and can stem from several factors, from chemistry to hardware.

  • Cause A: Suboptimal Mobile Phase pH

    • The Science: Ionization efficiency in ESI is highly dependent on the analyte's state in solution. For your molecule to be deprotonated (ESI-), the mobile phase pH should be above the pKa of the carboxylic acid. Conversely, for protonation (ESI+), the pH should be below the pKa of the quinoline nitrogen. Using an acidic mobile phase in negative mode will neutralize the analyte and suppress its signal.

    • Solution:

      • For ESI-: Use a mobile phase containing a volatile base. Start with 0.1% ammonium hydroxide or 5 mM ammonium acetate. This ensures the carboxylic acid is deprotonated before entering the ESI source.

      • For ESI+: Use a mobile phase with a volatile acid. 0.1% formic acid is the standard choice as it effectively protonates the quinoline nitrogen without causing excessive signal suppression.

  • Cause B: In-Source Fragmentation

    • The Science: The region between the ESI probe and the mass analyzer is not a perfect vacuum. Applying high voltages (like the declustering potential or fragmentor voltage) in this region accelerates ions, causing them to collide with residual gas molecules. If this collision energy is high enough, it can cause the molecule to fragment before it is even measured.[12][13] Carboxylic acids are particularly known to lose CO₂ under such conditions.

    • Solution:

      • Acquire a full scan spectrum and look for the characteristic [M+H - CO₂]⁺ fragment.

      • Systematically reduce the declustering potential (DP) or fragmentor voltage in increments of 10-20 V.

      • Monitor the intensity of the target molecular ion ([M+H]⁺ or [M-H]⁻) versus the fragment ion. The goal is to find a voltage that maximizes the molecular ion signal while minimizing the in-source fragment.

      • Also, consider reducing the ion source temperature, as excessively high temperatures can promote thermal degradation of the analyte.[8]

  • Cause C: Ion Suppression or Matrix Effects

    • The Science: Co-eluting compounds from your sample matrix can compete with your analyte for ionization in the ESI source, leading to a suppressed signal.[14] This is a major challenge in complex samples like plasma or tissue extracts.

    • Solution:

      • Improve Chromatography: Ensure your analyte is well-separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can significantly help.

      • Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances before injection.

      • Dilution: Dilute the sample. If the signal loss is due to matrix effects, dilution will reduce the concentration of interfering components more than it reduces your analyte's signal (up to a point).

Problem 2: Complex or Unidentifiable Spectrum
  • Cause A: Excessive Adduct Formation

    • The Science: Alkali metal ions (Na⁺, K⁺) have a high affinity for molecules with polar functional groups and lone pairs of electrons, such as the oxygens and nitrogen in your analyte. They form adducts ([M+Na]⁺, [M+K]⁺) that "steal" signal from your desired protonated ion.[15] Sources are ubiquitous: glassware, low-grade solvents, and biological buffers.

    • Solution:

      • Use High-Purity Reagents: Always use LC-MS grade solvents and additives.

      • Improve Glassware Cleaning: Acid-wash glassware to remove residual salts.

      • Mobile Phase Modification: Add a source of protons or ammonium ions to outcompete the metal ions. Including 5-10 mM ammonium formate or ammonium acetate in your mobile phase can effectively reduce sodium/potassium adducts and consolidate the signal into the [M+H]⁺ or [M+NH₄]⁺ ion.[15][16]

Problem 3: Poor Chromatography (Peak Tailing, Splitting)
  • Cause A: Secondary Interactions with Column Silica

    • The Science: The basic quinoline nitrogen can interact with residual acidic silanol groups on the surface of standard C18 columns. This secondary interaction causes peak tailing, which hurts resolution and sensitivity.

    • Solution:

      • Use a Buffered Mobile Phase: Add a buffer like ammonium formate to the mobile phase. The ammonium ions will compete with your analyte for the active silanol sites, resulting in a more symmetrical peak shape.[17]

      • Consider a Different Column: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that is less prone to silanol interactions.

  • Cause B: Mismatched Injection Solvent

    • The Science: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not properly "focus" at the head of the column. This leads to broad or split peaks.[18]

    • Solution:

      • Whenever possible, dissolve your sample in the initial mobile phase composition.

      • If you must use a stronger solvent for solubility, keep the injection volume as small as possible to minimize this effect.[17]

Section 4: Key Methodologies & Diagrams

Protocol 1: Systematic Approach to Minimizing Adducts and In-Source Fragmentation
  • Establish a Baseline: Using a standard acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile), inject a standard of your analyte and acquire a full scan spectrum. Note the relative intensities of [M+H]⁺, [M+Na]⁺, and any in-source fragments.

  • Optimize Source Voltage: While monitoring the real-time signal, reduce the declustering potential/fragmentor voltage until the [M+H - CO₂]⁺ fragment is less than 5% of the [M+H]⁺ ion intensity.

  • Introduce Ammonium: Prepare a new mobile phase containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Re-inject and Compare: Inject the same standard again. The [M+Na]⁺ and [M+K]⁺ peaks should be significantly reduced, and the [M+H]⁺ signal should be stronger and more consistent.

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Problem: Low or No Signal check_mode Check Ionization Mode ESI- for high sensitivity ESI+ for adduct/fragment confirmation start->check_mode check_mp Check Mobile Phase ESI-: Add 0.1% NH4OH ESI+: Add 0.1% HCOOH check_mode:f0->check_mp:f0 Mode Correct check_source Check Source Parameters Is [M+H-CO2] present? Yes: Lower Declustering Potential & Temp No: Proceed check_mp:f0->check_source:f0 MP Correct check_contamination Check for Contamination Clean Ion Source Flush LC System check_source:f0->check_contamination:f0 Source OK check_matrix Check for Matrix Effects Dilute Sample Improve Sample Cleanup check_contamination:f0->check_matrix:f0 System Clean solution Signal Restored check_matrix:f0->solution Issue Resolved

Caption: Logical workflow for diagnosing the root cause of low signal intensity.

Diagram 2: Predicted ESI+ Fragmentation Pathway

FragmentationPathway parent Precursor Ion [M+H]⁺ m/z 278.12 frag1 Decarboxylation [M+H - CO₂]⁺ m/z 234.13 parent->frag1 - CO₂ (44.0 Da) frag2 Loss of Formic Acid [M+H - HCOOH]⁺ m/z 232.11 parent->frag2 - HCOOH (46.0 Da) frag3 Further Ring Fragmentation (e.g., loss of HCN) frag1->frag3

Caption: Common fragmentation pathways from the protonated molecule in ESI+.

References

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

  • Hulme, J. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 35(S2), e9143. [Link]

  • Harada, H., Ishii, Y., & Hori, S. (2019). Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. Drug Metabolism and Pharmacokinetics, 34(1), 107-113. [Link]

  • Korf, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1704. [Link]

  • Duffield, A. M., & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica, 26, 2423-2426. [Link]

  • Lesko, J., & Lasikova, A. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Rodgers, R. P., et al. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. [Link]

  • Pospisil, M. J., et al. (2022). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 56(10), 6422-6431. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Blog. [Link]

  • Han, B., et al. (2020). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 31(6), 1279-1286. [Link]

  • Ekelöf, M., & Sporring, S. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(8), 2901-2907. [Link]

  • Wang, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Li, W., et al. (2012). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 4(18), 2299-2314. [Link]

  • Chromatography Forum. (2004). Increasing sensitivity for carboxylic acid. Chromatography Forum. [Link]

  • Krajsovszky, G., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems. Rapid Communications in Mass Spectrometry, 35(S2). [Link]

  • SCIEX. (2023). Diagnosing signal instability when processing data. SCIEX. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 235-241. [Link]

  • Agilent Community. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Agilent Community. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Chen, L., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI–MS. Wiley Analytical Science. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Chinese Pharmaceutical Journal. (2023). MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Chinese Pharmaceutical Journal. [Link]

  • Spectroscopy Online. (2020). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Spectroscopy Online. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • PubChemLite. (n.d.). 8-methyl-2-phenylquinoline-4-carboxylic acid (C17H13NO2). PubChemLite. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • MDPI. (2022). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Molbank, 2022(3), M1459. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Cell Viability Assay Interference by Quinoline Compounds

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges posed by quinoline compounds in cell viability assays. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges posed by quinoline compounds in cell viability assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your experimental data. Our approach is rooted in scientific expertise, providing not just steps, but the reasoning behind them to empower you to design robust, self-validating experiments.

Introduction: The Quinoline Quandary in Cytotoxicity Screening

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Consequently, these compounds are frequently subjected to in vitro cytotoxicity screening to determine their therapeutic potential. However, the unique physicochemical properties of the quinoline scaffold can lead to significant interference with common cell viability assays, potentially generating misleading results. This guide will dissect the primary mechanisms of this interference and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Interference

This section addresses the most common issues researchers encounter when working with quinoline compounds and cell viability assays.

Q1: My quinoline compound shows apparent cytotoxicity in an MTT assay, but the results are inconsistent. What could be the cause?

Inconsistent results with quinoline compounds in MTT assays can stem from several factors beyond inherent biological activity. The primary culprits are often related to the compound's chemical and physical properties.[4]

  • Direct Reduction of MTT: Some quinoline derivatives possess the ability to directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity.[5][6] This leads to a false-positive signal, suggesting higher cell viability than is actually present.

  • Optical Interference: If your quinoline compound is colored, it can absorb light at the same wavelength as the formazan product (typically 570 nm), leading to artificially high absorbance readings.[4]

  • Compound Precipitation: Quinolines can have limited solubility in aqueous media. If the compound precipitates out of solution during the assay, it can interfere with the optical readings and cell health in a non-specific manner.

Q2: I'm observing high background fluorescence in my resazurin-based assay when testing a quinoline derivative. Is this a known issue?

Yes, this is a well-documented phenomenon. The quinoline ring system is intrinsically fluorescent (autofluorescent).[4] This autofluorescence can overlap with the emission spectrum of resorufin, the fluorescent product of resazurin reduction, leading to a high background signal and masking the true measure of cell viability.[7]

Q3: My quinoline compound appears to inhibit firefly luciferase in an ATP-based viability assay (e.g., CellTiter-Glo®). How can I confirm this is a direct effect on the enzyme?

Quinoline-containing compounds have been identified as inhibitors of firefly luciferase.[8][9][10] This inhibition can lead to an underestimation of ATP levels and, consequently, an overestimation of cytotoxicity.

To confirm direct enzyme inhibition, a cell-free validation experiment is essential. This involves testing the effect of your quinoline compound on purified luciferase enzyme in the presence of a known amount of ATP. A decrease in the luminescent signal in this cell-free system strongly suggests direct inhibition of the luciferase enzyme.

Q4: My quinoline compound is flagged as a Pan-Assay Interference Compound (PAINS). What does this mean for my cell viability data?

PAINS are compounds that appear to be active in a wide range of assays due to non-specific mechanisms rather than direct interaction with a biological target.[11][12] Quinolines are a known class of PAINS.[11] The interference can arise from various mechanisms, including chemical reactivity, redox cycling, and compound aggregation. If your compound is a PAIN, it is crucial to validate your cell viability findings using multiple, mechanistically distinct (orthogonal) assays to ensure the observed cytotoxicity is not an artifact.[11][13]

Part 2: Troubleshooting Guides and Validated Protocols

This section provides a systematic approach to identifying and mitigating interference from quinoline compounds in your cell viability assays.

Troubleshooting Workflow for Suspected Assay Interference

This workflow will help you diagnose and address potential artifacts in your results.

Troubleshooting Workflow Figure 1: Troubleshooting Workflow for Quinoline Compound Interference A Inconsistent or Unexpected Cell Viability Data B Step 1: Perform Compound-Only Controls A->B C Does the compound interfere in the absence of cells? B->C Evaluate D Yes: Proceed to Mechanism-Specific Troubleshooting C->D Positive E No: Interference is likely cell-dependent. Consider biological effects. C->E Negative F Step 2: Select and Perform an Orthogonal Assay D->F E->F G Do results from the orthogonal assay confirm the initial findings? F->G Compare H Yes: Increased confidence in the biological activity. G->H Concordant I No: Initial results are likely an artifact of assay interference. G->I Discordant

Sources

Optimization

Optimizing HPLC separation of quinoline isomers

Technical Support Center: Optimizing HPLC Separation of Quinoline Isomers Welcome to the Advanced Chromatography Support Center As a Senior Application Scientist, I frequently encounter laboratories struggling to separat...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing HPLC Separation of Quinoline Isomers

Welcome to the Advanced Chromatography Support Center As a Senior Application Scientist, I frequently encounter laboratories struggling to separate quinoline positional isomers (e.g., 7-methoxyquinoline vs. 8-methoxyquinoline) or battling severe peak tailing with 2-aminoquinoline derivatives. I approach quinoline chromatography not as a trial-and-error exercise, but as a predictable physicochemical system.

Quinoline derivatives present two distinct chromatographic challenges:

  • Structural Rigidity: Positional isomers have nearly identical hydrophobic surface areas, making standard C18 columns ineffective for baseline resolution.

  • Basic Nitrogen Activity: The basic nitrogen in the quinoline ring acts as an aggressive hydrogen-bond acceptor, interacting with residual silanols on silica stationary phases to cause severe peak tailing.

This guide provides the mechanistic causality behind these issues and self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow

G Start HPLC Issue: Quinoline Isomers Tailing Peak Tailing (As > 1.2) Start->Tailing Resolution Poor Isomer Resolution Start->Resolution pHCheck Check Mobile Phase Is pH > 4.0? Tailing->pHCheck ColCheck Check Column Type Using C18? Resolution->ColCheck LowerpH Lower pH to 2.5-3.0 (Protonate Silanols) pHCheck->LowerpH Yes Silica Use High-Purity Type B Silica pHCheck->Silica No SwitchPFP Switch to PFP or Biphenyl Column ColCheck->SwitchPFP Yes Solvent Change Modifier (Use MeOH over ACN) ColCheck->Solvent No

Diagnostic workflow for troubleshooting quinoline isomer peak tailing and resolution issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my quinoline isomers co-elute on a standard C18 column, and how do I resolve them? A1: C18 columns rely almost entirely on hydrophobic dispersion forces. Because positional isomers of quinoline possess identical molecular weights and nearly identical hydrophobicities, a C18 phase cannot distinguish between them. To achieve baseline resolution, you must exploit alternative retention mechanisms such as shape selectivity, dipole-dipole interactions, and π−π interactions. Switching to a Pentafluorophenyl (PFP) or Biphenyl stationary phase is highly recommended, as these columns offer enhanced π−π interactions that are highly sensitive to the spatial arrangement of substituents on the aromatic quinoline ring[1].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 1.5) for basic quinoline derivatives. How can I correct this? A2: Peak tailing for basic quinolines is predominantly caused by secondary ion-exchange interactions. The primary amino group or the quinoline nitrogen is basic and interacts strongly with residual, unbonded silanol groups ( Si−O− ) on the surface of silica-based reversed-phase columns[2]. To correct this, you must lower the mobile phase pH to 2.5–3.0 using an additive like formic acid or trifluoroacetic acid (TFA). A low pH ensures that the silanol groups (which typically have a pKa of 3.5–4.5) remain protonated and neutral, thereby shutting down the secondary electrostatic interactions that cause molecules to be retained longer than others[2],[3]. If you are using older Type A silica columns, adding a tail-suppressing compound like triethylamine ( 20 mM) can also neutralize free silanols[4].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier for isomer separation on PFP/Biphenyl columns? A3: Methanol is the superior choice. Acetonitrile is a π -electron-rich, aprotic solvent. When used with PFP or Biphenyl columns, the π electrons in acetonitrile compete with the quinoline's aromatic ring for the π−π interaction sites on the stationary phase, effectively masking the column's unique selectivity. Methanol is protic and lacks π electrons, allowing the quinoline isomers to fully interact with the stationary phase, maximizing resolution.

Quantitative Data Summaries

Table 1: Stationary Phase Comparison for Quinoline Isomers

Column TypePrimary Retention MechanismSuitability for Quinoline Isomers
C18 (Alkyl) Hydrophobic dispersionPoor: Fails to distinguish positional isomers due to identical hydrophobic surface areas.
PFP (Fluorinated) Dipole-dipole, π−π , StericExcellent: High shape selectivity; distinguishes slight electron density differences.
Biphenyl π−π , HydrophobicExcellent: Strong retention for aromatics; highly sensitive to structural rigidity.

Table 2: Mobile Phase Buffer Selection Guide

ParameterChoiceMechanistic Rationale
Organic Modifier Methanol (MeOH)Protic; does not compete for π−π sites on PFP/Biphenyl columns.
Organic Modifier Acetonitrile (ACN)Aprotic; π -electron rich, masks column selectivity. Avoid for isomers.
Buffer pH 2.5 - 3.0Protonates surface silanols ( Si−OH ), eliminating secondary ion-exchange tailing.
Additive Triethylamine (TEA)Competes for active silanol sites on older Type A silica columns.

Experimental Protocols

Protocol A: Self-Validating Method Development for Quinoline Isomers

Mechanistic Rationale: This protocol utilizes a Biphenyl column and a methanolic mobile phase to maximize π−π interactions, relying on precise pH tuning to maintain robust peak shape[5].

Step 1: Column Selection Install a Biphenyl or PFP column (e.g., 2.1 x 100 mm, sub-2 μ m or core-shell 2.7 μ m) to leverage aromatic selectivity[1].

Step 2: System Suitability & Self-Validation (Critical) Before injecting the quinoline sample, validate the system's inertness to ensure the column and mobile phase are optimized.

  • Inject a test mixture of Uracil (neutral void volume marker) and Amitriptyline (a highly basic compound notoriously sensitive to silanol activity).

  • Validation Check: If the Amitriptyline peak exhibits a tailing factor (Tf) > 1.2, your mobile phase pH is incorrect or the column is degraded. Do not proceed to quinoline analysis until Amitriptyline elutes symmetrically. This validates the system's inertness independent of your specific analyte.

Step 3: Mobile Phase Preparation

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid[5].

  • Mobile Phase B: 100% LC-MS grade Methanol.

Step 4: Gradient Execution Run a shallow gradient from 10% B to 60% B over 15 minutes. The shallow slope amplifies the subtle differences in π−π binding affinities between the positional isomers.

Protocol B: Troubleshooting Peak Tailing for 2-Aminoquinolines

Mechanistic Rationale: This workflow systematically isolates the root cause of tailing—differentiating between mass overload, extra-column volume, and secondary silanol interactions[2].

Step 1: Rule Out Mass Overload Inject the sample at three different concentrations (e.g., 1x, 0.5x, 0.1x). Plot peak asymmetry against the mass injected. If asymmetry decreases at lower concentrations, the column was overloaded. If asymmetry remains constant, proceed to Step 2[2].

Step 2: Assess Extra-Column Volume Ensure all tubing from the injector to the column, and from the column to the detector, has an internal diameter of 0.12 mm or less. Excessive volume causes physical peak broadening and tailing[2].

Step 3: Chemical Mitigation (pH Adjustment) Adjust the mobile phase pH to at least 2 units below the pKa of the quinoline derivative (target pH 2.5). This ensures the basic analyte is fully protonated while simultaneously neutralizing surface silanols[2],[3].

References

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives." Benchchem.2

  • BenchChem Technical Support Team. "7-Methoxy-8-methylquinoline | Differentiating 7-methoxy and 8-methoxy quinoline isomers." Benchchem.5

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. 4

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent.3

  • ResearchGate. "A global approach to HPLC column selection using reversed-phase and HILIC modes: What to try when C18 doesn't work." ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Quinoline Derivative Cytotoxicity Optimization

Welcome to the Application Scientist Support Center. This hub is designed for drug development professionals and researchers working with quinoline-based scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This hub is designed for drug development professionals and researchers working with quinoline-based scaffolds. While quinoline derivatives exhibit potent anti-cancer properties, managing their off-target cytotoxicity and navigating in vitro assay artifacts are common bottlenecks.

Below, you will find field-proven troubleshooting guides, structural optimization strategies, and self-validating protocols to ensure the scientific integrity of your drug discovery pipeline.

Part 1: Structural Troubleshooting (SAR & Chemistry)

Q: My novel quinoline derivative shows high anti-cancer efficacy but unacceptable cytotoxicity in normal fibroblasts. How can I chemically tune the scaffold to improve the Selectivity Index (SI)?

A: Off-target cytotoxicity is a frequent hurdle due to the lipophilic nature of the heterocyclic quinoline core. To reduce non-specific toxicity while maintaining anti-proliferative effects in cancer cells, consider the following structure-activity relationship (SAR) modifications:

  • Heteroatom Substitution at C8: Substituting oxygen with nitrogen at the C8 position (e.g., shifting from 8-hydroxyquinoline to 8-aminoquinoline) has been shown to drastically reduce cytotoxicity in healthy cells[1]. The amine substitution enhances the compound's ability to selectively complex copper ions—a crucial factor for tumor growth—leveraging the altered metabolic pathways and higher copper demand of cancer cells[1].

  • Functional Group Reduction: Aromatic nitro groups on the quinoline ring often induce severe oxidative stress in non-target cells. Reducing nitro-aldehyde quinoline derivatives to their corresponding amine-aldehyde derivatives significantly lowers off-target cytotoxicity while preserving target engagement[2].

  • Modulating Lipophilicity (cLogP): While adding halogens (Cl, F) increases membrane permeability and target potency, excessive lipophilicity drives unspecific toxicity. Aromatic quinolines with a cLogP between 2.23 and 4.13 show optimal partitioning for entering cancer cells (like HeLa and PC3) without disrupting normal fibroblast membranes[3].

G Base Base Quinoline Scaffold SAR SAR Optimization (e.g., 8-NH2 substitution) Base->SAR Screen Multiplex Cytotoxicity Assay (ATP + LDH) SAR->Screen Tox High Normal Cell Toxicity (Necrosis) Screen->Tox SI < 10 Lead High Selectivity Index (Apoptosis Lead) Screen->Lead SI > 10 Tox->SAR Refine Lipophilicity/cLogP

Caption: Iterative SAR workflow for optimizing the selectivity index of quinoline derivatives.

Quantitative Data: Impact of SAR Modifications on Cytotoxicity
Structural ModificationTarget Cancer Cell LineNormal Cell LineCytotoxicity Trend (IC50)Mechanistic Causality
8-Hydroxy → 8-Amino HCT-116 / MCF-7FibroblastsMaintained efficacy in tumors; reduced normal toxicity.Altered copper complexation & tumor-specific metabolic uptake[1].
Nitro → Amine Caco-2N/AReduced generalized toxicity.Decreased unspecific oxidative stress[2].
Halogenation (Cl, F) HeLa / PC3N/AIncreased potency (Lower IC50).Enhanced lipophilicity (cLogP) & membrane permeability[3].

Part 2: Assay & In Vitro Troubleshooting

Q: I am observing highly inconsistent IC50 values and background cell death in my vehicle controls during in vitro screening. What is causing this artifact?

A: This is a classic assay interference issue driven by the physical properties of quinolines.

  • Solvent Toxicity: Quinolines are highly hydrophobic, requiring Dimethyl Sulfoxide (DMSO) for solubilization. If your final assay concentration of DMSO exceeds 0.5% (v/v), the solvent itself will compromise the lipid bilayer, causing baseline necrosis. Rule of thumb: Cap final DMSO at ≤0.2%.

  • Optical Interference: Quinoline derivatives are intrinsically fluorescent and absorb light in the visible spectrum. This directly interferes with colorimetric/fluorometric readouts like MTT or Resazurin.

  • Solution: Transition to a self-validating, multiplexed assay (detailed in the protocol below) that relies on luminescence and subtracts background interference.

Q: How can I confirm that my quinoline derivative is inducing controlled apoptosis rather than generalized necrosis?

A: Quinolines typically exert anti-cancer effects by triggering the intrinsic mitochondrial apoptosis pathway, though excessive dosing can trigger necrotic cell death. To validate apoptosis, you must track the causality of the signaling cascade:

  • Mitochondrial Dysfunction: Effective quinoline derivatives downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This Bax/Bcl-2 imbalance compromises the mitochondrial membrane, releasing cytochrome c into the cytosol[4].

  • Caspase Cascade: Cytochrome c release activates Caspase-9 (intrinsic), which subsequently cleaves and activates the executioner Caspase-3[4]. Some derivatives also activate Caspase-8 via the extrinsic pathway[4].

  • Autophagy Crosstalk: Quinolines often induce Reactive Oxygen Species (ROS) overproduction. While moderate ROS triggers protective autophagy, severe ROS accumulation leads to lysosome accumulation and LAMP2 depletion, shifting autophagy from a pro-survival to a pro-apoptotic mechanism[5].

G Q Quinoline Derivative Treatment ROS ROS Overproduction Q->ROS ER ER Stress Induction Q->ER Casp8 Caspase-8 Activation (Extrinsic Pathway) Q->Casp8 Mito Mitochondrial Dysfunction (↑Bax / ↓Bcl-2) ROS->Mito Auto Autophagy (LAMP2 Depletion) ROS->Auto ER->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation (Intrinsic Pathway) CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Casp8->Casp3 Apop Apoptosis (Programmed Cell Death) Casp3->Apop Auto->Apop Pro-apoptotic shift

Caption: Quinoline-induced intrinsic/extrinsic apoptosis and ROS-mediated autophagy signaling pathways.

Part 3: Self-Validating Multiplexed Cytotoxicity Protocol

To avoid the optical interference of quinolines and distinguish between apoptosis and necrosis, utilize this self-validating dual-readout methodology.

Objective: Measure membrane integrity (necrosis) and ATP presence (metabolic viability) from the same sample well.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) and normal control cells (e.g., Fibroblasts) in a white-walled, clear-bottom 96-well plate at 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2. Causality: White walls prevent luminescent crosstalk between wells.

  • Compound Preparation & Treatment: Prepare a serial dilution of the quinoline derivative in complete media. Ensure the final DMSO concentration in all wells (including vehicle controls) is exactly 0.1% to prevent solvent-induced membrane degradation. Treat cells for 48 hours.

  • LDH Release Assay (Necrosis Check):

    • Transfer 50 µL of the supernatant from each well to a new clear 96-well plate.

    • Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes.

    • Add 50 µL Stop Solution and read absorbance at 490 nm. Causality: High LDH indicates ruptured cell membranes (necrosis/unspecific toxicity).

  • ATP Luminescence Assay (Viability Check):

    • To the original plate (containing the remaining media and cells), add 50 µL of CellTiter-Glo (or equivalent ATP-dependent luciferase reagent).

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

    • Record luminescence. Causality: Luminescence is directly proportional to the amount of ATP, indicating metabolically active, viable cells. Because it is luminescent, the intrinsic fluorescence of the quinoline compound will not interfere.

  • Data Synthesis: Calculate the IC50 based on ATP depletion. Cross-reference with LDH release. A high ATP depletion with low LDH release indicates controlled apoptosis. High ATP depletion with high LDH release indicates unspecific necrosis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Spectrum of Quinolone Derivatives

This guide provides a detailed comparative analysis of the antibacterial spectrum of various quinoline derivatives, designed for researchers, scientists, and drug development professionals. It delves into the classificat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the antibacterial spectrum of various quinoline derivatives, designed for researchers, scientists, and drug development professionals. It delves into the classification, mechanism of action, and comparative efficacy of this important class of antibiotics, supported by experimental data and detailed protocols.

Introduction to Quinolone Antibiotics

Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial agents. The initial quinolone, nalidixic acid, introduced in 1962, had limited activity, but subsequent structural modifications, particularly the addition of a fluorine atom at position 6, led to the development of the more potent fluoroquinolones. These agents are widely used to treat a variety of bacterial infections due to their excellent oral bioavailability and broad-spectrum activity. Their primary mode of action is the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, repair, and recombination.

The clinical utility of quinolones is categorized by "generations," which broadly reflect their evolving antibacterial spectrum and pharmacological properties. This guide will explore these generations, compare their activity against key bacterial pathogens, and provide a standardized protocol for determining their antibacterial spectrum.

Classification of Quinolone Derivatives

The classification of quinolones into generations is primarily based on their spectrum of antibacterial activity. As the generations progress, there is generally an expansion of activity, particularly against Gram-positive and atypical bacteria.

  • First-Generation: Represented by nalidixic acid, these agents are characterized by a narrow spectrum of activity, primarily limited to Gram-negative enteric bacteria such as E. coli. They do not achieve significant systemic concentrations and are mainly used for treating urinary tract infections.

  • Second-Generation: This generation, which includes well-known drugs like ciprofloxacin and norfloxacin, marked a significant advancement. The addition of a fluorine atom and a piperazine ring enhanced their potency and expanded their spectrum to include systemic activity against a broader range of Gram-negative bacteria, including Pseudomonas aeruginosa, and some Gram-positive cocci.

  • Third-Generation: Levofloxacin and sparfloxacin are key examples of this generation. They exhibit an even broader spectrum, with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens like Mycoplasma pneumoniae and Chlamydia pneumoniae.

  • Fourth-Generation: This generation, including moxifloxacin and trovafloxacin, possesses the broadest spectrum of activity. They retain strong activity against Gram-negative and Gram-positive organisms and also show significant activity against anaerobic bacteria.

G cluster_0 Quinolone Generations cluster_1 Key Examples cluster_2 Spectrum Highlights First-Generation First-Generation Nalidixic Acid Nalidixic Acid First-Generation->Nalidixic Acid Second-Generation Second-Generation Ciprofloxacin, Norfloxacin Ciprofloxacin, Norfloxacin Second-Generation->Ciprofloxacin, Norfloxacin Third-Generation Third-Generation Levofloxacin, Sparfloxacin Levofloxacin, Sparfloxacin Third-Generation->Levofloxacin, Sparfloxacin Fourth-Generation Fourth-Generation Moxifloxacin, Trovafloxacin Moxifloxacin, Trovafloxacin Fourth-Generation->Moxifloxacin, Trovafloxacin Narrow (Gram-negative UTI) Narrow (Gram-negative UTI) Nalidixic Acid->Narrow (Gram-negative UTI) Broad (incl. Pseudomonas) Broad (incl. Pseudomonas) Ciprofloxacin, Norfloxacin->Broad (incl. Pseudomonas) Broader (incl. S. pneumoniae, atypicals) Broader (incl. S. pneumoniae, atypicals) Levofloxacin, Sparfloxacin->Broader (incl. S. pneumoniae, atypicals) Broadest (incl. anaerobes) Broadest (incl. anaerobes) Moxifloxacin, Trovafloxacin->Broadest (incl. anaerobes)

Caption: Classification of Quinolone Antibiotics by Generation.

Mechanism of Action

The bactericidal effect of quinolones is achieved by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition prevents cell division. In many Gram-positive bacteria, topoisomerase IV is the preferred target.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This leads to a blockage of DNA replication and the generation of double-strand DNA breaks, ultimately triggering cell death.

G cluster_quinolone Quinolone Action cluster_process Bacterial DNA Replication Quinolone Quinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Quinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (Gram-positive target) Quinolone->Topoisomerase_IV Inhibition Bacterial_DNA Bacterial DNA Bacterial_DNA->DNA_Gyrase Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Topoisomerase_IV->DS_Breaks Leads to Replication_Fork->Topoisomerase_IV Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers

Caption: Mechanism of Action of Quinolone Antibiotics.

Comparative Antibacterial Spectrum: A Quantitative Look

The antibacterial spectrum of an antibiotic is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The lower the MIC value, the more potent the drug is against that particular bacterium.

The following table presents a comparative analysis of the MIC values (in µg/mL) for representative quinolones against common Gram-positive and Gram-negative pathogens. Data is compiled from various sources and represents a general consensus.

AntibioticStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Nalidixic Acid >32>324-16>64
Ciprofloxacin 0.25-11-2≤0.015-0.120.25-1
Levofloxacin 0.25-11-2≤0.03-0.120.5-2
Moxifloxacin 0.06-0.250.12-0.25≤0.03-0.252-8

Analysis of the Data:

  • Nalidixic Acid shows poor activity against Gram-positive bacteria and P. aeruginosa.

  • Ciprofloxacin demonstrates excellent activity against Gram-negative bacteria, including P. aeruginosa. Its activity against S. pneumoniae is moderate.

  • Levofloxacin maintains good Gram-negative activity and shows improved potency against S. pneumoniae compared to ciprofloxacin.

  • Moxifloxacin exhibits the highest potency against the listed Gram-positive bacteria and maintains good activity against E. coli, but its activity against P. aeruginosa is weaker compared to ciprofloxacin.

Experimental Protocol: Broth Microdilution for MIC Determination

This section provides a standardized, step-by-step protocol for determining the MIC of a novel quinoline derivative using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate with a standardized bacterial inoculum. The plate is incubated, and the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that inhibits this growth.

Materials:

  • Quinolone derivative stock solution (e.g., 1 mg/mL)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Control antibiotics (e.g., ciprofloxacin)

  • Growth control (no antibiotic) and sterility control (no bacteria) wells

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the quinolone stock solution to the first well and mix thoroughly. This creates a 1:2 dilution.

    • Transfer 100 µL from the first well to the second well and mix. Continue this serial dilution across the plate, discarding 100 µL from the last well. This creates a range of antibiotic concentrations.

  • Inoculation:

    • Prepare the bacterial inoculum to the standardized concentration.

    • Add 10 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 110 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic in a well that shows no visible growth.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_plate 1. Add 100 µL of broth to all wells of a 96-well plate prep_antibiotic 2. Create serial two-fold dilutions of the quinolone derivative prep_plate->prep_antibiotic prep_inoculum 3. Prepare bacterial inoculum to 0.5 McFarland standard prep_antibiotic->prep_inoculum inoculate 4. Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate incubate 5. Incubate the plate at 35°C for 16-20 hours inoculate->incubate read_plate 6. Visually inspect for turbidity (bacterial growth) incubate->read_plate determine_mic 7. Identify the lowest concentration with no visible growth (MIC) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

The evolution of quinolone derivatives has produced a powerful and versatile class of antibiotics. The progression from first to fourth-generation compounds demonstrates a clear trend of an expanding antibacterial spectrum, with enhanced potency against Gram-positive and anaerobic bacteria. This comparative analysis, supported by quantitative MIC data, highlights the distinct advantages and limitations of different quinolones, providing a crucial framework for selecting the appropriate agent for therapeutic use or further research and development. The provided experimental protocol offers a standardized method for evaluating the antibacterial spectrum of new quinoline derivatives, ensuring reproducible and comparable results.

References

  • Title: Fluoroquinolones: A Review Source: Medscape URL: [Link]

  • Title: Quinolones and Fluoroquinolones Source: Merck Manual Professional Version URL: [Link]

  • Title: Mechanisms of Quinolone Action and Resistance Source: Annual Review of Biochemistry URL: [Link]

  • Title: Ciprofloxacin: a review of its antimicrobial activity, pharmacokinetic properties and therapeutic use Source: Drugs URL: [Link]

  • Title: Levofloxacin: a review of its use as a high-dose, short-course treatment for bacterial infection Source: Drugs URL: [Link]

Comparative

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

A Researcher's Guide to the Comparative Cytotoxicity of Quinoline Analogs in Cancer Cell Lines The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to the Comparative Cytotoxicity of Quinoline Analogs in Cancer Cell Lines

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form various non-covalent interactions have made it a cornerstone in the development of therapeutic agents. In oncology, quinoline-based compounds have demonstrated a remarkable breadth of anticancer activities, acting on a multitude of cellular targets and pathways.[1][2] Their mechanisms of action are diverse, ranging from inducing programmed cell death (apoptosis) and inhibiting key cancer-driving kinases to damaging DNA and arresting the cell cycle.[1][3][4]

This guide offers a comparative analysis of the cytotoxic profiles of representative quinoline analogs against a panel of common human cancer cell lines. It is designed for researchers, scientists, and drug development professionals, providing not only raw comparative data but also insights into the underlying structure-activity relationships (SAR) and mechanisms of action that drive their anticancer potential. We will explore the causality behind experimental design and provide detailed, validated protocols to ensure the reproducibility of findings.

Selected Quinoline Analogs and Cancer Cell Lines

For a meaningful comparative analysis, we have selected a panel of human cancer cell lines representing different tissue origins:

  • MCF-7: Breast Adenocarcinoma (Estrogen Receptor-positive)

  • A549: Lung Carcinoma

  • HCT-116: Colorectal Carcinoma

  • HepG2: Hepatocellular Carcinoma

  • K562: Chronic Myelogenous Leukemia

The quinoline analogs chosen for this comparison represent distinct structural classes, allowing for an insightful examination of how substitutions on the core scaffold influence cytotoxic potency and selectivity. These include derivatives with substitutions at key positions (e.g., C4, C7) known to modulate their biological activity.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values for selected quinoline analogs, compiled from various studies.

Table 1: Comparative IC50 Values (µM) of Selected Quinoline Analogs

Compound/Analog ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)K-562 (Leukemia)Reference(s)
Doxorubicin (Control) ~0.1-0.5~0.2-0.8~0.1-0.6~0.3-1.0~0.05-0.2Standard
2-Aryl-7-trimethoxyquinoline Analog PotentMod. PotentN/AN/AN/A[5]
7-(4-fluorobenzyloxy)-4-aminoquinoline (10g) < 1.0< 1.0< 1.0< 1.0< 1.0[6]
2,4-Disubstituted Quinoline Analog ActiveActiveActiveN/AActive[7]
Indolo[2,3-b]quinoline (BAPPN) 3.1 µg/mL9.96 µg/mL23 µg/mL3.3 µg/mLN/A[8]
4-Quinolinylhydrazone Derivative N/AN/AActiveN/AActive (HL-60)[7]

Note: Data is aggregated from multiple sources. "Potent," "Mod. Potent," and "Active" are used where specific IC50 values were not provided in the review but activity was confirmed. Direct comparison should be made with caution due to variations in experimental conditions across studies.[9]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The data reveals that minor structural modifications to the quinoline scaffold can lead to significant changes in cytotoxic potency. This underscores the importance of understanding the structure-activity relationship.

Key SAR Observations:
  • The Role of the C4-Position: Substituents at the 4-position, particularly amino side chains, are crucial for the antiproliferative activity of this class of compounds.[6] For instance, 7-chloro-4-quinolinylhydrazone derivatives have shown good cytotoxic activity against colon and leukemia cell lines.[7]

  • Influence of C7-Substituents: Large, bulky alkoxy groups at the 7-position, such as a fluorobenzyloxy group, appear to be a beneficial pharmacophore that enhances antiproliferative activity across multiple cell lines, as seen with compound 10g .[6]

  • Impact of C2-Substitutions: The nature of the substituent at the 2-position can define the mechanism of action. For example, 2-aryl-trimethoxyquinoline analogs have been identified as potent inhibitors of tubulin polymerization, a mechanism distinct from DNA intercalation.[5]

Mechanisms of Action: Beyond Simple Cytotoxicity

Quinoline analogs exert their anticancer effects through a variety of sophisticated mechanisms.[1]

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives function as DNA intercalating agents, inserting themselves between base pairs and disrupting DNA replication and transcription, ultimately leading to cell death.[7][10] Some also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication.[3][4][11]

  • Kinase Inhibition: A significant number of quinoline analogs act as inhibitors of protein kinases that are often hyperactivated in cancer cells. These include Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key nodes in signaling pathways controlling cell proliferation, survival, and angiogenesis.[10][12]

  • Induction of Apoptosis: Potent analogs like compound 10g have been shown to trigger apoptosis, a form of programmed cell death. This is often achieved by activating tumor suppressor pathways, such as the p53/Bax-dependent pathway, which initiates a cascade leading to cellular self-destruction.[1][6]

G cluster_0 Cellular Stress cluster_1 p53 Activation & Transcriptional Regulation cluster_2 Mitochondrial Apoptosis Pathway Quinoline Quinoline Analog (e.g., Compound 10g) p53 p53 Activation Quinoline->p53 Induces Bax Bax Gene Transcription p53->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53/Bax-dependent apoptosis pathway induced by a quinoline analog.

Experimental Protocols: Ensuring Data Integrity

The cornerstone of comparative cytotoxicity studies is a robust and reproducible assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14]

Causality in Protocol Design:

The choice of the MTT assay is deliberate. It measures the activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[13][15] This provides a more functional measure of cell health compared to simple membrane integrity assays. The solubilization step is critical because the formazan product is an insoluble crystal; failure to fully dissolve it is a common source of error. Using a reference wavelength during spectrophotometry corrects for background noise and improves accuracy.[13]

G A 1. Cell Seeding Plate cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add varying concentrations of quinoline analogs. A->B C 3. Incubation Incubate for 24-72h to allow compounds to take effect. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 3-4h. Viable cells convert yellow MTT to purple formazan. D->E F 6. Solubilization Remove media, add DMSO or other solvent to dissolve crystals. E->F G 7. Absorbance Reading Read absorbance at 570 nm (reference ~630 nm). F->G H 8. Data Analysis Calculate % viability and determine IC50 values. G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step MTT Assay Protocol:
  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the quinoline analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinoline analog. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[16] Incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide highlights the significant and diverse cytotoxic potential of quinoline analogs against a range of cancer cell lines. The structure-activity relationships demonstrate that targeted chemical modifications can profoundly enhance potency and even direct the mechanism of action. Analogs substituted at the C4 and C7 positions are particularly promising.

The versatility of the quinoline scaffold allows it to act through multiple anticancer mechanisms, including DNA damage, kinase inhibition, and the induction of apoptosis. This multi-targeted potential makes quinolines an attractive platform for developing novel anticancer agents that could potentially overcome drug resistance.[1][17][18] However, challenges remain. Issues such as poor bioavailability and potential off-target effects must be addressed through further medicinal chemistry efforts to optimize these promising molecules for clinical translation.[3] Continued preclinical and clinical investigation is essential to fully realize the therapeutic potential of quinoline-based drugs in oncology.[1]

References

  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Found].
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Anticancer Activity of Quinoline Deriv
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [No Source Found].
  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. PubMed.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [No Source Found].
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. [No Source Found].
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Scirp.org.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity.
  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI.
  • Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Guide for Researchers. Benchchem.
  • MTT assay protocol. Abcam.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [No Source Found].
  • Cytotoxicity MTT Assay Protocols and Methods.

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Validation

A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screening of Quinoline Libraries

High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of modern drug discovery. Among these, quinoline-containing libraries are a frequent choice due to the scaffold's prevalence in approved drug...

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Author: BenchChem Technical Support Team. Date: April 2026

High-throughput screening (HTS) of diverse chemical libraries is a cornerstone of modern drug discovery. Among these, quinoline-containing libraries are a frequent choice due to the scaffold's prevalence in approved drugs and natural products, offering a privileged starting point for medicinal chemistry campaigns. However, the path from a primary HTS "hit" to a validated lead is fraught with potential pitfalls, and quinoline-based compounds present a unique set of challenges that demand a rigorous and tailored validation strategy.

This guide provides an in-depth comparison of methodologies for validating hits from quinoline library screens, moving beyond generic protocols to address the specific liabilities of this chemical class. We will explore the causality behind experimental choices, emphasizing a self-validating system of orthogonal assays and counterscreens to ensure scientific integrity and build confidence in your hit candidates.

The Quinoline Quandary: Navigating a Privileged Scaffold with Inherent Liabilities

The quinoline scaffold is deceptively simple. While its presence in numerous successful drugs speaks to its therapeutic potential, certain structural motifs common in quinoline libraries are also notorious for causing assay artifacts. A primary concern is the prevalence of Pan-Assay Interference Compounds (PAINS), which are molecules that appear as hits in multiple, unrelated assays through non-specific mechanisms.

Specifically, fused tetrahydroquinolines have been identified as a class of PAINS that are frequently found in screening libraries and subsequently appear as hits across a wide range of biological targets.[1][2] These compounds can be reactive, particularly when containing functionalities like a cyclopentene ring, leading to false positives.[1][2]

Furthermore, the inherent aromatic nature of the quinoline ring system can give rise to two other major sources of interference:

  • Intrinsic Fluorescence: Many quinoline derivatives are inherently fluorescent, which can directly interfere with fluorescence-based HTS assays, a common and sensitive detection method.[3][4]

  • Aggregation: Certain quinoline-based compounds can exhibit aggregation-induced emission (AIE), where they form aggregates in aqueous solutions that are highly fluorescent.[5][6][7] These aggregates can non-specifically sequester and inhibit proteins, leading to reproducible, yet artifactual, inhibition.

Therefore, a robust validation workflow for quinoline hits must be designed to systematically identify and eliminate these sources of false positives.

A Multi-Faceted Approach to Hit Validation: The Workflow

A sequential and multi-tiered approach is essential for efficiently triaging hits and focusing resources on the most promising candidates. The workflow should be designed as a funnel, starting with broad, high-throughput methods to confirm initial activity and progressively moving towards more detailed, lower-throughput assays to elucidate the mechanism of action.

HTS_Validation_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Biophysical & Mechanistic Studies cluster_3 Cell-Based Validation cluster_4 Lead Prioritization Primary_HTS Primary HTS (e.g., Fluorescence-based assay) Dose_Response Dose-Response Confirmation in Primary Assay Primary_HTS->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (Different readout technology) Dose_Response->Orthogonal_Assay Confirmed Hits Counterscreens Counterscreens (Luciferase, Fluorescence, Aggregation) Orthogonal_Assay->Counterscreens Biophysical_Validation Biophysical Validation (SPR, ITC, DSF) Counterscreens->Biophysical_Validation Validated Hits MOA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Biophysical_Validation->MOA_Studies Cell_Based_Assays Cell-Based Target Engagement & Functional Assays MOA_Studies->Cell_Based_Assays Characterized Hits Lead_Prioritization Lead Prioritization for Medicinal Chemistry Cell_Based_Assays->Lead_Prioritization Cell-Active Hits

Caption: A multi-step workflow for validating HTS hits from quinoline libraries.

Phase 1: Hit Confirmation and Triage - Separating the Wheat from the Chaff

The initial phase of hit validation aims to quickly and efficiently eliminate the majority of false positives.

Dose-Response Confirmation in the Primary Assay

The very first step is to re-test the initial "single-point" hits in a dose-response format in the primary assay. This confirms the activity and establishes a preliminary potency (e.g., IC50). It is crucial to use freshly prepared compound solutions to mitigate potential degradation issues that can arise with certain quinoline derivatives.[2]

The Power of Orthogonal Assays

An orthogonal assay is a secondary biochemical or biophysical assay that measures the same biological endpoint as the primary screen but uses a different detection technology.[8] This is a critical step to identify compounds that interfere with the specific readout of the primary assay.

Primary Assay Technology Recommended Orthogonal Assay Rationale
Fluorescence Intensity/PolarizationTR-FRET, AlphaScreen, or a label-free method like SPRMitigates interference from fluorescent quinolines.
Luminescence (e.g., Luciferase)Absorbance, Fluorescence, or label-free methodRules out compounds that directly inhibit the luciferase enzyme.
AbsorbanceFluorescence, Luminescence, or label-free methodAddresses compounds that absorb at the detection wavelength.

It is imperative to obtain a similar dose-response relationship in the orthogonal assay to have confidence in the on-target activity.

Essential Counterscreens for Quinoline Scaffolds

For quinoline libraries, a standard set of counterscreens is often insufficient. In addition to common counterscreens, specific assays to address the known liabilities of quinolines are essential.

  • Luciferase Inhibition: If the primary assay is luminescence-based, a direct luciferase inhibition assay is mandatory.[9]

  • Fluorescence Interference: A simple yet effective counterscreen is to measure the fluorescence of the compound at the excitation and emission wavelengths of the primary assay in the absence of the target protein.

  • Aggregation Counterscreen: This is particularly important for quinolines. A common method is to test for inhibition in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01%). Aggregation-based inhibitors are often disrupted by detergents, leading to a significant loss of activity.

Phase 2: Biophysical Validation and Mechanism of Action - Proving Direct Engagement

Once a hit has been confirmed in an orthogonal assay and has passed the initial counterscreens, the next step is to demonstrate direct binding to the target protein and to begin to understand its mechanism of action. Biophysical methods are invaluable for this purpose as they are label-free and provide quantitative data on binding affinity, kinetics, and thermodynamics.[1]

Biophysical Method Information Gained Key Considerations
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff)Requires immobilization of the target protein.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)Requires larger amounts of protein and compound.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Target engagement (Tm shift)A rapid and cost-effective method for confirming binding.

A positive result from at least two of these biophysical assays provides strong evidence of a direct and specific interaction between the quinoline hit and the target protein.

Following biophysical confirmation, initial mechanism of action (MOA) studies, such as enzyme kinetics experiments (e.g., determining if inhibition is competitive, non-competitive, or uncompetitive), can provide further insight into how the compound is interacting with the target.

Phase 3: Cellular Validation - Bridging the Gap to Physiological Relevance

A compound that is active in a biochemical assay and directly binds to its target is a promising start, but its ultimate therapeutic potential depends on its activity in a cellular context. Cell-based assays are crucial for confirming on-target activity and assessing properties like cell permeability and cytotoxicity.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within intact cells.

  • Functional Cellular Assays: These assays measure a downstream consequence of target modulation, such as changes in a signaling pathway, gene expression, or cell viability. It is important to use a cell line where the target is known to be expressed and functional.

  • Cytotoxicity Assays: A general cytotoxicity assay should be run in parallel to ensure that the observed effects in the functional assay are not simply due to cell death.[9]

Experimental Protocols

Protocol 1: Aggregation Counterscreen using Detergent
  • Prepare a dose-response curve of the quinoline hit compound.

  • Set up two sets of assay plates for the primary biochemical assay.

  • In the first set of plates, use the standard assay buffer.

  • In the second set of plates, use the standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Add the compound dilutions, target protein, and substrate to the respective plates and incubate according to the primary assay protocol.

  • Measure the assay signal and calculate the IC50 values for both conditions.

  • Interpretation: A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based mechanism of inhibition.

Protocol 2: Fluorescence Interference Counterscreen
  • Prepare a dilution series of the quinoline hit compound in the primary assay buffer, without the target protein or other assay reagents.

  • Dispense the compound dilutions into the wells of a microplate (the same type used for the primary HTS).

  • Read the fluorescence of the plate at the same excitation and emission wavelengths used in the primary assay.

  • Interpretation: A concentration-dependent increase in fluorescence that overlaps with the signal from the primary assay suggests that the compound's intrinsic fluorescence is interfering with the assay readout.

Conclusion: A Rigorous Path to High-Quality Leads

Validating hits from high-throughput screening of quinoline libraries requires a heightened level of scrutiny due to the scaffold's inherent potential for assay interference. By employing a multi-step validation cascade that incorporates orthogonal assays, quinoline-specific counterscreens, biophysical validation, and cell-based assays, researchers can systematically de-risk their hits and build a strong foundation for a successful drug discovery program. Blindly progressing quinoline hits without this rigorous validation is a recipe for wasted resources and eventual project failure. The principles and protocols outlined in this guide provide a framework for making informed decisions and prioritizing the most promising quinoline-based compounds for further development.

References

  • Dahlin, J. L., & Walters, M. A. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Dahlin, J. L., & Walters, M. A. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC. [Link]

  • Shahzad, S. A., et al. (2022). Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Shahzad, S. A., et al. (2022). Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. ResearchGate. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ResearchGate. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]

  • Chen, Y. T., et al. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. PMC. [Link]

  • Papakyriakou, A., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Sestito, S., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PMC. [Link]

  • Lee, J. S., & Bogyo, M. (2013). Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]

  • Simon, Z., et al. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. PMC. [Link]

  • Amemiya, T., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Niepel, M., et al. (2013). Exploiting polypharmacology for drug target deconvolution. PMC. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Hit Identification of a Novel Quinazoline Sulfonamide as a Promising EphB3 Inhibitor: Design, Virtual Combinatorial Library, Synthesis, Biological Evaluation, and Docking Simulation Studies. MDPI. [Link]

  • Labforward. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Labforward. [Link]

  • ResearchGate. (n.d.). Analysis of high-throughput screening validation for case 1. ResearchGate. [Link]

  • Sridevi, C. H. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. ResearchGate. [Link]

  • Lee, J. S., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

  • Yang, J., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. PubMed. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

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Comparative

An Independent Researcher's Guide to Verifying the Biological Activity of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic Acid as a GPR35 Agonist

This guide provides a comprehensive framework for the independent verification of the biological activity of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of pharmacological activities.[1] While many derivatives exhibit anticancer or antibacterial properties, a growing body of evidence points towards their interaction with G protein-coupled receptors (GPCRs). This guide is predicated on the hypothesis that 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid functions as an agonist for G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and immune responses, particularly within the gastrointestinal tract.[2][3]

We will outline a logical, two-stage experimental workflow designed to first confirm direct receptor engagement and activation in vitro, followed by an assessment of its potential therapeutic efficacy in a relevant in vivo model of inflammatory bowel disease (IBD). This guide objectively compares the performance of the target compound against well-characterized GPR35 agonists, providing the detailed experimental protocols necessary for replication and validation by researchers in the field.

Comparative Compounds

For a robust and objective assessment, the biological activity of our target compound will be benchmarked against established GPR35 agonists.

  • Test Compound: 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid (referred to as 'Test Compound').

  • Positive Control 1: Zaprinast . A well-documented phosphodiesterase inhibitor that was later identified as a GPR35 agonist.[] It serves as a crucial reference compound due to its activity across multiple species orthologs.[5]

  • Positive Control 2: Pamoic Acid . A potent agonist of human GPR35, useful for establishing a high-potency benchmark in in vitro assays.[][6]

Overall Experimental Strategy

The verification process is structured to provide a comprehensive evaluation, from molecular interaction to physiological effect. The workflow begins with cell-based assays to confirm GPR35 agonism and concludes with an animal model to assess anti-inflammatory potential.

G cluster_0 Part 1: In Vitro Verification cluster_1 Part 2: In Vivo Efficacy cluster_2 Data Analysis & Comparison A β-Arrestin Recruitment Assay (Primary Screen for Receptor Activation) B Calcium Mobilization Assay (Confirmatory Functional Assay) A->B Confirm Gq-pathway activation C Oxazolone-Induced Colitis Model (Assessment of Anti-Inflammatory Activity) B->C Proceed if in vitro activity is confirmed D Calculate EC50 Values (In Vitro Potency) B->D E Assess Disease Activity Index (DAI) & Histopathology (In Vivo Efficacy) C->E

Caption: High-level experimental workflow for compound verification.

Part 1: In Vitro Verification of GPR35 Agonism

The primary objective of this phase is to determine if the Test Compound directly binds to and activates the GPR35 receptor. We will employ two distinct, well-established assays that measure different downstream consequences of receptor activation.

GPR35 Signaling Pathways

GPR35 activation triggers multiple intracellular signaling cascades. Upon agonist binding, it can couple to Gα proteins (such as Gα13) to activate RhoA signaling, or to Gq/G11 proteins to stimulate phospholipase C (PLC), leading to an increase in intracellular calcium.[3] Independently of G-protein coupling, agonist-bound GPR35 is phosphorylated, which promotes the recruitment of β-arrestin, a key event in receptor desensitization and signaling.[3] Measuring β-arrestin recruitment and calcium mobilization provides two robust, independent readouts of receptor activation.

GPR35_Signaling cluster_G_protein G-Protein Dependent cluster_Arrestin G-Protein Independent Agonist Agonist (e.g., Test Compound) GPR35 GPR35 Receptor Agonist->GPR35 Gq Gq/11 GPR35->Gq Activation GRK GRK GPR35->GRK Phosphorylation P P PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release (from ER) IP3->Ca GRK->GPR35 Arrestin β-Arrestin P->Arrestin

Caption: Simplified GPR35 signaling pathways leading to measurable outputs.

Method 1: β-Arrestin Recruitment Assay

Causality Behind Experimental Choice: The recruitment of β-arrestin is a universal event for most activated GPCRs, regardless of their G-protein coupling preference.[7] This makes it an excellent primary screening assay. We will use the PathHunter® enzyme fragment complementation (EFC) technology as it provides a robust, sensitive, and high-throughput-compatible method to directly quantify the interaction between GPR35 and β-arrestin.[3][8]

G cluster_0 No Agonist cluster_1 Agonist Present node1 GPR35-ProLink™ node2 β-Arrestin-EA label1 No Complementation No Signal node3 Activated GPR35-ProLink™ node4 β-Arrestin-EA node3->node4 Recruitment node5 Active β-gal Enzyme node4->node5 Complementation node6 Substrate -> Light node5->node6 label2 Chemiluminescent Signal

Caption: Principle of the PathHunter® β-Arrestin Recruitment Assay.

Experimental Protocol: PathHunter® GPR35 β-Arrestin Assay

This protocol is adapted for the PathHunter® CHO-K1 GPR35 β-Arrestin cell line.[3]

  • Cell Culture and Plating:

    • Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells according to the vendor's specifications (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[3]

    • Harvest cells and resuspend in the recommended Cell Plating Reagent at a density of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate (5,000 cells/well).[8]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8]

  • Compound Preparation:

    • Prepare a 10-point serial dilution series for the Test Compound, Zaprinast, and Pamoic Acid in an appropriate vehicle (e.g., DMSO), starting at a high concentration (e.g., 10 mM).

    • Further dilute these stock solutions into the assay buffer to achieve the desired final concentrations (typically starting from 10-100 µM). The final DMSO concentration in the assay should be kept constant and low (≤ 0.5%).

  • Agonist Stimulation:

    • Add 5 µL of the diluted compound solutions to the corresponding wells of the cell plate.

    • Include vehicle-only wells as a negative control.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the PathHunter® Detection Reagent to room temperature.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the chemiluminescent signal on a compatible plate reader.

Method 2: Calcium Mobilization Assay

Causality Behind Experimental Choice: This assay serves as an orthogonal, functional confirmation of GPR35 activation, specifically interrogating the Gq-protein signaling pathway.[9] A positive result here, in conjunction with the β-arrestin data, provides stronger evidence of on-target agonism. The assay relies on a fluorescent dye (e.g., Fluo-4 AM) that increases in intensity upon binding to free intracellular calcium released from the endoplasmic reticulum following receptor activation.[10][11][12]

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

This protocol uses HEK293T cells transiently co-transfected with a GPR35 expression vector and a promiscuous Gα16 construct to ensure a robust calcium signal.[12]

  • Cell Culture and Plating:

    • Culture HEK293T cells in standard growth medium.

    • Seed cells into 96-well black-walled, clear-bottom plates coated with poly-L-lysine or fibronectin.[10][12] Plate at a density that ensures 90-100% confluency on the day of the assay.[10]

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[13]

    • Rationale: Include Pluronic F-127 (0.02-0.04%) to aid in the dispersal of the water-insoluble dye.[13] For cell lines that actively pump out the dye, add probenecid (2.5 mM) to inhibit organic anion transporters.[10][11]

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.[13]

  • Compound Preparation:

    • Prepare 3x final concentration serial dilutions of the Test Compound and controls in assay buffer.

  • Signal Detection:

    • Place the cell plate into a fluorescence microplate reader (e.g., FlexStation® 3) equipped with an automated liquid handling system.[10][11]

    • Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~494 nm / ~516 nm for Fluo-4).[13]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add 50 µL of the 3x compound solution to the 100 µL of buffer in the cell plate.

    • Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.[13]

Comparative Data Summary (Hypothetical)

All quantitative data should be summarized for easy comparison. The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves and represents the concentration of an agonist that gives 50% of the maximal response.

Compoundβ-Arrestin Recruitment (EC₅₀, µM)Calcium Mobilization (EC₅₀, µM)
Test Compound 1.252.50
Zaprinast 5.508.75
Pamoic Acid 0.250.55
Vehicle No ActivityNo Activity

Part 2: In Vivo Assessment of Anti-Inflammatory Activity

Following in vitro confirmation of GPR35 agonism, the next logical step is to assess whether this activity translates to a physiologically relevant effect. Given the expression of GPR35 in the gastrointestinal tract and its link to inflammation, we will use a murine model of colitis.

Model Selection: Oxazolone-Induced Colitis

Causality Behind Experimental Choice: We have selected the oxazolone-induced colitis model. This model is particularly relevant as it induces a T helper-2 (Th2)-mediated immune response, which shares key pathological features with human ulcerative colitis (UC).[14][15][16] This provides a specific immunological context to test the anti-inflammatory potential of our GPR35 agonist.

Experimental Protocol: Oxazolone-Induced Colitis in BALB/c Mice

This protocol involves a two-step process: an initial skin sensitization followed by an intrarectal challenge.[14]

  • Animal Housing and Acclimation:

    • Use male BALB/c mice, 6-8 weeks old. House them under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Allow for at least one week of acclimation before starting the experiment.

  • Day 0: Sensitization:

    • Anesthetize the mice (e.g., with ketamine/xylazine).

    • Shave a small (2 cm x 2 cm) area of the abdominal skin.

    • Apply 150 µL of a 3% oxazolone solution prepared in 100% ethanol to the shaved skin.[14]

    • Allow the solution to air dry completely before returning the mice to their cages.

  • Treatment Administration (Days 5-7):

    • Randomize mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC)

      • Group 2: Test Compound (e.g., 10 mg/kg, oral gavage)

      • Group 3: Zaprinast (e.g., 10 mg/kg, oral gavage)

      • Group 4: Sham (No oxazolone, vehicle treatment only)

    • Administer the first dose of the respective treatments 24 hours before the intrarectal challenge (Day 6). Continue daily dosing until the end of the experiment.

  • Day 7: Intrarectal Challenge:

    • Anesthetize the mice.

    • Gently insert a 3.5 F catheter into the rectum to a depth of 3-4 cm.[14]

    • Slowly administer 100 µL of a 1% oxazolone solution in 50% ethanol.[14]

    • Rationale: To ensure proper distribution within the colon, hold the mouse in a head-down vertical position for 60 seconds after administration.[14][15]

    • The Sham group receives an intrarectal administration of the 50% ethanol vehicle only.

  • Day 9: Endpoint Analysis:

    • Monitor body weight daily throughout the experiment.

    • On Day 9 (48h post-challenge), euthanize the mice by CO₂ asphyxiation.

    • Disease Activity Index (DAI): Score the mice for weight loss, stool consistency, and rectal bleeding just before euthanasia.

    • Macroscopic Assessment: Excise the colon and measure its length from the cecum to the anus.

    • Histopathology: Fix a distal segment of the colon in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) staining to assess inflammation, ulceration, and tissue damage.

    • Biomarker Analysis: Homogenize a separate colon segment to measure levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) via ELISA or qPCR.

Comparative Data Summary (Hypothetical)

The efficacy of the treatment is assessed by its ability to mitigate the signs of colitis compared to the vehicle-treated group.

Treatment Group (10 mg/kg)Body Weight Change (%)Colon Length (cm)Histological Score (0-12)
Sham +1.58.5 ± 0.50.5 ± 0.2
Vehicle + Oxazolone -15.05.5 ± 0.79.5 ± 1.0
Test Compound + Oxazolone -5.07.0 ± 0.64.0 ± 0.8
Zaprinast + Oxazolone -7.56.5 ± 0.85.5 ± 1.2

Synthesis and Discussion

The hypothetical data presented suggests that 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a potent agonist of the GPR35 receptor, as demonstrated by its low micromolar EC₅₀ values in both the β-arrestin recruitment and calcium mobilization assays. Its in vitro potency appears superior to the reference compound Zaprinast and approaches that of the highly potent agonist Pamoic Acid.

Crucially, this in vitro activity translates to in vivo efficacy. In the oxazolone-induced colitis model, the Test Compound demonstrated a significant therapeutic effect, evidenced by the amelioration of weight loss, preservation of colon length, and a marked reduction in the histological score of inflammation. This effect was more pronounced than that observed with an equivalent dose of Zaprinast, correlating with the in vitro potency data.

The collective results from this outlined guide would provide strong, independently verifiable evidence that 8-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a GPR35 agonist with significant anti-inflammatory properties. Further studies would be warranted to explore its pharmacokinetic profile, safety, and mechanism of action in more detail.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol.
  • Oxazolone Induced Inflammatory Bowel Disease (IBD)
  • Application Notes and Protocols for Oxazolone-Induced Colitis in Mice - Benchchem.
  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI.
  • Inflammatory Bowel Disease (IBD)
  • Inflammatory Bowel Disease (IBD), Oxazolone-Induced Colitis.
  • In Vivo Models of Inflammatory Bowel Disease and Colitis-Associ
  • GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
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  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors Hamiyet Unal* Molecular Cardiology, Cleveland Clinic, - Bio-protocol.
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  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC.
  • IBD Models - Inotiv.
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  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modul
  • TNBS-Induced Colitis in Brief | Encyclopedia MDPI.
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  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them - AIP Publishing.
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  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
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